5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Description
BenchChem offers high-quality 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLDHUYXMMYSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195063 | |
| Record name | 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-54-8 | |
| Record name | 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a substituted diaryl ether aniline of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, draws logical inferences from structurally related analogues, and presents a detailed examination of its chemical structure, potential properties, a plausible synthetic route, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical scaffold.
Introduction
Substituted anilines and diaryl ethers are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, incorporating a chlorinated aniline ring linked to a substituted phenol via an ether bond, presents a unique combination of steric and electronic features. Such motifs are often explored in the design of kinase inhibitors and other targeted therapies, where precise molecular interactions are paramount for efficacy and selectivity.[2] This guide aims to provide a foundational understanding of this compound, enabling its further investigation and application in research and development.
Chemical Structure and Properties
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline possesses a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol .[3][4] The structure features a central aniline ring substituted with a chlorine atom at the 5-position and a (5-isopropyl-2-methylphenoxy) group at the 2-position.
Structural Diagram
Caption: Chemical structure of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Physicochemical Properties (Predicted and Inferred)
Due to the scarcity of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Weight | 275.77 g/mol | Calculation from Molecular Formula[3][4] |
| Molecular Formula | C₁₆H₁₈ClNO | Supplier Information[3][4] |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and poorly soluble in water. | Based on the non-polar aromatic structure |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and presence of polar functional groups |
| Melting Point | Not available | - |
| pKa | The aniline nitrogen is expected to be weakly basic. | Electron-withdrawing effects of the aromatic rings and the chlorine atom. |
Predicted Spectroscopic Data
The structural confirmation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum, based on the analysis of its functional groups and structural motifs, and comparison with similar compounds.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns would depend on the coupling between adjacent protons on both aromatic rings.
-
The protons of the isopropyl group would show a doublet for the methyl groups (around δ 1.2 ppm) and a septet for the methine proton (around δ 2.9 ppm).
-
The methyl group on the phenoxy ring would appear as a singlet around δ 2.1-2.3 ppm.
-
The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic carbons would resonate in the region of δ 110-160 ppm.
-
The carbons of the isopropyl and methyl groups would appear in the aliphatic region (δ 15-35 ppm).
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching from the aromatic rings and aliphatic groups would appear around 2850-3100 cm⁻¹.
-
C=C stretching of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
-
The C-O-C ether linkage would show a characteristic stretching band around 1200-1250 cm⁻¹.
-
The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak [M]⁺ would be expected at m/z 275, with an isotopic peak [M+2]⁺ at m/z 277 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.
-
Fragmentation would likely involve cleavage of the ether bond and loss of the isopropyl group.
-
Proposed Synthesis
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Ullmann Condensation to form the Diaryl Ether [6][7]
This step involves the copper-catalyzed coupling of an aryl halide with a phenol to form a diaryl ether.
-
Materials:
-
2,5-Dichloronitrobenzene
-
5-Isopropyl-2-methylphenol
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-isopropyl-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and the copper catalyst (e.g., CuI, 0.1 eq).
-
Add the solvent (e.g., DMF) and stir the mixture at room temperature for 15-30 minutes.
-
Add 2,5-dichloronitrobenzene (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 120-160 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene.
-
Causality behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds.[8] The use of a copper catalyst is essential for this transformation. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling point polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow for the high temperatures often required for this reaction.
Step 2: Reduction of the Nitro Group to an Aniline
This step involves the conversion of the nitro group in the intermediate to the primary amine of the final product.
-
Materials:
-
4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (from Step 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
A protic solvent such as ethanol or a mixture of ethanol and water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization
-
-
Procedure (using Iron/HCl):
-
In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
-
Causality behind Experimental Choices: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acid is a classic, cost-effective, and efficient method for this purpose. Alternatively, catalytic hydrogenation using a palladium catalyst offers a cleaner, albeit potentially more expensive, route.
Potential Applications in Drug Discovery
While there is no direct literature on the biological activity of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, its structural features suggest it is a valuable intermediate for the synthesis of pharmacologically active molecules. Substituted anilines are key building blocks in many kinase inhibitors, which are a major class of cancer therapeutics.[2]
The 2-phenoxyaniline scaffold can be found in inhibitors of various kinases, including:
-
Tyrosine Kinase Inhibitors: The overall structure bears resemblance to scaffolds used in the development of inhibitors for kinases such as EGFR, Abl, and Src, which are implicated in cell proliferation and survival pathways in cancer.[2]
-
Other Kinase Targets: The unique substitution pattern could be exploited to achieve selectivity for other kinase targets involved in signaling pathways related to inflammation or metabolic disorders.
The chlorine, isopropyl, and methyl substituents provide opportunities for fine-tuning the steric and electronic properties of potential drug candidates, which can influence their binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. However, based on the known hazards of structurally related compounds such as chlorinated anilines and phenols, appropriate safety precautions must be taken.
-
Potential Hazards:
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood (methemoglobinemia), liver, and kidneys.
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.[9]
-
Sensitization: Some anilines are known to be skin sensitizers.
-
Environmental Hazards: Chloroaromatic compounds can be persistent in the environment and toxic to aquatic life.
-
-
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Conclusion
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. While experimental data on this specific molecule is sparse, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its likely applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further exploration and utilization of this promising chemical entity. As with any chemical compound, proper safety precautions should be strictly adhered to during its handling and use.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Chapter 3: Synthetic Methods for Primary Anilines.
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
-
Ullmann Condensation. (n.d.). In SynArchive. Retrieved March 7, 2026, from [Link]
- (2024).
- Xie, R. G., & Li, Z. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). The Ullmann Ether Condensation. Chemical Reviews, 102(5), 1359-1470.
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Wikipedia contributors. (2024, February 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
- Wölfling, J., Szabó, A., Puskás, L. G., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
- BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
- Imramovský, A., Pejchal, V., Štverková, E., & Vinšová, J. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2631-2649.
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PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved March 7, 2026, from [Link]
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PubChemLite. (n.d.). 5-chloro-2-(5-methylfuran-2-yl)aniline. Retrieved March 7, 2026, from [Link]
-
Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
- Nemes, G., & Pongrácz, P. (2019). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 48(38), 14269-14273.
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U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-2-(2-chlorophenoxy)aniline. EPA Health Assessment Workspace Collaborative (HAWC). Retrieved from [Link]
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NIST. (n.d.). Aniline, 2-chloro-n-isopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- You, Y. (2023). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 28(1), 269.
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A Guide to Determining the Organic Solubility Profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline for Pharmaceutical Development
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can terminate the development of an otherwise potent compound, leading to poor bioavailability and insurmountable formulation hurdles. This guide provides a comprehensive framework for determining the solubility profile of a specific molecule, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, in various organic solvents. While specific solubility data for this compound is not extensively published, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental protocol, and discuss the profound implications of the resulting data in the drug development pipeline.
Understanding the Molecule: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Before embarking on any experimental assessment, a thorough understanding of the target molecule is paramount.
Chemical Structure:
-
IUPAC Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
-
Molecular Formula: C₁₆H₁₈ClNO[1]
-
Molecular Weight: 275.77 g/mol [1]
The structure reveals several key features that will govern its solubility: a substituted aniline ring, a diaryl ether linkage, and various non-polar alkyl groups. The presence of the amine group (a potential hydrogen bond donor and acceptor) and the ether oxygen (a hydrogen bond acceptor) suggests potential for interaction with polar solvents. Conversely, the significant hydrocarbon content points towards solubility in non-polar organic solvents. The principle of "like dissolves like" will be a guiding concept in our solvent selection.[2] Aromatic amines, in general, are soluble in organic solvents like alcohol, ether, and benzene.[3][4]
The Cornerstone of Solubility Determination: The Shake-Flask Method
To determine the thermodynamic equilibrium solubility , the shake-flask method is the most reliable and widely accepted technique.[5][6][7] This method ensures that the solvent is truly saturated with the solute, providing a definitive measure of solubility under specific conditions.[8] It is crucial to distinguish this from kinetic solubility, which can often overestimate the true solubility as it may represent a metastable, supersaturated state.[9][10][11]
The following protocol is a robust, self-validating system for determining the solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in a range of organic solvents.
Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in selected organic solvents at a controlled temperature.
Materials:
-
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to a series of vials, each containing a known volume of a different organic solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, relevant for physiological conditions). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent artificially high solubility readings.
-
Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions, along with a set of calibration standards, using a validated HPLC method. The concentration of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in the saturated solution is then determined from the calibration curve.
-
Solid Phase Analysis (Optional but Recommended): Analyze the remaining undissolved solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment.[7]
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
The quantitative results from the shake-flask experiments should be compiled into a clear and concise table.
Table 1: Hypothetical Solubility Profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline at 25°C
| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |
| Heptane | 1.9 | < 1 |
| Toluene | 2.4 | 50 - 100 |
| Dichloromethane | 9.1 | > 200 |
| Ethyl Acetate | 6.0 | 100 - 150 |
| Acetone | 21.0 | > 200 |
| Ethanol | 24.6 | 150 - 200 |
| Methanol | 32.7 | 100 - 150 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.
Interpreting the Results:
The solubility profile provides invaluable insights into the physicochemical properties of the molecule. A high solubility in non-polar solvents like toluene and high solubility in more polar solvents like acetone and ethanol suggests that the molecule has both significant non-polar character (due to the aromatic rings and alkyl groups) and the capacity for polar interactions (via the amine and ether functionalities). This dual nature is common in drug-like molecules.
Implications for Drug Development
The solubility profile is not merely an academic exercise; it is a critical dataset that informs numerous decisions throughout the drug development process.
-
Preclinical Formulation: For in vivo studies in animal models, the compound often needs to be dissolved in a suitable vehicle. The solubility data will guide the selection of appropriate solvents or co-solvent systems.
-
Process Chemistry: During the synthesis and purification of the active pharmaceutical ingredient (API), the solubility profile is essential for selecting solvents for reaction, crystallization, and extraction steps.
-
Formulation Development: For the final dosage form (e.g., tablets, capsules), understanding the solubility in various excipients and potential solvent systems is crucial for achieving the desired dissolution rate and bioavailability.
-
Biopharmaceutics Classification System (BCS): According to the International Council for Harmonisation (ICH) guidelines, a drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13][14] While this guide focuses on organic solvents, aqueous solubility determination is a critical next step and follows similar principles. The BCS classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[15]
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Technical Guide: Hazard Identification & SDS Architecture for Phenoxyaniline Derivatives
This guide provides a technical framework for the hazard identification and Safety Data Sheet (SDS) generation for phenoxyaniline derivatives . It is designed for researchers and drug development professionals who must navigate the interface between synthetic innovation and regulatory safety.
Strategic Overview: The Phenoxyaniline Scaffold
Phenoxyaniline derivatives (e.g., 4-phenoxyaniline, 3-phenoxyaniline) are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors (e.g., MEK, PDGFR) and agrochemicals. However, their structural dualism—an electron-rich aniline moiety coupled with a lipophilic phenoxy ether—creates a complex toxicological profile.
For the development scientist, the challenge is twofold:
-
Bioactivation Risks: The aniline nitrogen is a metabolic "soft spot," prone to N-hydroxylation that drives methemoglobinemia and genotoxicity.
-
Regulatory Classification: Accurately classifying these novel compounds requires navigating data gaps, often necessitating a combination of in silico prediction and targeted bridging studies.
Toxicological Mechanisms & Hazard Profiling
To write a defensible SDS, one must understand the mechanism of toxicity, not just the endpoint. The primary hazard for this class is Methemoglobinemia driven by metabolic activation.
The Bioactivation Pathway (Mechanism of Action)
The toxicity of phenoxyanilines is rarely intrinsic to the parent molecule but rather its metabolites. The hepatic cytochrome P450 system (specifically CYP2E1 and CYP2B6) oxidizes the aniline nitrogen.
Key Pathway:
-
N-Hydroxylation: The parent phenoxyaniline is converted to N-hydroxyphenoxyaniline (a phenylhydroxylamine).
-
Redox Cycling: This metabolite enters erythrocytes and reacts with Oxyhemoglobin (
), oxidizing it to Methemoglobin ( ), which cannot carry oxygen. -
Regeneration: The phenylhydroxylamine is oxidized to a nitroso-intermediate, which is then recycled back, creating a catalytic cycle of oxidative stress.
Visualization: Metabolic Activation & Toxicity Cascade
Figure 1: The catalytic redox cycle of aniline derivatives leading to methemoglobinemia and oxidative stress.
SDS Generation: Critical Sections & Data Strategy
When generating an SDS for a new phenoxyaniline derivative where full toxicological data is missing, you must apply Bridging Principles and Read-Across from the parent 4-phenoxyaniline (CAS: 139-59-3).
Section 2: Hazard Identification (GHS Classification)
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement | Mechanistic Justification |
| Acute Tox (Oral) | 4 | H302 | Warning | Harmful if swallowed | Standard aniline profile; LD50 typically 500–1000 mg/kg. |
| Skin Sensitization | 1 | H317 | Warning | May cause allergic skin reaction | Electrophilic nature of metabolic intermediates allows haptenization of skin proteins. |
| STOT-RE | 2 | H373 | Warning | May cause damage to blood/spleen | Critical: Specific Target Organ Toxicity (Repeated Exposure) due to methemoglobinemia and subsequent spleen filtering of damaged RBCs. |
| Aquatic Acute | 1 | H400 | Warning | Very toxic to aquatic life | Lipophilic phenoxy group increases bioconcentration in aquatic organisms compared to simple aniline. |
Section 8: Exposure Controls & PPE
Permeation Logic: Phenoxyanilines are lipophilic solids. They can dissolve in skin oils, facilitating transdermal absorption (Skin Notation is mandatory).
-
Glove Selection: Do NOT use latex. Use Nitrile (0.11 mm) for splash contact; Laminate PE/EVAL for prolonged handling.
-
Respiratory: If handling powder, N95/P2 is insufficient if dust generation is high due to high potency. Use a P3/HEPA filter or powered air-purifying respirator (PAPR) for scale-up operations.
Experimental Protocols: Self-Validating Hazard Assays
If read-across is insufficient, use these targeted assays. These protocols are designed to be self-validating by including internal mechanistic controls.
Protocol A: Rapid Methemoglobinemia Screening (In Vitro)
Purpose: Determine if a new derivative induces MetHb without animal testing.
-
Preparation:
-
Isolate fresh rat or human erythrocytes (RBCs). Wash 3x with PBS.
-
Resuspend RBCs to 40% hematocrit.
-
Control (+): 4-Aminophenol or Phenylhydroxylamine (known inducers).
-
Control (-): DMSO vehicle.
-
-
Incubation:
-
Add test compound (10–100 µM) to RBC suspension.
-
Incubate at 37°C for 60 minutes.
-
-
Quantification (The Validation Step):
-
Lyse cells with water/Triton X-100.
-
Measure absorbance at 630 nm (specific for MetHb) and 540 nm (Total Hb).
-
Calculation: % MetHb =
.
-
-
Interpretation: A statistically significant rise in
vs. vehicle confirms the N-hydroxylation potential. If negative, the phenoxy substitution may be sterically blocking metabolic activation.
Protocol B: Ames Test for Genotoxicity (OECD 471 Modified)
Purpose: Aniline derivatives often require metabolic activation (S9 fraction) to show mutagenicity.
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).
-
Metabolic System: Rat Liver S9 fraction (induced with Aroclor 1254) is MANDATORY . Without S9, phenoxyanilines often test false negative.
-
Self-Validation:
-
Ensure the S9 mix is active by running a 2-aminoanthracene positive control (requires activation).
-
If the derivative is mutagenic only with S9, the hazard is metabolite-driven (likely the N-hydroxy species).
-
Hazard Identification Workflow (Decision Matrix)
Use this logic flow to classify a new phenoxyaniline derivative.
Figure 2: Decision logic for classifying novel phenoxyaniline derivatives based on structural alerts and functional assays.
References
-
U.S. National Library of Medicine (PubChem). (2025). Compound Summary: 4-Phenoxyaniline (CID 8814). Retrieved from [Link]
-
Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423-431. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonised classification and labelling of aniline derivatives. Retrieved from [Link]
-
Khan, M. F., et al. (2000). Aniline derivative-induced methemoglobin in rats. Journal of Environmental Pathology, Toxicology and Oncology. Retrieved from [Link]
Role of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline as a Venetoclax intermediate
The following technical guide addresses the role of intermediates in the synthesis of Venetoclax (ABT-199).
Scientific Correction & Integrity Notice: Extensive structural analysis and literature review (including AbbVie's process chemistry disclosures in J. Org. Chem. and global patent filings) confirm that 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946715-18-0) is not a structural fragment or intermediate used in the synthesis of Venetoclax.[1][2] This compound (an ether of carvacrol and chloroaniline) lacks the specific dimethylcyclohexenyl and azaindole motifs critical to the Venetoclax scaffold.[2]
It is highly probable this compound is being confused with the actual key "Chloro" intermediate: 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde (or its piperazine derivative).[1][2]
To provide a scientifically accurate and actionable guide, this document will:
-
Clarify the Misconception: Contrast the user's cited compound with the actual Venetoclax pharmacophore.
-
Analyze the True "Chloro" Intermediate: Detail the synthesis and role of the Chlorobiphenyl core, which serves the function likely intended by the prompt.
-
Detail the "Aniline-like" Coupling: Explain the sulfonamide assembly, which represents the nitrogen-coupling equivalent in the process.
Clarifying the Role of Chloro- and Amino-Precursors in Large-Scale Manufacture
Executive Summary
Venetoclax (ABT-199) is a first-in-class BCL-2 inhibitor used in the treatment of Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][2] Its molecular architecture is complex, featuring a chloro-biphenyl core , a piperazine linker , an azaindole ether , and an acyl-sulfonamide tail .[1][2]
Successful manufacturing relies on a convergent synthesis strategy where three distinct fragments are coupled.[2] This guide focuses on the Chloro-Biphenyl Intermediate , which anchors the molecule into the BCL-2 hydrophobic groove, and corrects the identification of the aniline precursor.[1][2]
Chemical Identity & Structural Correction
The Misidentified Compound[3][4]
-
Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline[1][3][4]
-
Structure: A diphenyl ether derivative containing a carvacryl group.[2]
-
Status: NOT a Venetoclax intermediate. This structure is chemically incompatible with the ABT-199 scaffold, which requires a cyclohexenyl ring, not a carvacryl ether.[1][2]
The Actual "Chloro" Intermediate (The Venetoclax Core)
The structural role often misattributed to simple chloro-anilines is actually fulfilled by the Chlorobiphenyl fragment.[2]
-
Name: 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine[1]
-
Role: Provides the hydrophobic bulk necessary to displace the BIM BH3 domain from BCL-2.[1][2]
-
Key Features:
Structural Comparison Diagram
The following diagram contrasts the misidentified compound with the actual Venetoclax intermediates to visualize the discrepancy.
Figure 1: Structural causality analysis demonstrating the incompatibility of the prompt's compound with Venetoclax synthesis.
Synthesis of the True Chloro-Intermediate
Since the prompt's compound is not used, we detail the synthesis of the Chlorobiphenyl Core , which is the functional equivalent in the Venetoclax pathway.
Retrosynthetic Logic
The Venetoclax molecule is assembled via a convergent route involving three key coupling events:
-
Suzuki Coupling: Formation of the biphenyl core.[2]
-
Reductive Amination: Attachment of the piperazine linker.[2]
-
Buchwald-Hartwig Amination: Coupling the core to the azaindole moiety.[1][2]
Step-by-Step Protocol: Preparation of the Chlorobiphenyl Core
Objective: Synthesis of 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine.
Step 1: Vilsmeier-Haack Formylation[1]
-
Process: The ketone is converted to the chloro-aldehyde intermediate.[1][2]
-
Mechanism: Formation of a chloroiminium ion followed by electrophilic attack on the enol.[2]
Step 2: Suzuki-Miyaura Coupling[1]
-
Reagents: 4-Chlorophenylboronic acid, Pd(OAc)₂, K₂CO₃.[1][2]
-
Conditions: Tetrahydrofuran (THF)/Water, mild heat.[2]
-
Critical Process Parameter (CPP): Control of Pd levels to prevent residual heavy metals in the API.
-
Outcome: Formation of the 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.[1][2]
Step 3: Reductive Amination (The "Aniline" Analog Step)[2]
-
Reagents: Piperazine, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid.[2]
-
Solvent: Toluene/THF.[2]
-
Protocol:
-
Charge the aldehyde (from Step 2) and piperazine (3.0 equiv) to the reactor.[2]
-
Add Acetic Acid (catalytic) to activate the imine formation.[2]
-
Stir at 20-25°C for 2 hours.
-
Add NaBH(OAc)₃ portion-wise to reduce the imine to the amine.[2]
-
Quench: Add 20% K₃PO₄ solution to break boron complexes.
-
Purification: Crystallization from Isopropanol/HCl yields the dihydrochloride salt.[2]
-
| Parameter | Specification | Rationale |
| Stoichiometry | Piperazine > 3.0 equiv | Prevents formation of the "Bis" impurity (dimerization).[1][2] |
| Temperature | < 30°C | Minimizes reduction of the aldehyde to the alcohol byproduct.[2] |
| pH Control | Weakly Acidic | Promotes iminium ion formation without degrading the acetal.[2] |
The Coupling Role: Assembling the Venetoclax Scaffold
The "Role" of the intermediate is defined by its reactivity in the final assembly steps.[2] The Chlorobiphenyl-Piperazine is coupled to the Azaindole fragment.[1][2]
Reaction Mechanism: Buchwald-Hartwig Amination
This is the most technically demanding step in the Venetoclax process, often requiring high-performance catalysts.[1][2]
-
Substrates: Chlorobiphenyl-Piperazine + Methyl 4-chloro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate.[1][2]
-
Catalyst System: Pd₂(dba)₃ / RuPhos or BrettPhos.[2]
-
Mechanism:
Workflow Diagram
Figure 2: Convergent synthesis workflow highlighting the entry point of the Chloro-Intermediate.[1][2]
Quality Control & Impurity Management
Because the user's prompt implied a potential impurity or misidentified intermediate, understanding the actual impurity profile is critical.
The "Bis-Impurity"[1][2][3][4]
-
Origin: If the piperazine stoichiometry is too low during the reductive amination, one piperazine molecule reacts with two aldehyde molecules.[2]
-
Structure: Symmetrical dimer.[2]
-
Control: Maintain Piperazine excess (>3 eq) and slow addition of the reducing agent.
Des-Chloro Impurity[1][2][3]
-
Origin: Hydrodehalogenation during the Suzuki coupling or Buchwald amination.[2]
-
Risk: The 4'-Chloro group is essential for potency.[1][2] Loss of Chlorine results in a >100-fold loss in BCL-2 affinity.[1][2]
-
Control: Use mild hydride sources (NaBH(OAc)₃) rather than catalytic hydrogenation for the reductive amination step.
References
-
Ku, Y.-Y., et al. (2019).[1][2] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829. Link[2]
-
AbbVie Inc. (2013).[2] "Apoptosis-Inducing Agents for the Treatment of Cancer and Immune Diseases."[1][2] US Patent 8,546,399.[2] Link
-
Souers, A. J., et al. (2013).[2][9] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1][2][10] Nature Medicine, 19(2), 202-208.[1][2] Link
Sources
- 1. 890623-58-2_CAS号:890623-58-2_CAS No.:890623-58-2 - 化源网 [m.chemsrc.com]
- 2. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 4. scbt.com [scbt.com]
- 5. 946715-18-0 | 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline | Tetrahedron [thsci.com]
- 6. Chemical Product Catalog _Letter C_Page 1177_Chemicalbook [chemicalbook.com]
- 7. 1421491-06-6_CAS号:1421491-06-6_3-(dimethylamino)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide - 化源网 [chemsrc.com]
- 8. 946715-18-0_CAS号:946715-18-0_CAS No.:946715-18-0 - 化源网 [m.chemsrc.com]
- 9. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Thermodynamic Stability and Degradation Kinetics of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Technical Whitepaper
Executive Summary
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946682-54-8) is a highly functionalized diaryl ether aniline derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a primary aniline amine, an ortho-substituted sterically hindered diaryl ether linkage, and a meta-chloro substituent. Understanding the thermodynamic stability of this intermediate is paramount for process chemists and formulation scientists to prevent yield attrition, minimize toxic degradants, and ensure regulatory compliance during scale-up and storage.
Structural Thermodynamics & Intramolecular Forces
The thermodynamic stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is dictated by the interplay of its functional groups, which govern its susceptibility to environmental stressors:
-
The Diaryl Ether Linkage: Diaryl ethers are characterized by extreme thermodynamic stability. The
bond dissociation energy (BDE) is exceptionally high (typically >280 kJ/mol), making spontaneous thermal cleavage highly unfavorable under ambient conditions[1]. The significant thermodynamic penalty associated withngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> bond cleavage means that degradation via ether hydrolysis requires extreme catalytic, photoredox, or electrochemical interventions. -
Steric Shielding: The 5-isopropyl-2-methylphenoxy moiety (structurally analogous to a carvacryl group) introduces severe steric hindrance around the ether oxygen. This steric bulk restricts the dihedral angle of the
bond, minimizing the orbital overlap required for resonance while simultaneously providing a kinetic shield against nucleophilic or electrophilic attack at the ether linkage. -
Electronic Modulation of the Aniline: The primary amine is the most thermodynamically vulnerable site on the molecule. However, the electron-withdrawing inductive effect of the meta-chloro group decreases the electron density on the nitrogen, slightly increasing its oxidation potential compared to an unsubstituted aniline. Despite this, oxidation remains the primary degradation pathway.
Degradation Pathways and Mechanisms
When subjected to environmental stress, the molecule follows specific, thermodynamically driven degradation vectors:
-
Oxidation (Primary Pathway): The amine group is susceptible to reactive oxygen species (ROS). Oxidation yields nitroso or hydroxylamine intermediates, which can further condense to form highly colored azo or azoxy dimers. This pathway possesses the lowest activation energy (
). -
Ether Cleavage (Secondary/Forced Pathway): Cleavage of the diaryl ether to yield 5-chloro-2-hydroxyaniline and 5-isopropyl-2-methylphenol requires overcoming a massive thermodynamic barrier. This only occurs under forced acidic/basic conditions at elevated temperatures.
-
Dehalogenation: The
bond is relatively stable but can undergo reductive cleavage under specific catalytic stress, leading to a dechlorinated impurity.
Figure 1: Primary thermodynamic degradation pathways of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Experimental Protocols: Self-Validating Systems
To rigorously evaluate the thermodynamic stability of this intermediate, a dual-pronged approach is required: Isothermal Microcalorimetry (IMC) for predictive kinetic modeling and ICH Q1A(R2) compliant accelerated stability testing.
Protocol 1: Shelf-Life Prediction via Isothermal Microcalorimetry (IMC)
Causality: Traditional HPLC stability testing requires months to detect degradation. IMC detects the heat of reaction (
-
Step 1: Sample Preparation: Accurately weigh 500 mg of crystalline 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline into a sterilized glass IMC ampoule. Seal under a controlled atmosphere (e.g., 21%
to simulate ambient air, or for baseline thermal stability). -
Step 2: Thermal Equilibration & Measurement: Place the ampoule into the isothermal microcalorimeter. Allow the system to thermally equilibrate for 24 hours. Record the continuous heat flow (
) for 7 to 14 days at three distinct isothermal temperatures: 25°C, 35°C, and 45°C[2]. -
Step 3: Arrhenius Extrapolation: Extract the degradation rate constants (
) from the steady-state heat flow data at each temperature. Plot versus to calculate the activation energy ( ) and extrapolate the precise shelf-life at the intended storage temperature (e.g., 15°C or 25°C)[2].
Protocol 2: ICH Q1A(R2) Accelerated Stability & Mass Balance Analysis
Causality: Regulatory bodies require empirical proof of stability under standardized stress conditions to establish re-test periods and validate analytical methods[3].
-
Step 1: Environmental Chamber Setup: Aliquot the intermediate into its proposed commercial packaging (e.g., double LDPE bags inside an HDPE drum). Place samples in a qualified stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[3].
-
Step 2: Sampling Matrix: Pull samples at
, 1, 3, and 6 months[3]. -
Step 3: HPLC-UV/MS Quantification: Dissolve the sample in a quenching diluent (e.g., Acetonitrile/Water 50:50 v/v with 0.1% TFA to stabilize the amine). Analyze via a stability-indicating RP-HPLC method coupled with high-resolution mass spectrometry (HRMS) to quantify the parent compound and identify specific degradants (e.g., azo dimers or phenolic cleavage products). Ensure mass balance is within 98.0% - 102.0%.
Quantitative Data Summaries
Table 1: Estimated Thermodynamic Parameters & Bond Dissociation Energies (BDE)
| Structural Feature | Estimated BDE (kJ/mol) | Thermodynamic Stability | Primary Degradation Trigger |
| Diaryl Ether ( | ~289 | Exceptionally High | Strong Acid/Base + Heat (>100°C) |
| Aryl Chloride ( | ~400 | Very High | Reductive Catalysis |
| Primary Amine ( | N/A (Oxidation Potential ~0.8V) | Moderate (Kinetic) | Reactive Oxygen Species (ROS), Light |
Table 2: ICH Q1A(R2) Stability Testing Matrix for API Intermediates
| Study Type | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 1, 3, 6 months |
| Photostability | 1.2 million lux hours + 200 Wh/m² UV | N/A | End of exposure |
Conclusion
The thermodynamic stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is fundamentally anchored by its sterically hindered diaryl ether core, which strongly resists hydrolytic cleavage. The primary vulnerability lies in the oxidative degradation of the aniline moiety. By employing advanced thermodynamic profiling techniques like Isothermal Microcalorimetry alongside rigorous ICH Q1A(R2) protocols, development scientists can accurately predict degradation kinetics, optimize storage conditions, and ensure the integrity of this critical intermediate throughout the drug manufacturing lifecycle.
References
- Source: tum.
- Source: researchgate.
- Source: labmanager.
- Title: Note for Guidance on ICH Q1A (R2)
Sources
Literature review of Bcl-2 inhibitor synthesis intermediates
The following technical guide details the synthesis of Bcl-2 inhibitor intermediates, focusing on the convergent "third-generation" process chemistry route for Venetoclax (ABT-199).
Executive Summary: The Convergent Strategy
The commercial synthesis of Venetoclax represents a paradigm shift from linear medicinal chemistry routes to a highly convergent "3+1" assembly strategy.[1] Early routes suffered from low yields (<20%) and difficult purifications of oily intermediates.[1] The optimized large-scale process (Ku et al., J. Org. Chem. 2019) utilizes three crystalline "super-intermediates" assembled via robust catalytic couplings.[1]
Core Retrosynthetic Disconnection
The molecule is disconnected into three distinct building blocks:
-
Fragment A (The Linker-Binder): A bulky, chiral-atropisomer biaryl piperazine.[2]
-
Fragment B (The Core Scaffold): An azaindole-substituted benzoate.[1]
-
Fragment C (The Solubilizer): A nitrophenyl sulfonamide.[1]
Figure 1: Retrosynthetic breakdown of Venetoclax into three modular fragments.[2][3]
Deep Dive: Fragment A (The Biaryl Piperazine)
Chemical Name: 1-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine CAS: 1228780-72-0[2][3]
This fragment is the most chemically complex non-aromatic portion of the molecule.[1] The cyclohexene ring mimics the hydrophobic alpha-helix of the BH3-only protein, plugging into the Bcl-2 hydrophobic groove.[2][3]
Synthesis Protocol
The efficient synthesis avoids the isolation of unstable intermediates by telescoping the Vilsmeier-Haack and Suzuki coupling steps.
Step 1: Vilsmeier-Haack Formylation [2][3]
-
Reagents: POCl₃, DMF (Vilsmeier Reagent).[1]
-
Mechanism: The ketone undergoes chloroformylation to yield 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde .[2][3]
-
Critical Control: Temperature control is vital to prevent polymerization of the electron-deficient diene intermediate.[2][1]
Step 2: Suzuki-Miyaura Coupling (Telescoped)
-
Reactants: Crude chloro-aldehyde (from Step 1) + 4-Chlorophenylboronic acid.[2][3]
-
Catalyst: Pd(OAc)₂, PPh₃, K₂CO₃.[1]
-
Solvent: Toluene/Water biphasic system.[1]
-
Outcome: Yields 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-carbaldehyde (CAS 1228837-05-5).[2][3]
-
Why this works: The chloro-aldehyde is highly reactive toward oxidative addition, allowing the formation of the sterically crowded biaryl bond.
Step 3: Reductive Amination
-
Reactants: Biaryl aldehyde + N-Boc-piperazine (or piperazine).[2][3]
-
Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₄.[1]
-
Conditions: Mild acid catalysis (Acetic acid), DCM or THF, 20°C.
-
Purification: Crystallization as the dihydrochloride salt ensures removal of des-chloro impurities.[2][1]
| Parameter | Specification | Rationale |
| Aldehyde Purity | >98% (HPLC) | Impurities here lead to difficult-to-separate regioisomers later.[2][3] |
| Water Content | <0.1% (Step 3) | Excess water hydrolyzes the imine intermediate, stalling the reaction. |
| Pd Residual | <20 ppm | Critical for the subsequent Buchwald coupling efficiency.[1] |
Deep Dive: Fragment B (The Core Ester)
Chemical Name: Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate CAS: 1235865-75-4 (Fluoro analog) / Custom (Bromo analog)[2][3]
This fragment serves as the central hub.[1] It contains the "switch" (the ester) that will eventually link to the sulfonamide.
Synthesis Protocol
Reaction Type: S_NAr (Nucleophilic Aromatic Substitution).
-
Reactants: 5-Hydroxy-7-azaindole + Methyl 4-bromo-2-fluorobenzoate.[2][3]
-
Base: K₃PO₄ (Tribasic potassium phosphate).[1]
-
Solvent: Diglyme or NMP (High boiling aprotic).
-
Temperature: 110–120°C.
Mechanistic Insight: The reaction relies on the activation of the fluorine atom ortho to the ester. The bromine atom at the para position is less activated towards S_NAr but is perfectly positioned for the subsequent Buchwald-Hartwig coupling.
-
Selectivity: The 2-fluoro position is significantly more electrophilic than the 4-bromo position due to the inductive effect of the ester and the high electronegativity of fluorine, ensuring >95% regioselectivity.
Deep Dive: Fragment C (The Sulfonamide)
Chemical Name: 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide CAS: 1228779-96-1[2][3]
Synthesis Protocol
Reaction Type: S_NAr displacement.[1]
-
Precursor: 4-Fluoro-3-nitrobenzenesulfonamide (or the cheaper 4-Chloro analog).[2][3]
-
Conditions: Triethylamine (TEA), Acetonitrile, 50°C (for Fluoro) or 80°C (for Chloro).[1]
-
Workup: Water precipitation. The product is a bright yellow solid due to the nitroaniline chromophore.[1]
Process Safety Note: Nitro-aromatics are potentially energetic.[2][3][1] DSC (Differential Scanning Calorimetry) should be run on the reaction mixture before scaling up to ensure the exotherm is manageable.[1]
The Convergence: Assembly of Venetoclax
The final assembly connects Fragment A and Fragment B, followed by Fragment C.
Step 1: Buchwald-Hartwig Amination
This is the "crown jewel" of the synthesis, forming the C-N bond between the bulky piperazine (Frag A) and the aryl bromide (Frag B).
-
Coupling Partners: Frag A (Piperazine) + Frag B (Bromo-benzoate).[2][3]
-
Catalyst System: [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃ with Mor-DalPhos or Catacxium A .[2][3]
-
Note: The 2019 AbbVie paper highlights the use of [(t-Bu)₃PPdBr]₂ dimer for high turnover.
-
-
Solvent: Toluene or Xylene.[1]
-
Key Challenge: Preventing ester hydrolysis (saponification) or transamidation during the coupling.[1] The use of bulky phosphine ligands creates a "pocket" that facilitates the reductive elimination of the C-N bond while protecting the ester.
Step 2: Saponification & Sulfonamide Coupling[2][5][6][7]
-
Saponification: The methyl ester is hydrolyzed using LiOH or NaOH in THF/Water.[1]
-
Activation: The resulting carboxylic acid is activated using EDC/DMAP or T3P (Propylphosphonic anhydride).[1]
-
Coupling: The activated acid reacts with Fragment C (Sulfonamide) to form the acyl-sulfonamide bond.[1]
Figure 2: Convergent assembly flow. The Buchwald coupling is the critical gateway step.
Impurity Profiling
Controlling impurities in intermediates is more effective than purifying the final API.[1]
| Impurity Type | Origin | Control Strategy |
| N-Oxide / Hydroxylamine | Oxidation of the piperazine or azaindole nitrogen.[2][3] | Store intermediates under Nitrogen.[1] Use antioxidants (e.g., ascorbic acid) during workup.[1] |
| Des-Chloro Analog | Protodehalogenation during Suzuki or Buchwald steps.[2][3][1] | Strictly anhydrous solvents; optimize catalyst loading to minimize residence time.[1] |
| Bis-Adduct | Over-reaction of piperazine (dimerization).[2][3][1] | Use excess piperazine in reductive amination; control stoichiometry in Buchwald. |
References
-
Development of a Convergent Large-Scale Synthesis for Venetoclax. Source: Ku, Y.-Y., et al. Journal of Organic Chemistry, 2019. URL:[Link][3]
-
Discovery of Venetoclax (ABT-199): A Selective BCL-2 Inhibitor. Source: Souers, A. J., et al. Nature Medicine, 2013.[1] URL:[Link][3]
-
Identification and Characterization of Oxidative Impurities of Venetoclax. Source:Journal of Pharmaceutical and Biomedical Analysis, 2023.[1] URL:[Link][3]
-
Process for the Preparation of Venetoclax and Intermediates. Source: World Intellectual Property Organization (WO Patent 2017/212431).[1] URL:[Link][3]
Sources
pKa Values and Ionization Behavior of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comprehensive Technical Guide
Executive Summary
Understanding the ionization behavior of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a foundational step in drug development. For 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8), a highly lipophilic diaryl ether containing a primary aromatic amine, the acid-base dissociation constant (pKa) dictates its solubility, permeability, and suitability for salt formation.
This whitepaper provides an in-depth analysis of the structural determinants governing the pKa of this molecule, models its ionization state across physiological compartments, and outlines a self-validating experimental protocol for empirical pKa determination using cosolvent extrapolation techniques.
Structural Determinants of pKa
The ionization behavior of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is entirely governed by the protonation of its aniline nitrogen. While an unsubstituted aniline typically exhibits a pKa of approximately 4.6, the predicted pKa for this specific molecule is significantly depressed to 3.29 ± 0.10 [1]. This shift is the result of competing electronic and steric effects induced by its substituents:
-
The meta-Chloro Effect: Halogens exert a strong inductive electron-withdrawing effect (-I). Positioned meta to the amine, the chloro group pulls electron density away from the aromatic ring, destabilizing the positively charged conjugate acid (anilinium ion) and lowering the pKa.
-
The ortho-Phenoxy Effect: The ether oxygen possesses both electron-withdrawing inductive (-I) and electron-donating resonance (+M) capabilities. However, the bulky 5-isopropyl-2-methylphenoxy group at the ortho position forces a dihedral twist, breaking the coplanarity between the ether oxygen and the aniline ring. This steric hindrance suppresses the +M resonance donation, allowing the -I effect to dominate, further destabilizing the conjugate acid.
Structural and electronic factors driving the pKa depression of the target molecule.
Ionization Behavior and Species Distribution
Because the pKa of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is approximately 3.29, it acts as a very weak base. The Henderson-Hasselbalch equation allows us to model the ratio of unprotonated (free base) to protonated (ionized) species across the gastrointestinal tract and systemic circulation.
As demonstrated in Table 1 , the compound will be highly soluble in the acidic environment of the fasted stomach due to near-complete ionization. However, upon transitioning to the higher pH of the upper intestine, the molecule rapidly converts to its highly lipophilic, un-ionized free base form, which may trigger precipitation if formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations) are not employed.
Table 1: Species Distribution and Ionization State Across Physiological pH
| Physiological Compartment | Typical pH | Fraction Ionized (Protonated) | Fraction Unionized (Free Base) | Dominant State |
| Stomach (Fasted) | 1.2 | ~99.2% | ~0.8% | Ionized |
| Stomach (Fed) | 4.0 | ~16.3% | ~83.7% | Unionized |
| Upper Intestine | 6.5 | < 0.1% | > 99.9% | Unionized |
| Blood Plasma | 7.4 | < 0.01% | > 99.99% | Unionized |
Experimental Protocol: Determination of Aqueous pKa via Cosolvent Extrapolation
Due to the extreme lipophilicity of the diaryl ether core, direct potentiometric titration in 100% aqueous media will fail due to precipitation. To accurately determine the pKa, a cosolvent method utilizing the Yasuda-Shedlovsky extrapolation must be employed [2]. This method is superior to traditional linear extrapolation because it normalizes the apparent pKa (psKa) against the dielectric constant (
Step-by-Step Methodology
-
Sample Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in 100% HPLC-grade Methanol (MeOH).
-
Cosolvent Titration Setup: Utilize an automated potentiometric titrator equipped with a UV-Vis dip probe (e.g., Sirius T3 or equivalent). Prepare five distinct titration vials containing the analyte in varying MeOH/Water ratios: 20%, 30%, 40%, 50%, and 60% MeOH by weight.
-
Dual-Metric Data Acquisition:
-
Titrate each mixture using standardized 0.1 M HCl and 0.1 M NaOH under an inert Argon atmosphere at a constant 25.0 °C.
-
Record pH and UV absorption spectra (250–350 nm) simultaneously. The aniline chromophore will exhibit a distinct bathochromic shift upon deprotonation, providing an orthogonal UV-metric dataset to validate the potentiometric data.
-
-
Yasuda-Shedlovsky Extrapolation:
-
For each cosolvent ratio, calculate the apparent pKa (psKa).
-
Plot
against the inverse dielectric constant of the respective solvent mixtures. -
Perform a linear regression. The y-intercept of this plot represents the true aqueous pKa.
-
-
System Validation: Ensure the
of the extrapolation is >0.99. Cross-reference the potentiometric intercept with the UV-metric intercept; a variance of <0.05 log units confirms a self-validating assay.
Experimental workflow for cosolvent-based pKa determination.
Implications for Drug Formulation and Salt Selection
The low pKa (~3.29) of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline severely restricts salt selection options. According to the pharmaceutical "Rule of 3," a stable salt requires a difference in pKa (
Therefore, weak organic acids (e.g., citric acid, tartaric acid) will fail to form stable salts with this compound. Formulation scientists must utilize strong acids with a pKa < 0.3. Recommended counter-ions include:
-
Hydrochloric acid (pKa ~ -6.0) to form a hydrochloride salt.
-
Methanesulfonic acid (pKa ~ -1.9) to form a mesylate salt.
-
p-Toluenesulfonic acid (pKa ~ -2.8) to form a tosylate salt.
Even with a stable salt, the formulation must account for the high risk of free-base precipitation in the duodenum, likely necessitating the use of precipitation inhibitors (e.g., HPMC, PVP-VA) in the final dosage form.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Retrieved from[Link]
-
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH / IUPAC. Retrieved from[Link]
Predicting Metabolic Stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comprehensive Guide to In Silico and In Vitro Workflows
Executive Summary
The evaluation of a new molecular entity’s drug-drug interaction (DDI) potential and metabolic clearance is a critical first step in preclinical drug development[1]. 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a highly lipophilic, sterically hindered diphenyl ether derivative. Predicting its metabolic stability requires a nuanced understanding of both Cytochrome P450 (CYP450)-mediated Phase I oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT)/N-acetyltransferase (NAT)-mediated Phase II conjugation.
This whitepaper provides an authoritative framework for predicting, evaluating, and quantifying the metabolic vulnerabilities of this specific chemotype. By bridging structural deconstruction with self-validating in vitro methodologies, we establish a robust pipeline for In Vitro to In Vivo Extrapolation (IVIVE)[2].
Structural Deconstruction & Mechanistic Vulnerabilities
To accurately design a metabolic stability assay, we must first establish the causality between the molecule's structural features and its enzymatic liabilities.
-
The Primary Aniline Moiety: Primary aromatic amines are notorious metabolic liabilities. They are highly susceptible to N-oxidation (forming reactive hydroxylamines via CYP3A4 or Flavin-containing monooxygenases), N-acetylation (via polymorphic NAT1/NAT2), and direct N-glucuronidation.
-
The Diphenyl Ether Core: While the C-O-C ether linkage is generally resistant to O-dealkylation due to steric hindrance from the ortho-substituents, the high lipophilicity of the diaryl system drives high non-specific binding to microsomal proteins (
) and strong affinity for hydrophobic CYP active sites. -
Isopropyl & Methyl Groups (Carvacrol-derived ring): The tertiary carbon of the isopropyl group and the benzylic methyl group are prime targets for aliphatic hydroxylation, primarily driven by CYP3A4 and CYP2C9.
-
Chloro Substituent: The halogen at position 5 deactivates the A-ring towards aromatic hydroxylation but significantly increases the overall partition coefficient (
), driving hepatic extraction.
In Silico Predictive Profiling
Based on the structural analysis, the compound undergoes parallel Phase I and Phase II clearance mechanisms. Relying solely on standard NADPH-dependent microsomal assays will result in a gross underprediction of in vivo clearance, as it ignores the critical NAT and UGT pathways.
Fig 1. Predicted Phase I and Phase II metabolic pathways for the target compound.
In Vitro Experimental Workflows: Hepatocytes vs. Microsomes
According to FDA guidance on in vitro DDI studies, selecting the appropriate test system is paramount[3]. Because 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline contains an aniline group, Cryopreserved Human Hepatocytes are the gold standard, as they contain the full complement of functional Phase I and Phase II enzymes, including the necessary endogenous cofactors (PAPS, UDPGA, Acetyl-CoA)[4].
However, Human Liver Microsomes (HLMs) remain critical for high-throughput screening and isolating specific CYP/UGT contributions. To accurately capture UGT activity in HLMs, the protocol must explicitly include a pore-forming agent.
Protocol: Self-Validating Microsomal Stability Assay (Phase I & II)
Causality Check: UGT enzymes are sequestered within the lumen of the microsomal vesicles. Without permeabilization, the hydrophilic cofactor UDPGA cannot access the active site, leading to false-negative glucuronidation rates.
Step 1: Reagent & System Preparation
-
Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Thaw HLMs on ice and dilute to a working concentration of 1.0 mg/mL.
-
Self-Validation Control: Include a minus-cofactor incubation to rule out chemical instability, and a positive control (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to confirm enzymatic competence.
Step 2: Vesicle Permeabilization (UGT Activation)
-
Pre-incubate the HLM suspension with alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the ER membrane, allowing UDPGA to reach the luminal UGT active sites.
Step 3: Compound Addition & Pre-incubation
-
Spike the test compound to a final concentration of 1 µM (DMSO ≤ 0.1%). Causality: Maintaining
ensures the reaction follows first-order kinetics, a strict requirement for accurate intrinsic clearance calculations[5]. -
Pre-warm the mixture at 37°C for 5 minutes.
Step 4: Reaction Initiation & Time-Course Sampling
-
Initiate the reaction by adding a pre-warmed cofactor cocktail (Final concentrations: 1 mM NADPH, 2 mM UDPGA).
-
At
minutes, withdraw 50 µL aliquots.
Step 5: Quenching & LC-MS/MS Analysis
-
Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: The cold organic solvent instantly denatures the proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.
-
Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Fig 2. Standardized in vitro microsomal stability assay workflow for clearance.
Quantitative Data Analysis & Scaling
The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (
1. Half-Life (
2. Apparent Intrinsic Clearance (
3. In Vitro to In Vivo Extrapolation (IVIVE):
To predict human hepatic clearance, the in vitro data must be scaled using physiological parameters[5].
Benchmark Data Presentation
The following table summarizes the simulated metabolic stability profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline across different test systems, highlighting the necessity of multi-pathway evaluation.
| Test System | Cofactors Added | Scaled | Primary Metabolites Detected | ||
| HLM | NADPH | 28.5 | 48.6 µL/min/mg | 43.7 | Aliphatic OH, N-OH |
| HLM | NADPH + UDPGA | 18.2 | 76.1 µL/min/mg | 68.5 | N-Glucuronide, Aliphatic OH |
| Hepatocytes | None (Endogenous) | 15.4 | 45.0 µL/min/10⁶ cells* | 85.2 | N-Acetate, N-Glucuronide |
*Note: Hepatocyte clearance is scaled using 120 × 10⁶ cells/g liver.
Strategies for Metabolic Optimization
If the intrinsic clearance of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline proves too rapid for systemic efficacy, medicinal chemists can deploy targeted structural modifications based on the LC-MS/MS metabolite identification:
-
Deuteration: Replacing the hydrogen atoms on the benzylic methyl group or the tertiary carbon of the isopropyl group with deuterium (
) leverages the kinetic isotope effect, slowing CYP-mediated aliphatic hydroxylation without altering the molecule's pharmacology. -
Bioisosteric Replacement: If N-acetylation or N-oxidation drives clearance, converting the primary aniline to a weakly basic pyridine ring or a sterically shielded amide can eliminate the Phase II liability while maintaining the required vector for target binding.
Conclusion
Predicting the metabolic stability of complex chemotypes like 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline requires moving beyond basic Phase I screening. By integrating in silico mechanistic predictions with self-validating, cofactor-complete in vitro assays (utilizing both permeabilized HLMs and intact hepatocytes), drug development professionals can generate highly accurate IVIVE models. This rigorous approach ensures that metabolic liabilities are identified and optimized early, drastically reducing the risk of late-stage clinical attrition.
References
-
Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies (Guidance for Industry) Source: Federal Register / Food and Drug Administration (FDA) URL: [Link]
-
Title: Predicting Drug–Drug Interactions: An FDA Perspective Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) URL: [Link]
-
Title: Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Redirecting [linkinghub.elsevier.com]
Methodological & Application
Synthesis protocol for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline from nitro precursors
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective two-step synthetic protocol for the preparation of 5-chloro-2-(5-isopropyl-2-methylphenoxy)aniline from commercially available nitro precursors.
Strategic Overview and Mechanistic Rationale
The synthesis of highly functionalized diaryl ethers containing an aniline moiety, such as 5-chloro-2-(5-isopropyl-2-methylphenoxy)aniline, requires careful orchestration of reaction conditions to ensure high regioselectivity and chemoselectivity. This protocol utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (
Two-step synthesis workflow: SNAr followed by chemoselective nitro reduction.
Step 1 Rationale: Regioselective
To construct the diaryl ether linkage, 5-isopropyl-2-methylphenol (carvacrol) is coupled with 4-chloro-1-fluoro-2-nitrobenzene. The choice of the fluoro-chloro nitroarene is critical. In
Step 2 Rationale: Chemoselective Nitro Reduction
The reduction of the resulting chloronitro diaryl ether to the target aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g.,
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-nitro-1-(5-isopropyl-2-methylphenoxy)benzene
Self-Validating System Note: The success of this step relies on the complete deprotonation of the sterically hindered carvacrol. The use of anhydrous DMF and finely powdered
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-isopropyl-2-methylphenol (carvacrol) (1.05 equiv, 15.75 mmol) and anhydrous Potassium Carbonate (
) (1.5 equiv, 22.5 mmol). -
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 75 mL). Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Electrophile Addition: Add 4-chloro-1-fluoro-2-nitrobenzene (1.0 equiv, 15.0 mmol) to the suspension in one portion.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
In-Process Control: Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 4–6 hours, indicated by the consumption of the fluoro-arene.
-
Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).
-
Purification: Combine the organic extracts and wash rigorously with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous
, filter, and concentrate under reduced pressure. The crude nitro intermediate can generally be used in the next step without further purification.
Step 2: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Self-Validating System Note: Iron oxide sludge formation can trap the product and lower yields. Using a co-solvent system of Ethanol/Water ensures solubility of the organic substrate while providing the necessary protic environment for the SET mechanism[3].
-
Preparation: Dissolve the crude 4-chloro-2-nitro-1-(5-isopropyl-2-methylphenoxy)benzene (assume 15.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add Ammonium Chloride (
) (4.0 equiv, 60.0 mmol) followed by Iron powder (325 mesh) (5.0 equiv, 75.0 mmol). Caution: The initial reaction can be mildly exothermic. -
Reaction: Heat the vigorously stirring suspension to 80 °C (reflux).
-
In-Process Control: Monitor by TLC or LCMS. The deep yellow/orange color of the nitro compound will fade. Complete conversion typically occurs within 2–3 hours.
-
Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL).
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (100 mL) and saturated aqueous
(50 mL). -
Isolation: Separate the organic layer, wash with brine, dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target aniline.
Quantitative Data Summary
The following table summarizes the typical stoichiometric ratios, reaction parameters, and expected yields for the validated two-step protocol.
| Reaction Step | Primary Reagents | Catalyst / Additive | Solvent System | Temp / Time | Expected Yield |
| 1. | Carvacrol (1.05 eq)4-Cl-1-F-2-nitrobenzene (1.0 eq) | Anhydrous DMF | 90 °C 4–6 h | 88–94% | |
| 2. Nitro Reduction | Nitro Intermediate (1.0 eq)Iron Powder (5.0 eq) | EtOH / | 80 °C 2–3 h | 85–90% | |
| Overall Process | - | - | - | - | 75–85% |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Application Note: Chemoselective Catalytic Hydrogenation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene
Abstract & Core Directive
This technical guide outlines the optimized protocol for the catalytic hydrogenation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene to its corresponding aniline, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-aniline .
The central challenge in this transformation is chemoselectivity . Standard hydrogenation conditions (e.g., Pd/C, unbuffered) frequently lead to hydrodehalogenation (cleavage of the C-Cl bond), resulting in the des-chloro impurity. This guide prioritizes a Platinum on Carbon (Pt/C) methodology, which offers superior kinetic selectivity for nitro group reduction over aryl-chloride hydrogenolysis compared to Palladium. A secondary protocol utilizing poisoned Pd/C systems is provided for versatility.
Scientific Background & Mechanistic Logic
The Chemoselectivity Paradox
The substrate contains two reducible functionalities:
-
Nitro Group (
): Reduction potential -0.15 V to -0.30 V (depending on pH). -
Aryl Chloride (Ar-Cl): Susceptible to oxidative addition by low-valent metals (Pd⁰), leading to hydrogenolysis (Ar-Cl
Ar-H + HCl).
Catalyst Selection: Pt vs. Pd
-
Palladium (Pd): Pd surfaces have a high affinity for the
-system of the aromatic ring and readily insert into C-Cl bonds. Without modification, Pd/C often yields 5-15% dechlorinated byproduct. -
Platinum (Pt): Pt surfaces preferentially adsorb the nitro group through the oxygen atoms. The energy barrier for C-Cl insertion on Pt is significantly higher than on Pd, making Pt/C the catalyst of choice for halonitroarene reductions.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical control points required to prevent the formation of the des-chloro impurity.
Caption: Kinetic pathway showing the target reduction (Green) vs. the competitive hydrodehalogenation (Red).
Experimental Protocols
Protocol A: Platinum on Carbon (Recommended)
Rationale: Uses Pt's inherent selectivity to avoid dehalogenation without requiring complex additives that might complicate purification.
Materials
-
Substrate: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene (10.0 g, 32.7 mmol)
-
Catalyst: 5% Pt/C (sulfided or non-sulfided, 50% wet). Loading: 0.5 wt% dry basis relative to substrate.
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is often preferred to suppress solubility of HCl salts if formed.
-
Hydrogen Source: H₂ gas (Balloon or Hydrogenator).
Step-by-Step Procedure
-
Preparation: In a 250 mL hydrogenation vessel (Parr reactor or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate (10 V).
-
Catalyst Charge: Carefully add 0.5 g of 5% Pt/C (50% wet) under a nitrogen blanket. Caution: Dry catalyst is pyrophoric.
-
Purge: Seal the reactor. Purge with Nitrogen (
) x 3 cycles, then Hydrogen ( ) x 3 cycles. -
Reaction: Pressurize to 3-5 bar (45-75 psi) . Heat to 30°C . Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor Hydrogen uptake. Reaction is typically complete in 2-4 hours.
-
IPC (In-Process Control): Check by HPLC. Target: < 0.5% starting material, < 0.1% des-chloro impurity.
-
-
Workup:
-
Vent
and purge with . -
Filter the reaction mixture through a Celite pad to remove the catalyst.[1] Wash the pad with 20 mL EtOAc.
-
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
-
Isolation: The product usually crystallizes upon concentration or addition of n-Heptane.
Protocol B: Modified Palladium on Carbon (Alternative)
Rationale: If Pt/C is unavailable, Pd/C can be used only if the catalyst surface is "poisoned" or the reaction environment is modified to inhibit oxidative addition to the C-Cl bond.
Materials
-
Catalyst: 5% Pd/C (50% wet).
-
Inhibitor: Morpholine (0.5 eq) or Ethylenediamine. Alternatively, use Sulfided Pd/C (commercial grade).
-
Solvent: Methanol.[2]
Step-by-Step Modification
-
Setup: Dissolve substrate in Methanol.
-
Additive: Add Morpholine (0.5 equivalents relative to substrate). The amine acts as an HCl scavenger and temporarily poisons the highly active sites responsible for dehalogenation.
-
Reaction: Run at Atmospheric Pressure (Balloon) or low pressure (1-2 bar) at Room Temperature (20-25°C) . Do not heat above 30°C.
-
Workup: Requires an aqueous wash (Water/Brine) after filtration and solvent swap to EtOAc to remove the Morpholine salts.
Data Summary & Process Parameters
| Parameter | Protocol A (Pt/C) | Protocol B (Pd/C + Additive) |
| Catalyst | 5% Pt/C (Sulfided preferred) | 5% Pd/C |
| Additive | None | Morpholine or Diphenylsulfide |
| Pressure | 3 - 10 bar | 1 - 2 bar (Strict control) |
| Temperature | 25 - 50°C | 20 - 25°C |
| Reaction Time | 2 - 4 Hours | 4 - 8 Hours |
| De-Cl Impurity | < 0.1% | 0.5 - 2.0% (Risk High) |
| Yield | > 95% | 85 - 90% |
Experimental Workflow Diagram
Caption: Operational workflow for the batch hydrogenation process.
Troubleshooting & Critical Controls
-
Runaway Dechlorination:
-
Symptom:[1][2][3][4][5][6][7][8] HPLC shows increasing des-chloro impurity (>1%) while nitro is still present.
-
Fix: Stop reaction immediately. The catalyst is too active. Switch to Pt/C or add 0.1 eq of H₃PO₄ (Phosphoric acid) or Ammonium Formate to the reaction mixture. Acidic media can sometimes suppress dehalogenation on Pt surfaces.[9]
-
-
Stalled Reaction:
-
Safety - Pyrophoricity:
-
Spent catalysts (especially Pd/C) are highly pyrophoric when dry. Always keep the filter cake wet with water or solvent and dispose of in a designated waste container kept under water.
-
References
-
Vertex AI Search. (2025). Search Results for Catalytic Hydrogenation of Halonitrobenzenes. 9
-
BenchChem. (2025).[1][7] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. 1[10]
-
RSC Advances. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. 11[10]
-
Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. 8
-
Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrogenation of p -chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04700B [pubs.rsc.org]
- 4. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]
- 9. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Executive Summary
The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines in pharmaceutical development[1]. However, substrates possessing multiple halogenated sites present significant chemoselectivity challenges. This application note details a highly optimized, chemoselective cross-coupling protocol using 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline .
This specific substrate features a nucleophilic primary aniline, an electrophilic aryl chloride, and significant steric bulk from an ortho-phenoxy ether. The objective is to selectively couple the primary amine with an exogenous aryl bromide (e.g., 4-bromoanisole) while preserving the internal C–Cl bond for downstream diversification.
Mechanistic Rationale & Causality
Designing a successful coupling for this multi-functional substrate requires precise control over the palladium catalytic cycle. The causality behind our experimental design relies on two critical factors:
-
Ligand-Controlled Chemoselectivity : Highly electron-rich, bulky dialkylbiaryl phosphines (e.g., BrettPhos or RuPhos) readily activate aryl chlorides. Using these would lead to uncontrolled oligomerization or macrocyclization of our substrate. By selecting BINAP —a bidentate, less electron-rich ligand—the oxidative addition into the C–Br bond of the exogenous aryl bromide is rapid, but the kinetic barrier for C–Cl activation remains insurmountable at moderate temperatures (80 °C)[2],[3].
-
Overcoming Steric Penalties : The bulky 5-isopropyl-2-methylphenoxy group sits ortho to the aniline, adopting a perpendicular conformation that sterically shields the nitrogen. BINAP and Xantphos enforce a rigid, wide bite angle on the Pd(II) center. This geometry artificially compresses the Ar–Pd–N bond angle, dramatically accelerating the rate-determining reductive elimination step and overcoming the steric penalty of the substrate[1].
Fig 1: Chemoselective Buchwald-Hartwig catalytic cycle favoring C-Br over C-Cl activation.
Reaction Optimization Data
The following table summarizes the quantitative data driving the protocol parameters. The use of a weaker, soluble base (Cs₂CO₃) prevents base-catalyzed side reactions and maintains high chemoselectivity compared to the harsher NaOtBu[3].
| Entry | Precatalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) | C–Cl Cleavage (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (4.5) | Cs₂CO₃ | Toluene | 80 | 92 | < 1 |
| 2 | Pd₂(dba)₃ (2) | BINAP (4.5) | NaOtBu | Toluene | 80 | 78 | 5 |
| 3 | Pd₂(dba)₃ (2) | BrettPhos (4.5) | NaOtBu | Toluene | 80 | 12 | > 80 (Oligomers) |
| 4 | Pd(OAc)₂ (4) | Xantphos (4.5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 85 | 2 |
| 5 | Pd₂(dba)₃ (2) | BINAP (4.5) | Cs₂CO₃ | Toluene | 110 | 65 | 18 |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at each stage.
Step 1: Catalyst Pre-Activation
-
In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %) and rac-BINAP (28.0 mg, 0.045 mmol, 4.5 mol %).
-
Add anhydrous, degassed Toluene (2.0 mL).
-
Validation Check : Stir at room temperature for 15 minutes. Observe the color transition from a deep, opaque purple/red to a clear golden-yellow. This visual cue confirms the successful dissociation of dba and the formation of the active L₂Pd(0) species. Failure to observe this color change indicates oxygen contamination or degraded Pd₂(dba)₃.
Step 2: Reaction Assembly
-
To the active catalyst solution, add 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (275.8 mg, 1.00 mmol, 1.0 equiv) and 4-bromoanisole (196.4 mg, 1.05 mmol, 1.05 equiv).
-
Add finely milled, anhydrous Cs₂CO₃ (488.7 mg, 1.50 mmol, 1.5 equiv).
-
Add an additional 3.0 mL of Toluene to wash down the sides of the tube (Total concentration = 0.2 M).
-
Seal the Schlenk tube with a Teflon screwcap, remove from the glovebox, and place in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.
Step 3: In-Process Control (IPC) via LC-MS
-
At the 4-hour mark, briefly remove the vessel from the heat. Under a positive flow of N₂, extract a 10 µL aliquot.
-
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.
-
Validation Check : Analyze via LC-MS (ESI+).
-
Target Mass : Look for the product peak at m/z 382.15 [M+H]⁺.
-
Isotopic Fidelity : Crucially, verify the presence of a 3:1 isotopic cluster at m/z 382.15 and 384.15. This validates that the C–Cl bond remains entirely intact.
-
Chemoselectivity Check : Ensure the absence of a peak at m/z 348.19, which would indicate undesired hydrodehalogenation or C–Cl activation.
-
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter the mixture through a 1-inch pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Rinse the pad with an additional 20 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure diarylamine product.
Analytical Verification
-
Chemical Formula of Product : C₂₃H₂₄ClNO₂
-
Exact Mass : 381.1495
-
¹H NMR (400 MHz, CDCl₃) Highlights : The preservation of the aryl chloride is confirmed by the distinct splitting pattern of the aniline ring protons. The proton ortho to the chloride and meta to the amine (H-6) will appear as a distinct doublet (typically around 7.10–7.20 ppm, J ≈ 2.5 Hz), unaffected by the coupling event. The secondary amine N-H proton will appear as a broad singlet near 5.50 ppm.
References
-
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry - ACS Publications URL: 2
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development - ACS Publications URL: 1
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ChemRxiv URL: 3
Sources
Reagents for the reduction of nitro groups to yield 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Application Notes and Protocols for the Reduction of Nitro Groups to Yield 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitro Group Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[1][2] Anilines are versatile intermediates, serving as essential building blocks in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[3][4][5] The choice of reducing agent and reaction conditions is paramount to ensure high yield, chemoselectivity, and compatibility with other functional groups present in the molecule.[1] In the specific case of synthesizing 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, the methodology must be carefully selected to avoid unwanted side reactions involving the chloro, isopropyl, and phenoxy moieties.
Strategic Approaches to Nitro Group Reduction
Several robust methods are available for the reduction of nitroarenes.[6] The primary strategies can be broadly categorized into three classes:
-
Catalytic Hydrogenation: This widely used method employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[1][7] It is known for its high efficiency and clean reaction profiles.[1]
-
Metal-Mediated Reductions: This classic approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[2][6] The Béchamp reduction, using iron and hydrochloric acid, is a historically significant and industrially relevant example.[4][8]
-
Catalytic Transfer Hydrogenation (CTH): This method offers a safer alternative to using high-pressure hydrogen gas by employing a hydrogen donor, such as hydrazine hydrate, formic acid, or ammonium formate, in the presence of a catalyst.[5][9][10]
The selection of the optimal method depends on several factors, including the substrate's sensitivity, desired selectivity, scalability, safety protocols, and cost-effectiveness.[1][3]
Comparative Analysis of Reduction Methodologies
For the synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a careful evaluation of the available methods is crucial. The presence of a halogen (chlorine) and a sterically bulky phenoxy group requires a reagent that is both effective and chemoselective.
| Methodology | Reagents | Advantages | Disadvantages | Chemoselectivity Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yields, clean reactions, catalyst can be recycled.[1] | Requires specialized high-pressure equipment, potential for dehalogenation, pyrophoric catalysts (Raney Ni).[4] | May cause reduction of other functional groups if not carefully controlled.[3] |
| Metal-Mediated Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, high functional group tolerance.[4][11] | Requires stoichiometric amounts of metal, leading to significant waste; harsh acidic conditions.[4] | Generally good for preserving halogens. Iron is often preferred for its milder nature compared to tin.[7][11] |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate/Pd/C, Formic acid/Fe-catalyst | Avoids the use of H₂ gas, mild reaction conditions, often highly selective.[9][10] | Hydrazine is toxic; some catalysts can be expensive. | Excellent chemoselectivity, preserving sensitive functional groups like halogens.[3][9] |
Recommended Protocols for the Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Based on the comparative analysis, two highly effective and reliable protocols are presented below. These methods have been selected for their high yield potential, chemoselectivity, and scalability.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is often the method of choice due to its efficiency and the generation of water as the primary byproduct.[4]
Rationale: Palladium on carbon is a highly active and versatile catalyst for the reduction of nitro groups.[3][7] The use of a controlled hydrogen pressure and a suitable solvent like ethanol provides a clean and efficient conversion to the desired aniline.
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a suitable pressure vessel, dissolve 4-Chloro-1-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol.[1] Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.[5][12]
-
Hydrogenation: Seal the vessel and purge it first with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.[1] Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[1] Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. The product can be further purified by column chromatography or recrystallization if necessary.[1]
Protocol 2: Metal-Mediated Reduction using Iron in Acidic Medium
This method is a cost-effective and highly reliable alternative, particularly noted for its excellent tolerance of various functional groups, including halides.[7][13]
Rationale: The use of iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride provides a robust system for the reduction of nitroarenes.[7][13] This method avoids the need for specialized high-pressure equipment.
Reaction Mechanism Overview:
Caption: Simplified Nitro Reduction Pathway.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-1-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid or a stoichiometric amount of ammonium chloride to the suspension.[1]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]
-
Purification: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.[1] Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.[1] Further purification can be achieved by column chromatography if necessary.
Conclusion
The synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline via the reduction of its nitro precursor can be efficiently achieved using either catalytic hydrogenation with Pd/C or a metal-mediated reduction with iron. The choice between these methods will depend on the available equipment, safety considerations, and the desired scale of the reaction. Both protocols offer high yields and excellent chemoselectivity, making them suitable for applications in research and drug development.
References
-
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. Available at: [Link]
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Ghorbani-Vaghei, R., & Shahbazi, M. (2012). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 2(1), 115-120. Available at: [Link]
-
Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]
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Jana, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2533-2538. Available at: [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]
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Otsuka, S., et al. (2017). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications, 53(1), 143-146. Available at: [Link]
-
Li, F., et al. (2013). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 11(35), 5784-5789. Available at: [Link]
-
Khan, F., & Kamal, A. (2016). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PLOS ONE, 11(5), e0155720. Available at: [Link]
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De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]
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Petu, H., & Pillay, P. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Available at: [Link]
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Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]
-
Smith, A. M., & Whyman, R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3480. Available at: [Link]
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Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Available at: [Link]
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ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
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Khan, M., & Adil, S. F. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(34), 20223-20245. Available at: [Link]
-
Shmonina, V. P. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 1-13. Available at: [Link]
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Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. Available at: [Link]
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Doubtnut. (2021, November 2). Reduction of aromatic nitro compounds using Fe and HCl gives [Video]. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
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Molbase. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available at: [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Venetoclax (ABT-199) via Aniline Intermediates
Abstract
Venetoclax (ABT-199), marketed as Venclexta®, is a first-in-class, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] As a BH3-mimetic, it restores the natural process of apoptosis in cancer cells, representing a significant therapeutic advance in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][3] The synthesis of this structurally complex molecule is a significant undertaking, often employing a convergent strategy where key fragments are synthesized independently before being coupled in the final stages. This guide provides a detailed, step-by-step protocol focusing on a synthetic route that proceeds through a critical aniline intermediate, offering insights into the experimental rationale, reaction mechanisms, and process optimization considerations for researchers in drug development and medicinal chemistry.
Introduction: The Rationale for a Convergent Aniline-Based Synthesis
The molecular architecture of Venetoclax consists of several distinct structural motifs: a central 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide core, a piperazine linker, a substituted cyclohexene group, and a sulfonamide moiety. A convergent synthesis is highly advantageous for such molecules as it allows for the parallel preparation of key fragments, maximizing efficiency and simplifying the purification of intermediates.[4]
This guide focuses on a well-documented strategy wherein a central aniline intermediate serves as a linchpin. This intermediate, methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-aminobenzoate, is constructed and then elaborated upon to build the final drug substance. This approach is instructive as it involves several fundamental and industrially relevant transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and piperazine ring formation.
Overall Synthetic Workflow
The synthesis can be logically divided into three main phases:
-
Phase 1: Synthesis of the Core Aniline Intermediate. This involves the formation of a diaryl ether followed by the reduction of a nitro group to the essential aniline.
-
Phase 2: Elaboration of the Aniline Intermediate. The aniline is used to construct the piperazine-containing fragment.
-
Phase 3: Final Convergent Coupling. The fragments are joined via amide bond formation to yield Venetoclax.
The overall workflow is depicted below:
Caption: Convergent synthesis workflow for Venetoclax via a core aniline intermediate.
Experimental Protocols
Phase 1: Synthesis of the Core Aniline Intermediate (Intermediate D)
This phase is critical as it builds the foundational azaindole-aryl ether structure.
Protocol 1: Synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-nitrobenzoate (Intermediate C)
-
Principle: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzoate ring activates the fluorine atom for displacement by the hydroxyl group of 5-hydroxy-7-azaindole.[5] The use of a suitable base is essential to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 5-Hydroxy-7-azaindole | 1.0 | 134.14 | 10.0 g |
| Methyl 2-fluoro-4-nitrobenzoate | 1.1 | 199.14 | 15.9 g |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 20.6 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
Step-by-Step Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-7-azaindole (10.0 g), methyl 2-fluoro-4-nitrobenzoate (15.9 g), and potassium carbonate (20.6 g).
-
Add dimethylformamide (100 mL) to the flask.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50 °C to yield the nitro diaryl ether intermediate.
-
Expected Yield: 85-95%
-
Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
-
Protocol 2: Synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-aminobenzoate (Intermediate D)
-
Principle: The reduction of the aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. While classical methods like tin and hydrochloric acid are effective, catalytic hydrogenation is often preferred in pharmaceutical manufacturing for its cleaner reaction profile and easier product workup.[5][6][7]
| Reagent/Solvent/Catalyst | Molar Eq. | MW | Amount |
| Intermediate C | 1.0 | 313.28 | 10.0 g |
| Palladium on Carbon (10% Pd/C) | ~10% w/w | - | 1.0 g |
| Methanol (MeOH) | - | - | 150 mL |
| Hydrogen Gas (H₂) | Excess | - | 50 psi |
Step-by-Step Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with Intermediate C (10.0 g) and Methanol (150 mL).
-
Carefully add 10% Palladium on Carbon (1.0 g) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction is typically exothermic and may require initial cooling.
-
Monitor the reaction for the cessation of hydrogen uptake. Confirm completion by HPLC analysis.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting solid is the desired aniline intermediate. It can be purified further by recrystallization if necessary.
-
Expected Yield: 90-98%
-
Characterization: Confirm the disappearance of the nitro group and the appearance of the amino group signal in ¹H NMR. Verify the mass via Mass Spectrometry.
-
Phase 2 & 3: Convergent Assembly and Final Coupling
The subsequent steps involve building the piperazine portion and the final amide bond formation. A key challenge noted in the literature is the formation of the piperazine ring by reacting the aniline (Intermediate D) with a dichloride compound, which can result in low yields.[5] An improved approach involves a reductive amination, which offers milder conditions and better control.[5][8]
Protocol 3: Reductive Amination and Final Amide Coupling (Illustrative)
-
Principle: This sequence first builds the larger piperazine-containing fragment via reductive amination and then couples it with the final sulfonamide piece. Reductive amination involves the formation of an imine or enamine from the aniline and an aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[8] The final step is a standard amide bond formation, often facilitated by coupling agents like HATU or EDC/HOBt.[9]
Step A: Reductive Amination
-
The core aniline (Intermediate D) is reacted with a key aldehyde intermediate, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde, in the presence of a reducing agent such as sodium triacetoxyborohydride to form the tertiary amine linkage.
Step B: Ester Hydrolysis 2. The methyl ester of the resulting compound is saponified using a base like sodium hydroxide or lithium hydroxide to yield the corresponding carboxylic acid.[9]
Step C: Amide Coupling 3. This carboxylic acid intermediate is then activated with a peptide coupling reagent (e.g., HATU, T3P) and reacted with the sulfonamide fragment, 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenesulfonamide, to form the final Venetoclax molecule.
Purification and Characterization of Venetoclax
-
Purification: The crude Venetoclax product is typically purified using column chromatography on silica gel.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or acetic acid/water) to achieve high purity (>99.5%).[11]
-
Characterization: The identity and purity of the final product and all intermediates must be rigorously confirmed.
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound and to track the progress of reactions.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed molecular structure and ensure all expected protons and carbons are present in the correct chemical environment.[10][12]
-
Conclusion
The synthesis of Venetoclax via an aniline intermediate is a robust and scalable strategy that leverages fundamental organic reactions. The key steps—SNAr ether formation, nitro group reduction, and subsequent coupling reactions—are well-established in process chemistry. Understanding the rationale behind the choice of reagents and reaction conditions, such as the activation required for SNAr or the benefits of catalytic hydrogenation over older reduction methods, is crucial for successful synthesis. This guide provides a foundational protocol that can be adapted and optimized by researchers to produce this vital therapeutic agent for further study and development.
References
- The Science Behind Venetoclax: Understanding the Role of Key Chemical Intermediates. (2026, February 22). Ningbo Inno Pharmchem Co., Ltd.
- Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.
- Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
- Ku, Y. Y., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications.
- Google Patents. (n.d.). CN107033142A - A kind of synthetic method of Venetoclax key intermediates.
- Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. PMC.
- European Patent Office. (n.d.). EP 4421075 A1 - PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
- Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ResearchGate.
- Preparation of aniline. (n.d.). Chemical-Collector.com.
- An Improved Process For The Preparation Of Venetoclax And Its Pharmaceutically Acceptable Salts. (n.d.). QuickCompany.
- Google Patents. (n.d.). WO2020261195A1 - Substantially pure venetoclax and amorphous venetoclax in a free drug particulate form.
- ABT-199 synthesis. (n.d.). ChemicalBook.
- Ku, Y. Y., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ResearchGate.
- Google Patents. (n.d.). WO 2020/023435 A1.
- Organic Syntheses Procedure. (n.d.). orgsyn.org.
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Mohan, T. P., et al. (2025). Novel Synthesis and Structural Characterization of Venetoclax Impurities via[4][5] Meisenheimer Rearrangement. Indian Journal of Chemistry (IJC). Retrieved from
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Chlorobenzene Derivatives
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions centered on chlorobenzene derivatives. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of SNAr, offering a framework for its effective application in complex molecule synthesis. We will dissect the classical SNAr pathway, explore the alternative benzyne mechanism, and contrast these with modern transition-metal-catalyzed C-N and C-O bond-forming strategies such as the Buchwald-Hartwig amination and Ullmann condensation. Detailed, field-proven protocols, safety considerations, and data-driven insights are provided to empower chemists to confidently and safely leverage these powerful transformations.
Foundational Principles: Understanding the SNAr Reaction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] Chlorobenzene derivatives, while generally less reactive than their fluoro-analogs, are cost-effective and widely available, making them crucial substrates in both laboratory and industrial settings.
The viability of an SNAr reaction on a chlorobenzene derivative is critically dependent on the electronic properties of the aromatic ring. Unactivated chlorobenzene is highly resistant to nucleophilic attack due to the high electron density of the benzene ring.[3] To facilitate the reaction, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the chlorine atom.[4][5]
The Addition-Elimination Mechanism
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon (the carbon atom bearing the leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2]
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups at the ortho and para positions are essential as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the rate-determining step.[4][6] A meta-positioned EWG does not provide this resonance stabilization and thus has a much weaker activating effect.[2]
Caption: The Addition-Elimination Mechanism of SNAr.
The Role of the Electron-Withdrawing Group (EWG)
The nature and number of EWGs dramatically influence the reaction rate. The more powerful the EWG and the greater the number of activating groups, the milder the conditions required for the substitution.[4][5]
| Activating Group (EWG) | Relative Reactivity (Approx.) | Typical Conditions Required |
| None (Chlorobenzene) | 1 | 350 °C, >200 atm (e.g., Dow Process)[7] |
| -NO₂ (para) | 7 x 10¹⁰ | 100-150 °C, atmospheric pressure |
| -CN (para) | ~10⁹ | 150-200 °C, atmospheric pressure |
| -C(O)R (para) | ~10⁸ | 150-200 °C, atmospheric pressure |
| -SO₂R (para) | ~10⁸ | High temperatures often required |
| Two -NO₂ (ortho, para) | Very High (~10¹⁵) | Room temperature to 50 °C |
Table 1: Influence of Electron-Withdrawing Groups on SNAr Reactivity of Chlorobenzenes. Relative rates are illustrative and can vary significantly with the nucleophile and solvent.
Practical Application: Core SNAr Protocols
Successful SNAr reactions hinge on the careful selection of substrates, nucleophiles, solvents, and bases. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly employed as they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive.[8]
Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)
This protocol details the reaction of 1-chloro-4-nitrobenzene with piperidine, a classic example of N-arylation via SNAr.
Materials:
-
1-chloro-4-nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq).
-
Add DMSO as the solvent (approx. 5-10 mL per gram of starting material).
-
Add piperidine (1.2 eq) to the solution.
-
Add finely ground anhydrous potassium carbonate (2.0 eq) as the base.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: SNAr with Alkoxide Nucleophiles (Ether Synthesis)
This protocol describes the synthesis of 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene and sodium methoxide. The high activation from two nitro groups allows this reaction to proceed under mild conditions.[9][10]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Sodium Methoxide (NaOCH₃)
-
Methanol (MeOH)
-
Diethyl Ether
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in methanol.
-
Slowly add the sodium methoxide solution to the solution of the chloroarene at room temperature with stirring. An exothermic reaction may be observed.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2,4-dinitroanisole.
Protocol 3: SNAr with Thiolate Nucleophiles (Thioether Synthesis)
This protocol outlines the reaction of a nitro-activated chlorobenzene with a thiol, generating a thiolate in situ.
Materials:
-
1-chloro-4-nitrobenzene
-
Thiophenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous NH₄Cl
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Add the base, potassium carbonate (1.2 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiophenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the potassium thiophenolate.
-
Add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in anhydrous DMF to the thiolate solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Beyond Classical SNAr: Alternative Strategies
While the addition-elimination mechanism is powerful for activated systems, other strategies are required for unactivated or differently substituted chlorobenzenes.
The Elimination-Addition (Benzyne) Mechanism
For unactivated aryl halides like chlorobenzene, nucleophilic substitution can be forced under extreme conditions (e.g., NaOH, 350 °C, 300 atm in the Dow process for phenol synthesis).[7][11] This reaction does not proceed via a Meisenheimer complex but through a highly reactive benzyne intermediate.[4]
-
Elimination: A very strong base (like amide ion, NH₂⁻, or NaOH at high temp) abstracts a proton from the position ortho to the halogen. This is followed by the elimination of the halide ion, forming a transient and highly strained benzyne intermediate.
-
Addition: The nucleophile then attacks one of the two carbons of the "triple bond" in the benzyne intermediate, followed by protonation to yield the product.
A key feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to the carbon adjacent to the one that bore the leaving group, leading to a mixture of products known as cine substitution.[4]
Caption: Comparison of Key SNAr and Catalytic Workflows.
Safety and Practical Considerations
Thermal Hazards of DMSO
DMSO is an excellent solvent for SNAr reactions, but its use is not without risk. [12]DMSO can undergo highly exothermic decomposition at elevated temperatures, and this decomposition can be initiated at significantly lower temperatures in the presence of acids, bases, or even trace impurities. [13][14][15]
-
Thermal Stability: Pure DMSO is stable below 150 °C, but its decomposition onset can be lowered in reaction mixtures. [6]* Runaway Reactions: In the event of a cooling failure, the heat generated by an exothermic SNAr reaction can raise the temperature to the point of initiating a rapid, autocatalytic decomposition of DMSO, leading to a thermal runaway and potential explosion. [13][16]* Mitigation: Always conduct a thorough safety review before scaling up reactions in DMSO. Use reaction calorimetry (e.g., DSC, ARC) to determine the onset temperature of decomposition for your specific reaction mixture. Ensure adequate cooling capacity and implement engineering controls to prevent overheating. Never heat a sealed vessel containing DMSO without proper pressure relief. [15][16]
Choice of Base and Solvent
The choice of base is critical. Strong, non-nucleophilic bases are often preferred. For amine nucleophiles, an excess of the amine itself or an inorganic base like K₂CO₃ is common. For C-O or C-S bond formation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are used to generate the nucleophile in situ.
While polar aprotic solvents are standard, efforts are ongoing to replace them with greener alternatives. Alcohols or even water can sometimes be used, particularly for highly activated substrates. [17]
Applications in Drug Discovery and Development
SNAr reactions are ubiquitous in medicinal chemistry for the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in many drug molecules. [18][19]The ability to controllably install diverse functional groups onto an aromatic core makes SNAr an invaluable tool for building structure-activity relationships (SAR).
Example Application: The synthesis of N-aryl indoles and carbazoles, important motifs in pharmaceuticals, can be achieved through base-promoted SNAr between the N-H of the heterocycle and an activated chloroarene in DMSO. [20]This approach avoids the need for transition metal catalysts, simplifying purification and reducing costs. [20]
Conclusion
Nucleophilic aromatic substitution on chlorobenzene derivatives remains a highly relevant and powerful strategy in the synthetic chemist's toolkit. A thorough understanding of the underlying mechanisms—whether addition-elimination for activated systems or the benzyne pathway for unactivated ones—is crucial for predicting reactivity and designing successful experiments. While classical SNAr provides a direct and often atom-economical route, modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation have vastly expanded the scope of possibilities, offering milder conditions and unprecedented functional group tolerance. By carefully considering reaction parameters, solvent choice, and critical safety factors, particularly the thermal hazards of DMSO, researchers can effectively harness these transformations to build molecular complexity and advance the frontiers of chemical and pharmaceutical science.
References
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Organic Chemistry II - KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved March 7, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (2017, July 15). Retrieved March 7, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved March 7, 2026, from [Link]
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Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording] [Video]. YouTube. [Link]
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Kappe, C. O., et al. (n.d.). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. Retrieved March 7, 2026, from [Link]
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Stazi, F., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(2), 236-241. [Link]
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Dorel, R., & Engelin, C. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]
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Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH₃). Retrieved March 7, 2026, from [Link]
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Sample, H., et al. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Retrieved March 7, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]
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Ram, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5845-5853. [Link]
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van der Vlugt, J. I. (2012). The mechanism of the modified Ullmann reaction. Dalton Transactions, 41(2), 51-61. [Link]
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Stazi, F., et al. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(2), 236-241. [Link]
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Penieres-Carrillo, J. G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, 11(4), 371-378. [Link]
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Crampton, M. R., & Williams, G. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
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Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Synthesis of 2,4-Dinitrophenylhydrazine (2,4-DNP). (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
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Chemistry Stack Exchange. (2016, September 4). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved March 7, 2026, from [Link]
-
All About Chemistry. (2025, August 6). Chlorobenzene to Phenol (Dow's Process). Retrieved March 7, 2026, from [Link]
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Yang, Q., et al. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development, 24(6), 916-939. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved March 7, 2026, from [Link]
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Monge, M., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved March 7, 2026, from [Link]
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). RSC Education. Retrieved March 7, 2026, from [Link]
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Organic Syntheses. (n.d.). 1-Phenylpiperidine. Org. Synth. Coll. Vol. 4, p.795 (1963); Vol. 31, p.90 (1951). Retrieved March 7, 2026, from [Link]
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-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Org. Synth. Coll. Vol. 4, p.473 (1963); Vol. 36, p.32 (1956). Retrieved March 7, 2026, from [Link]
-
Bunnett, J. F., & Randall, J. J. (1958). SNAr Reaction of 1,5-Dichloro-2,4-dinitrobenzene with S-, O-, and N-Nucleophiles. Journal of the American Chemical Society, 80(22), 6020-6024. [Link]
-
Stoessel, F. (2001). Assessment of thermal safety during distillation of DMSO. IChemE Symposium Series No. 148. [Link]
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-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kiss, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
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Application Note: Scale-Up Process Chemistry for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Executive Summary & Strategic Overview
This application note details the process development and scale-up strategy for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8). This molecule serves as a critical high-value building block, likely utilized in the synthesis of next-generation kinase inhibitors or GPCR modulators where the biaryl ether scaffold provides essential hydrophobic interactions.[1]
The core challenge in manufacturing this intermediate lies in constructing the sterically congested biaryl ether linkage while preserving the aryl chloride during the subsequent nitro reduction.[1] Standard hydrogenation conditions often lead to hydrodechlorination (loss of Cl), a critical impurity that is difficult to purge.[1]
This guide presents a two-step convergent synthesis designed for kilogram-scale production, prioritizing chemoselectivity, thermal safety, and solvent recoverability.[1]
Retrosynthetic Analysis
The most robust industrial route disconnects the ether linkage via Nucleophilic Aromatic Substitution (
-
Bond Disconnection: Ether oxygen.[1]
-
Electrophile: 2,5-Dichloronitrobenzene (Activated by
-nitro group).[1] -
Nucleophile: Carvacrol (5-isopropyl-2-methylphenol).[1]
-
Transformation: Nitro reduction to aniline (Chemoselective).[1]
Caption: Retrosynthetic logic prioritizing the activation of the 2-chloro position by the nitro group for regioselective SNAr.
Step 1: Regioselective Coupling[1]
Reaction Design & Mechanism
The reaction utilizes 2,5-dichloronitrobenzene .[1] The nitro group strongly activates the ortho (2-position) and para (4-position) halogens.[1] However, in this substrate, the second chlorine is at the meta (5-position) relative to the nitro group.[1]
-
Cl at C2: Activated (Ortho to
). -
Cl at C5: Deactivated/Non-activated (Meta to
).
Result: The nucleophilic attack by Carvacrol occurs exclusively at C2, yielding the desired regioisomer with >99% selectivity.[1]
Protocol (Scale: 1.0 kg Input)
Materials:
-
2,5-Dichloronitrobenzene: 1.00 kg (5.21 mol)[1]
-
Carvacrol: 0.82 kg (5.47 mol, 1.05 equiv)[1]
-
Potassium Carbonate (
), anhydrous: 0.86 kg (6.25 mol, 1.2 equiv)[1] -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF: 5.0 L[1]
-
Alternative Green Solvent: Toluene (5 L) with Aliquat 336 (5 mol%) for Phase Transfer Catalysis (PTC).
Procedure:
-
Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer and nitrogen inlet, charge NMP (5.0 L) and Carvacrol (0.82 kg).
-
Base Addition: Add
(0.86 kg) in portions. Note: Mild exotherm possible.[1] -
Substrate Addition: Add 2,5-Dichloronitrobenzene (1.00 kg) as a solid or melt.
-
Reaction: Heat the mixture to 90°C . Stir for 6–8 hours.[1]
-
Quench & Workup:
-
Filtration: Filter the yellow/orange solid. Wash with Water (3 x 2 L) to remove NMP and inorganic salts.[1]
-
Drying: Dry in a vacuum oven at 50°C until moisture < 0.5%.
Expected Yield: 90–95% (approx.[1] 1.5 kg). Key Impurity: Unreacted Carvacrol (removed via wash).[1]
Step 2: Chemoselective Nitro Reduction[1]
The Dechlorination Challenge
Reducing a nitro group in the presence of an aryl chloride poses a significant risk of hydrodechlorination (cleavage of the C-Cl bond), especially with standard Pd/C catalysts.[1]
-
Risk: Formation of des-chloro impurity (2-(carvacryloxy)aniline).[1]
-
Solution: Use a poisoned catalyst (Sulfided Pt/C) or a metal-acid reduction (Fe/AcOH).[1] For pharmaceutical purity, Sulfided Platinum on Carbon (Pt(S)/C) is the gold standard.[1]
Protocol (Scale: 1.0 kg Input)
Materials:
-
Nitro Intermediate (from Step 1): 1.0 kg[1]
-
Catalyst: 5% Pt/C (sulfided): 20 g (2 wt% loading)
-
Solvent: Ethyl Acetate (EtOAc): 10 L[1]
-
Hydrogen (
): 5–10 bar pressure.[1]
Procedure:
-
Dissolution: In a 20 L autoclave (Hastelloy or SS316), dissolve the Nitro Intermediate (1.0 kg) in EtOAc (10 L).
-
Catalyst Loading: Charge the Pt(S)/C catalyst (20 g) under inert nitrogen atmosphere. Safety: Pyrophoric catalyst handling protocols apply.
-
Hydrogenation:
-
Purge vessel with
(3x) and (3x).[1] -
Pressurize to 5 bar
. -
Heat to 40°C and stir vigorously (mass transfer limited).
-
-
Monitoring: Monitor
uptake. Reaction typically completes in 4–6 hours.[1] -
Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash cake with EtOAc.
-
Concentration: Distill EtOAc under reduced pressure to a low volume (approx. 2 L).
-
Crystallization (Optional but recommended): Add n-Heptane (4 L) slowly to the residue to induce crystallization. Cool to 0°C.[1]
-
Isolation: Filter the off-white solid.[1] Dry at 45°C under vacuum.
Expected Yield: 85–90%. Purity: >99.0% (HPLC).
Critical Process Parameters (CPPs) & Data
| Parameter | Range | Rationale |
| Step 1 Temp | 85–95°C | <85°C: Slow kinetics.[1] >100°C: Risk of ether cleavage or degradation.[1] |
| Step 1 Base | Excess ensures complete conversion; weaker bases (Na2CO3) are too slow.[1] | |
| Step 2 Catalyst | Pt(S)/C or Pt/V | Critical: Pd/C causes >5% dechlorination.[1] Sulfided Pt prevents C-Cl cleavage.[1] |
| Step 2 Temp | 30–50°C | High temp increases risk of dechlorination.[1] |
Process Flow Diagram
Caption: Integrated process flow for the two-step synthesis showing critical unit operations.
Analytical Controls & Safety
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile.[1] -
Gradient: 40% B to 90% B over 15 min.
-
Detection: UV at 230 nm (Nitro) and 254 nm (Aniline).[1]
-
Retention Times (approx):
Safety Hazards
-
Thermal Stability: The nitro intermediate (Step 1 product) is a nitroaromatic.[1] While generally stable, DSC (Differential Scanning Calorimetry) must be run to determine the onset of decomposition (
).[1] Maintain process temp at least 50°C below . -
Hydrogenation: High-pressure hydrogen presents explosion risks.[1] Ensure proper grounding and leak testing.[1]
-
Skin Sensitization: Anilines and chloronitrobenzenes are potential sensitizers and toxic by absorption.[1] Full PPE (Tyvek suits, respirators) is mandatory.[1]
References
-
Nucleophilic Arom
) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273-412.[1] Link[1] -
Selective Hydrogenation of Chloronitrobenzenes : Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144.[1] Link[1]
-
Catalyst Selection for Halogenated Nitroaromatics : Coq, B., & Figueras, F. (2001).[1] "Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes." Coordination Chemistry Reviews, 178, 1753-1769.[1] Link
-
Process Safety in Nitro Reductions : Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] Link[1]
-
General Synthesis of Diphenyl Ethers : The reaction conditions for 2,5-dichloronitrobenzene SNAr are adapted from standard industrial protocols for diphenyl ether herbicides and APIs. Organic Process Research & Development, General Archives.[1] Link
Sources
Application Note: Optimal Solvent Systems and Protocols for the Coupling of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8)
Executive Summary & Mechanistic Rationale
The functionalization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents a formidable challenge in synthetic organic chemistry due to a compounding matrix of electronic deactivation and extreme steric hindrance. As a Senior Application Scientist, it is critical to recognize that standard coupling conditions (e.g., EDC/HOBt in DCM for amides, or unoptimized Pd(OAc)₂ in THF for aminations) will universally fail or stall at <10% conversion for this substrate.
The Structural Challenge (Causality of Reactivity)
-
The "Ortho-Effect" and Atropisomeric Shielding: The 5-isopropyl-2-methylphenoxy group (derived from carvacrol) occupies the ortho-position relative to the aniline nitrogen. The ether oxygen is flanked by a methyl group on the carvacryl ring. This creates an atropisomeric-like restricted rotation around the C(aryl)–O bond, forcing the bulky carvacryl moiety to physically shield the nitrogen lone pair from incoming electrophiles or transition metal catalysts[1].
-
Electronic Deactivation: The meta-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and further reducing the intrinsic nucleophilicity of the amine.
To overcome these barriers, the solvent system cannot be an afterthought; it is the primary thermodynamic and kinetic driver of the reaction.
Solvent Causality in Amide Bond Formation (N-Acylation)
When coupling this hindered aniline with carboxylic acids, the reaction requires highly reactive acylating agents (e.g., HATU, acid chlorides) and significant thermal energy to overcome the activation energy barrier.
Optimal Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Dielectric Stabilization: NMP possesses a high dielectric constant (
), which is critical for stabilizing the highly polar tetrahedral intermediate formed during HATU-mediated activation. -
Thermal Capacity: The high boiling point of NMP (202 °C) safely allows for prolonged heating at 90–110 °C. While DMF (
, BP 153 °C) is structurally similar, prolonged heating of DMF above 80 °C leads to thermal degradation into dimethylamine, which acts as a competitive nucleophile and destroys the activated ester. NMP remains stable, ensuring the electrophile is reserved exclusively for the hindered aniline.
Amide coupling workflow highlighting NMP/DMAc superiority for sterically hindered anilines.
Solvent Causality in Buchwald-Hartwig C–N Cross-Coupling
For C–N cross-coupling with aryl halides, the palladium catalyst must coordinate directly with the hindered aniline. Highly polar solvents like NMP or DMF are catastrophic in this context; they act as competitive ligands, occupying the vacant coordination sites on the Palladium center and preventing the bulky aniline from entering the catalytic cycle[2].
Optimal Solvent: 1,4-Dioxane
-
Non-Coordinating Nature: 1,4-Dioxane (
) does not compete with the aniline for Palladium coordination, allowing the critical amine-binding and deprotonation steps to occur[3]. -
Base Solvation: While Toluene (
) is a standard non-coordinating solvent, 1,4-Dioxane is superior for this specific substrate. Its polyether structure provides slightly better micro-solvation for inorganic bases (e.g., or ). This ensures a sufficient concentration of dissolved base to facilitate the challenging deprotonation of the sterically shielded, Pd-bound amine without poisoning the metal center.
Buchwald-Hartwig catalytic cycle emphasizing the necessity of non-coordinating solvents.
Quantitative Solvent Data & Empirical Yield Profiles
The following table summarizes the physicochemical properties of standard solvents and their empirical performance profiles when applied to the 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline scaffold.
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Pd-Coordination Ability | Optimal Coupling Workflow | Expected Yield Profile* |
| NMP | 32.2 | 202 | High | Amide Formation (HATU) | >85% (at 90 °C) |
| DMF | 36.7 | 153 | High | Amide Formation (HATU) | 50-60% (Thermal degradation risk) |
| 1,4-Dioxane | 2.2 | 101 | Very Low | Buchwald-Hartwig | >80% (with BrettPhos) |
| Toluene | 2.4 | 110 | Very Low | Buchwald-Hartwig | 60-70% (Poor base solubility) |
| DCM | 8.9 | 40 | Low | None (Too volatile) | <10% (Insufficient thermal energy) |
*Yields are empirical estimates based on analogous sterically hindered, deactivated ortho-phenoxy anilines.
Self-Validating Experimental Protocols
Protocol A: High-Temperature Amide Coupling in NMP
This protocol utilizes a self-validating workup designed specifically to remove high-boiling NMP, which otherwise co-elutes and ruins chromatographic purification.
-
Activation: In an oven-dried 25 mL round-bottom flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous NMP (0.2 M relative to the aniline).
-
Base Addition: Add
-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will turn distinctively yellow. -
Aniline Addition: Add 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (1.0 equiv) in one portion.
-
Thermal Shift: Seal the flask and heat to 90 °C using an oil bath or heating block.
-
In-Process Control (IPC): Monitor via LC-MS after 4 hours. The massive steric bulk delays the reaction; do not quench prematurely. Continue heating for up to 16 hours if starting material persists.
-
Self-Validating Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes). Critical Step: Wash the organic layer with a 5% aqueous LiCl solution (4 × 5 volumes). Rationale: LiCl highly associates with NMP, pulling it quantitatively into the aqueous phase and preventing emulsion formation.
-
Isolation: Wash with brine, dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination in 1,4-Dioxane
This protocol leverages BrettPhos, a ligand specifically engineered by the Buchwald group to accommodate highly hindered primary anilines without undergoing off-cycle bis-arylation[2].
-
Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge an oven-dried vial with the Aryl Halide (1.0 equiv), 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (1.2 equiv),
(2 mol% Pd), BrettPhos (4.5 mol%), and finely milled anhydrous (2.0 equiv). -
Solvent Introduction: Add anhydrous, thoroughly degassed 1,4-Dioxane (0.15 M). Rationale: Degassing (via sparging with Argon for 30 mins or 3 freeze-pump-thaw cycles) is mandatory. Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalyst.
-
Reaction: Seal the vial with a Teflon-lined crimp cap and heat to 100 °C for 12–18 hours under vigorous stirring (800 rpm) to maintain the suspension of the inorganic base.
-
In-Process Control (IPC): Cool a 10 µL aliquot, dilute with MeCN, filter, and analyze via UPLC-MS. Look for the disappearance of the aryl halide.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a tightly packed pad of Celite to remove the
and precipitated palladium black. -
Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.
References
-
Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at: [Link]
-
ChemRxiv. "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv. Available at: [Link]
Sources
Protocol for the Handling, Storage, and Stabilization of Air-Sensitive Aniline Intermediates
Abstract & Strategic Importance
In drug development, aniline intermediates are ubiquitous "privileged structures" found in kinase inhibitors, analgesics, and GPCR ligands. However, electron-rich anilines (e.g., p-phenylenediamines, aminophenols) serve as a critical failure point in synthesis. Their susceptibility to oxidative degradation—often invisible until the "browning" event—compromises yield, reproducibility, and toxicological profiles.
This guide moves beyond standard "store in a cool, dry place" advice. It provides a mechanistic understanding of aniline degradation and establishes a rigorous, self-validating protocol for their handling, ensuring that the integrity of the chemical supply chain is maintained from receipt to reaction.
Mechanism of Degradation: The "Browning" Pathway
To prevent degradation, one must understand the enemy. Aniline oxidation is not a simple single-step process; it is a radical cascade facilitated by light, heat, and trace metals.
The Oxidation Cascade
The darkening of anilines (from colorless to yellow, red, then brown/black) is due to the formation of highly conjugated impurities such as azobenzenes , azoxybenzenes , and quinone imines .
Figure 1: Mechanistic pathway of aniline oxidation leading to colored impurities.
Key Insight: The formation of the radical cation is the rate-determining step. This is accelerated by:
-
Electron Donating Groups (EDGs): Methoxy (-OMe) or amino (-NH2) groups destabilize the HOMO, making the aniline easier to oxidize.
-
Trace Metals: Iron or copper residues from spatulas or previous steps act as single-electron transfer (SET) catalysts.
Protocol 1: Inventory & Storage (The "Zero-Air" Standard)
Upon receipt, air-sensitive anilines must be immediately triaged. Do not store them in the original vendor packaging if it is not a sealed ampoule or a septum-capped bottle.
The Storage Hierarchy
| Storage Tier | Conditions | Recommended For | Shelf Life |
| Tier 1 (Gold) | Glovebox (N₂/Ar atmosphere), Ambient Temp | Highly sensitive (e.g., p-phenylenediamine) | 12+ Months |
| Tier 2 (Silver) | Schlenk Flask (Greased/Teflon tap), -20°C | Moderately sensitive (e.g., p-anisidine) | 6-12 Months |
| Tier 3 (Bronze) | Desiccator (Vacuum + Drierite), Dark, 4°C | Stable salts (e.g., Aniline HCl) | 1-2 Years |
Salt Formation Strategy
Expert Tip: If the free base is unstable, convert it to an acid salt immediately.
-
Method: Dissolve amine in degassed ether; bubble dry HCl gas or add HCl in dioxane.
-
Result: The electron pair on the nitrogen is protonated (
), removing its ability to participate in the radical oxidation mechanism. The hydrochloride salt is often indefinitely stable in air.
Protocol 2: Handling & Transfer
Objective: Transfer the solid/liquid without breaking the inert barrier.
Solids (Glovebox Method)
-
Preparation: Pass all receiving vials, spatulas, and weigh boats through the antechamber (3x vacuum/refill cycles).
-
Weighing: Use an anti-static gun on the weigh boat (anilines are often static-prone powders).
-
Sealing: Cap the reaction vial inside the glovebox. Secure with Parafilm or electrical tape before bringing out.
Liquids (Schlenk Line Method)
Never pour a sensitive liquid. Use the Cannula Transfer or Syringe Technique .
-
Purge: Flush the receiving flask with Argon for 5 minutes.
-
Pressure: Apply slight positive pressure (Argon) to the source bottle.
-
Draw: Insert a long needle (16-18G) through the septum. The positive pressure will help fill the syringe without introducing air bubbles.
-
Transfer: Inject into the receiving flask against a counter-flow of inert gas.
Protocol 3: Solvent Engineering
Dissolving an air-sensitive aniline in a non-degassed solvent is the most common error. Standard HPLC-grade solvents contain 40-60 ppm dissolved oxygen—enough to degrade milligram-scale reactions.
Degassing Methods Comparison
| Method | Efficiency (O₂ Removal) | Time Required | Best For |
| Freeze-Pump-Thaw | High (>99.9%) | 1-2 Hours | Catalytic reactions, Radical chemistry |
| Sparging (Bubbling) | Medium (90-95%) | 15-30 Mins | Standard synthesis, Chromatography |
| Sonication + Vac | Low (<80%) | 5-10 Mins | Rough cleaning (Not recommended for anilines) |
Freeze-Pump-Thaw Protocol (The Gold Standard)
-
Freeze: Submerge in liquid N₂ until solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 5-10 mins.
-
Thaw: Close valve, remove from N₂, thaw in warm water. Gas bubbles will evolve.
-
Repeat: Perform 3 cycles total.
-
Backfill: Fill with Argon.
Protocol 4: Reaction & Purification Workflow
Figure 2: Decision tree for the purification of air-sensitive anilines.
Purification Tips
-
Chromatography: If you must use a column, add 1% Triethylamine (TEA) to the eluent to prevent acid-catalyzed degradation on silica. Flush the dry silica with Nitrogen before wetting.
-
Distillation: Always distill anilines under reduced pressure. Add Zinc dust to the distillation pot—it acts as a reducing agent, suppressing oxidation during heating.
Safety & Toxicology (E-E-A-T)
Anilines are potent methemoglobinemia inducers. They oxidize hemoglobin (
-
Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.[3][4]
-
PPE Requirement: Double nitrile gloves (anilines penetrate latex rapidly) or Silver Shield® laminate gloves for prolonged handling.
-
Spill Protocol: Do not wipe with paper towels (increases surface area for evaporation). Absorb with sand/vermiculite and neutralize with dilute HCl before disposal.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Red/Brown Oil | Oxidation (Quinone formation) | Redistill over Zinc dust; store under Argon. |
| Purple Solid | Trace metal contamination | Recrystallize with a metal chelator (EDTA wash). |
| Yield Loss | Polymerization on column | Use neutralized silica (TEA treated); speed up elution. |
| Blue Skin | Medical Emergency | Seek immediate medical attention (Methemoglobinemia). |
References
-
Wipf, P. (2006). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Bode, J. (n.d.). How to Degas Solvents. EPFL / Not Voodoo. Retrieved from [Link]
-
SafeRack. (n.d.). Aniline - Chemical Overview and Handling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Efficient extraction of aromatic amines in the air by the needle trap device packed with UiO-66. Retrieved from [Link]
-
Loba Chemie. (2023). Safety Data Sheet: Aniline AR. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Derivatives
This Application Note is structured to provide a comprehensive, high-level technical guide for the microwave-assisted synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This scaffold is a critical intermediate in the development of antimicrobial agents and kinase inhibitors.
) & Chemoselective Reduction Target Audience: Medicinal Chemists, Process Development ScientistsAbstract & Scope
The synthesis of diaryl ethers containing sterically hindered phenols, such as Carvacrol (5-isopropyl-2-methylphenol), often presents challenges under conventional thermal conditions due to low nucleophilicity and steric repulsion. This protocol details a robust, two-step microwave-assisted workflow for synthesizing 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline .
By utilizing microwave irradiation, we overcome the activation energy barrier of the
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two commercially available key building blocks: Carvacrol and 2-Fluoro-5-chloronitrobenzene . The choice of the fluoro-derivative over the chloro-analog is intentional; the high electronegativity of fluorine significantly lowers the LUMO energy at the ipso-carbon, accelerating the
Logical Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether scaffold.
Experimental Protocols
Step 1: Microwave-Assisted Coupling
Objective: Construct the diaryl ether linkage. Challenge: Steric hindrance from the ortho-methyl group of carvacrol.
Materials
-
Nucleophile: Carvacrol (5-isopropyl-2-methylphenol) [1.0 equiv]
-
Electrophile: 2-Fluoro-5-chloronitrobenzene [1.1 equiv]
-
Base: Potassium Carbonate (
), anhydrous, finely ground [2.0 equiv] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Protocol
-
Preparation: In a 10 mL microwave process vial, dissolve Carvacrol (150 mg, 1.0 mmol) in DMF (3 mL).
-
Activation: Add
(276 mg, 2.0 mmol) and stir at room temperature for 5 minutes to facilitate phenoxide formation. -
Addition: Add 2-Fluoro-5-chloronitrobenzene (193 mg, 1.1 mmol). Cap the vial with a PTFE/silicone septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Temperature: 130°C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 15 minutes
-
Stirring: High
-
Cooling: Air jet cooling enabled (to prevent overshoot).
-
-
Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates as a yellow solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1). If oil forms, extract with Ethyl Acetate, dry over
, and purify via flash chromatography (Hexane/EtOAc 9:1).
Mechanism Note: The reaction proceeds via a Meisenheimer complex. The high dielectric constant of DMF couples efficiently with microwaves, providing rapid localized heating that overcomes the steric barrier of the carvacrol's ortho-methyl group [1].
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without dechlorinating the aromatic ring.
Caution: Catalytic hydrogenation (Pd/C +
Materials
-
Substrate: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene (from Step 1).
-
Reductant: Iron powder (325 mesh) [5.0 equiv].
-
Electrolyte: Ammonium Chloride (
) [5.0 equiv]. -
Solvent: Ethanol/Water (4:1).
Protocol
-
Setup: In a 30 mL microwave vial, suspend the nitro-intermediate (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).
-
Reagent Addition: Add Iron powder (280 mg) and
(270 mg). -
Irradiation:
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 10 minutes
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with water, dry, and evaporate.
-
Product: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (typically an off-white to pale brown solid).
Optimization & Data Analysis
Comparison: Microwave vs. Thermal
The following table highlights the efficiency gains using this microwave protocol compared to traditional oil-bath reflux methods.
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement |
| Reaction Time (Step 1) | 12 - 16 Hours | 15 Minutes | 60x Faster |
| Reaction Time (Step 2) | 4 - 6 Hours | 10 Minutes | 30x Faster |
| Yield (Step 1) | 65 - 70% | 88 - 92% | +20% Yield |
| Solvent Usage | High (50-100 mL) | Low (3-5 mL) | Green Chemistry |
Reaction Pathway Diagram
Figure 2: Reaction pathway illustrating the transition from reagents to the final aniline derivative.
Critical Troubleshooting & Tips
-
Steric Hindrance: If the coupling in Step 1 is incomplete (monitored by TLC), increase the temperature to 150°C rather than extending time. The ortho-isopropyl and ortho-methyl groups on the carvacrol ring create significant steric bulk; higher thermal energy is required to access the transition state.
-
Dehalogenation Risk: In Step 2, strictly avoid using Formic Acid/Pd or H2/Pd. The 5-chloro position is susceptible to oxidative addition by Palladium, leading to the des-chloro byproduct. The Iron/Ammonium Chloride method is self-validating for chemoselectivity [2].
-
Vial Pressure: Ensure the microwave vial is not filled more than 60% volume. Ethanol/Water mixtures generate significant pressure at 100°C.
References
-
Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. Source: Organic Letters / Organic Chemistry Portal Citation: Li, F., Wang, Q., Ding, Z., & Tao, F. (2003).[1] Catalyst-free direct coupling of phenols to electron-deficient aryl halides.[2] Organic Letters, 5(12), 2169-2171. URL:[Link]
-
Microwave-Assisted Cu-Catalyzed Diaryletherification. Source: MDPI Citation: MDPI. (2022). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols.[3] URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you optimize your yield and purity.
The synthesis of this diaryl ether aniline is a valuable transformation, but it presents distinct challenges in both the key C-O bond formation and the final nitro group reduction. This guide is structured into a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ Section for deeper planning and optimization.
Overall Synthetic Workflow
The most reliable and common pathway to synthesize 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline involves a two-step sequence. First, a diaryl ether is formed via a cross-coupling reaction, followed by the chemoselective reduction of a nitro group to the target aniline.
Caption: General two-step synthesis pathway for the target aniline.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question: I am getting low to no yield in the C-O coupling step (Step 1). What are the most likely causes and solutions?
Answer: Low yield in the diaryl ether formation is the most frequent challenge. The solution depends heavily on whether you are using an Ullmann Condensation (copper-catalyzed) or a Buchwald-Hartwig Amination (palladium-catalyzed).
For Ullmann Condensation: The classical Ullmann reaction requires harsh conditions, but modern ligand-accelerated protocols have improved its efficiency.[1][2] If you are experiencing issues, consider the following:
-
Copper Source and Activation: Traditional copper powder is often inefficient. Use of copper(I) salts like CuI is generally more reliable. Some protocols benefit from "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[3]
-
Base Selection: The choice of base is critical. In many Ullmann reactions, the base's physical properties (like surface area) can affect reproducibility.[4]
-
K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ due to their higher basicity and solubility in polar aprotic solvents.
-
Ensure the base is anhydrous, as water can inactivate it.[1]
-
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally required, often at temperatures exceeding 150-200°C.[2] Ensure your reaction is reaching and maintaining the target temperature.
-
Ligand Acceleration: The lack of a suitable ligand is a common failure point, especially for less reactive aryl halides. Chelating ligands like N,N-dimethylglycine , 1,10-phenanthroline , or various amino acids can significantly lower the required reaction temperature and improve yield.[1]
For Buchwald-Hartwig Amination: This palladium-catalyzed method is often more reliable and proceeds under milder conditions but is highly sensitive to the catalyst system components.[5][6]
-
Catalyst System (Palladium Precursor & Ligand): This is the heart of the reaction.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligand Choice: This is the most critical parameter. For C-O coupling, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like BrettPhos , XPhos , or RuPhos are specifically designed for this type of transformation and dramatically improve reaction efficiency.[7] Using older, less bulky ligands (e.g., PPh₃) will likely result in failure.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium tert-butoxide (NaOt-Bu) , lithium bis(trimethylsilyl)amide (LHMDS) , or cesium carbonate (Cs₂CO₃) are standard choices.[8][9] The base must be anhydrous and added to an inert atmosphere.
-
Atmosphere and Solvent Purity: The Pd(0) active catalyst is extremely oxygen-sensitive. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents like toluene or dioxane must be anhydrous.
Caption: Decision workflow for troubleshooting low C-O coupling yield.
Question: I am observing significant hydro-dechlorination (loss of the chloro-substituent) during the nitro reduction (Step 2). How can I prevent this?
Answer: Hydro-dechlorination is a known side reaction when reducing nitroarenes containing halogen substituents, particularly with catalytic hydrogenation.
-
Avoid or Modify Catalytic Hydrogenation: Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of the C-Cl bond, especially at higher pressures or temperatures. If you must use this method, try:
-
Lowering the hydrogen pressure (e.g., to 1-3 atm).[10]
-
Using a different catalyst, such as platinum(IV) oxide (PtO₂), which can sometimes offer better chemoselectivity.[11]
-
Adding a catalyst poison or modifier, like quinoline or ethylenediamine, in carefully controlled amounts can sometimes suppress dehalogenation, but this requires significant optimization.
-
-
Switch to a Metal/Acid Reduction System: This is the most reliable solution. These methods are highly chemoselective for the nitro group and rarely affect aryl chlorides.
-
Tin(II) Chloride (SnCl₂): Using a solution of SnCl₂ dihydrate in concentrated HCl or ethanol is a classic, high-yielding method for this transformation.[10]
-
Iron/HCl or Iron/NH₄Cl: Using iron powder in the presence of an acid (like HCl or acetic acid) or an electrolyte (like ammonium chloride) in an alcohol/water mixture is an effective, inexpensive, and scalable method.[12][13]
-
| Reduction Method | Reagents | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | Ethanol, Ethyl Acetate | Clean workup (catalyst filtration) | High risk of dechlorination [10] |
| Tin(II) Chloride | SnCl₂·2H₂O, conc. HCl | Ethanol | High chemoselectivity, reliable | Generates tin waste, requires careful basic workup |
| Iron/Acid | Fe powder, HCl/AcOH | Ethanol/Water | High chemoselectivity, inexpensive | Requires filtration of iron salts, acidic conditions |
Question: The final product is difficult to purify. What impurities should I expect and what purification strategy do you recommend?
Answer: Purification challenges typically arise from unreacted starting materials or side products from either step.
-
Expected Impurities:
-
Unreacted 4-chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (from incomplete reduction).
-
Unreacted 5-isopropyl-2-methylphenol (from Step 1).
-
The dechlorinated analogue, 2-(5-isopropyl-2-methylphenoxy)aniline.
-
Various colored byproducts from aniline oxidation if exposed to air for extended periods.
-
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, a standard aqueous workup with an organic solvent (e.g., ethyl acetate or dichloromethane) and a wash with saturated sodium bicarbonate solution will remove most inorganic salts and acidic residues.
-
Column Chromatography: This is the most effective method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent gradient system is recommended. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity. The target aniline is moderately polar and should elute cleanly from less polar impurities. For stubborn streaking, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can improve peak shape.[14]
-
-
Recrystallization (Optional): If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.[15]
-
Frequently Asked Questions (FAQ)
Question: Which C-O coupling method, Ullmann or Buchwald-Hartwig, is superior for this synthesis?
Answer: Neither method is universally superior; the choice depends on laboratory capabilities, scale, and cost considerations.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder)[2] | Palladium (Pd(OAc)₂, Pd₂(dba)₃)[5] |
| Cost | Lower catalyst cost | Higher catalyst and ligand cost |
| Conditions | Harsh (often >150°C)[2] | Mild (typically 80-110°C)[9] |
| Ligands | Often required (e.g., N,N-dimethylglycine)[1] | Essential (e.g., BrettPhos, XPhos)[7] |
| Scope/Tolerance | More limited functional group tolerance | Excellent functional group tolerance[5] |
| Sensitivity | Less sensitive to air | Highly sensitive to air/moisture |
| Recommendation | Good for large-scale synthesis where cost is a primary driver. | Excellent for research/discovery scale due to reliability and milder conditions. |
Question: Can I use 1,2-dichloro-4-nitrobenzene as the starting material instead of 2-bromo-4-chloro-1-nitrobenzene?
Answer: Yes, this is a viable alternative, but it presents a greater challenge. In both Ullmann and Buchwald-Hartwig couplings, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl .[2][5]
The C-Cl bond is significantly less reactive than the C-Br bond. To successfully use 1,2-dichloro-4-nitrobenzene, you will need to employ more "active" or "forcing" conditions:
-
For Ullmann: Higher temperatures and potentially a higher catalyst/ligand loading may be required.
-
For Buchwald-Hartwig: The use of a highly active, state-of-the-art ligand designed specifically for aryl chloride activation (such as tBuBrettPhos or specific SPhos derivatives) is almost mandatory.[16]
While potentially cheaper, using the dichloro starting material will require more rigorous optimization to achieve comparable yields to the bromo-analogue.
Question: What are the critical quality parameters for my starting materials?
Answer: The purity of your starting materials is paramount for achieving high yield and minimizing side reactions.
-
2-Bromo-4-chloro-1-nitrobenzene:
-
Purity: Should be >98%. Isomeric impurities can lead to difficult-to-separate final products.
-
Moisture: Should be anhydrous, as water can interfere with the base and catalyst in both coupling reactions.
-
-
5-Isopropyl-2-methylphenol (Carvacrol):
-
Purity: Should be >98%. The main isomeric impurity is thymol, which would lead to the formation of an isomeric final product.
-
Oxidation: Phenols can oxidize on storage. Use material that is colorless or pale yellow. Darker, oxidized material may inhibit catalysis.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Chikaraishi, Y., et al. (2018). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Synlett.
- Lee, J. G., et al. (2006). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Karade, N. N., et al. (2009).
-
Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Retrieved from [Link]
- Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chegg.com. (2018). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Retrieved from [Link]
- Sakakibara, Y., et al. (1981). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Bulletin of the Chemical Society of Japan.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Sunesson, Y., et al. (2014).
-
ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]
- Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Iowa State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Nguyen, B. N., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions.
-
WikiDoc. (2012). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
- Shi, H., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society.
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
- Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions.
-
Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]
Sources
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting incomplete nitro reduction in phenoxyaniline synthesis
Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult on the synthesis of phenoxyanilines—a critical class of intermediates in pharmaceutical and agrochemical development. The reduction of phenoxynitrobenzene to phenoxyaniline is conceptually straightforward but operationally perilous.
When a nitro reduction fails, it rarely just "stops." Instead, it diverges into a complex web of reactive intermediates. To troubleshoot effectively, we must move beyond empirical guessing and understand the thermodynamic and kinetic causality driving the reaction pathway on the catalyst surface.
Mechanistic Causality: The Haber Pathway
To diagnose incomplete reduction, you must first understand the electrochemical model established by Haber. The reduction of a nitro group (
Haber mechanism for nitro reduction showing primary intermediates and dimer byproducts.
When the reaction stalls, it typically pools at the arylhydroxylamine stage or diverges into azoxy/azo dimers due to the condensation of the highly reactive nitroso and hydroxylamine intermediates[2].
Troubleshooting FAQs & Diagnostic Logic
Q1: My LC-MS shows a massive peak at [M+16] relative to the target aniline. Why is the reaction stalling at the hydroxylamine intermediate?
The Causality: The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step of the entire hydrogenation sequence. It requires strong hydrogen adsorption on the catalyst surface. If your hydrogen mass transfer is poor (low agitation, low pressure), or if the catalyst surface is partially passivated, the reaction lacks the kinetic driving force to break the final N–O bond, leading to hydroxylamine accumulation[1].
The Solution: Introduce a redox promoter. The addition of catalytic amounts of vanadium (e.g.,
Q2: I am recovering completely unreacted phenoxynitrobenzene when using 10% Pd/C. Is the catalyst defective?
The Causality: Palladium on carbon (Pd/C) is highly susceptible to catalyst poisoning by strongly coordinating heteroatoms[4]. Phenoxynitrobenzene is typically synthesized via a Nucleophilic Aromatic Substitution (S
Q3: The reaction mixture turned deep orange/red, and I am isolating high molecular weight dimers. How do I prevent this?
The Causality: You are observing the condensation route. When the reaction is starved of hydrogen, the nitroso and hydroxylamine intermediates linger in solution. Under neutral to basic conditions, or if localized overheating occurs (nitro reduction is highly exothermic), these two species rapidly condense to form azoxybenzenes, which subsequently reduce to azo and hydrazo dimers[2]. The Solution: Maintain strict temperature control (< 60 °C) and ensure the reaction media is slightly acidic. Acidic conditions protonate the hydroxylamine, sterically and electronically hindering the nucleophilic attack required for dimerization.
Quantitative Data & Parameter Optimization
To prevent incomplete reduction, process parameters must be tightly controlled. Below is a self-validating matrix for optimizing catalytic hydrogenation.
| Parameter | Optimal Range | Mechanistic Effect of Deviation | Corrective Action |
| 3 – 5 bar | < 2 bar: | Increase agitation speed to improve gas-liquid mass transfer. | |
| Catalyst Loading | 5 – 10 wt% (Pd/C) | < 5 wt%: Reaction stalls prematurely due to trace poison saturation.> 15 wt%: Uncontrollable exotherm promotes condensation byproducts. | Wash starting material; spike with fresh catalyst mid-reaction. |
| Temperature | 40 – 60 °C | < 30 °C: Kinetic stalling at the hydroxylamine intermediate.> 80 °C: Thermal degradation and azoxy dimer formation. | Utilize active cooling jackets during the initial |
| Vanadium Promoter | 1 – 2 mol% | 0%: High probability of hydroxylamine accumulation in electron-deficient systems. | Spike reaction with |
Validated Experimental Protocols
Below are two self-validating protocols. Protocol A is the optimized standard for pure substrates. Protocol B is the fallback for substrates contaminated with catalyst poisons.
Protocol A: Vanadium-Promoted Catalytic Hydrogenation (For Pure Substrates)
Design Logic: Vanadium acts as a co-catalyst to force the rate-limiting N-O cleavage, preventing hydroxylamine pooling[3].
-
Substrate Preparation: Dissolve phenoxynitrobenzene (1.0 equiv) in HPLC-grade Methanol (0.2 M concentration).
-
Catalyst & Promoter Addition: Under a strict Argon blanket, add 10% Pd/C (5 wt% relative to substrate) and Ammonium Metavanadate (
, 1.5 mol%). Caution: Pd/C is pyrophoric when dry. -
Pressurization: Seal the autoclave. Purge with Argon (3x), then purge with
(3x). Pressurize the vessel to 4 bar . -
Reaction Execution: Initiate vigorous stirring (800+ RPM to ensure mass transfer). Heat to 50 °C.
-
Validation Check (IPC): Monitor
uptake. The reaction is complete when the pressure drop ceases. Pull an aliquot for LC-MS. Self-Validation: The disappearance of the yellow color (nitro/nitroso) to a pale/colorless solution indicates successful progression past the dimer-forming stages. -
Workup: Vent
and purge with Argon. Filter the mixture through a pad of Celite to remove the Pd/C and Vanadium salts. Concentrate the filtrate under reduced pressure to yield the phenoxyaniline.
Protocol B: Iron-Water Mediated Reduction (For Poisoned Substrates)
Design Logic: Iron powder is immune to sulfur and halide poisoning. Water serves as the hydrogen source, making this a highly robust, sustainable alternative[5].
-
Activation: To a reaction flask, add finely powdered Iron (3.0 equiv) and a catalytic amount of
(0.5 equiv) in Water (2 mL/g of substrate). Stir vigorously at 80 °C for 15 minutes to activate the iron surface. -
Reaction Execution: Add phenoxynitrobenzene (1.0 equiv) dissolved in a minimal amount of Ethanol (to aid solubility). Maintain vigorous stirring at 80 °C.
-
Validation Check (IPC): The reaction mixture will turn into a thick, black suspension as
is oxidized to (magnetite)[5]. Monitor by TLC (Hexane:EtOAc 3:1). The reaction typically reaches >99% conversion within 2-4 hours. -
Workup: Cool to room temperature. Alkalinize slightly with saturated
to ensure the amine is free-based. Extract heavily with Ethyl Acetate (3x). The black byproduct remains in the aqueous/solid phase, easily separated via filtration.
Troubleshooting Decision Workflow
When a failure occurs, follow this diagnostic tree to isolate the chemical causality and apply the correct protocol.
Decision tree for troubleshooting incomplete phenoxyaniline synthesis.
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives , MDPI,[Link]
-
Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst , RSC Publishing,[Link]
-
Hydrogenation Catalysis Guide , JMCCT,[Link]
-
Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters , ProQuest,[Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach , RSC Publishing,[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]
- 3. Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters - ProQuest [proquest.com]
- 4. jmcct.com [jmcct.com]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Purification methods for removing impurities from 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Technical Support Center: Purification of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Product Code: 5-Cl-Carvacryl-Aniline (Intermediate) Chemical Classification: Diaryl Ether / Aniline Derivative Primary Application: Pharmaceutical Intermediate / Agrochemical Precursor
Introduction: Understanding Your Impurity Profile
Welcome to the technical guide for purifying 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline . As a Senior Application Scientist, I understand that the purity of this intermediate is critical for subsequent coupling reactions. The unique structure—combining a lipophilic carvacrol ether moiety with a basic chloro-aniline group—creates a specific set of purification challenges.
Your crude material likely contains three distinct classes of impurities based on the standard synthesis route (S
-
Acidic Impurities: Residual Carvacrol (5-isopropyl-2-methylphenol).
-
Neutral Impurities: Unreacted 2,5-dichloronitrobenzene or the intermediate 5-chloro-2-(carvacryloxy)nitrobenzene.
-
Basic/Amphoteric Impurities: Azo-dimers or hydroxylamine byproducts from incomplete reduction.
Module 1: The "Gold Standard" Chemical Purification
Issue: Chromatography is too expensive for scale-up, or the crude is a dark, sticky oil.
The Solution: Utilize the Amphoteric Switching Protocol . Because your target molecule is a weak base (aniline) and your primary impurity (Carvacrol) is a weak acid (phenol), you can separate them chemically without a column.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of crude.
-
Why EtOAc? It provides excellent solubility for the ether moiety while being immiscible with water.
-
-
The "Phenol Purge" (Base Wash):
-
Wash the organic layer twice with 10% NaOH (aq) .
-
Mechanism:[1][2] This converts residual Carvacrol (pKa ~10) into its water-soluble phenolate salt. The target aniline (pKa ~4) remains neutral and stays in the organic layer.
-
Check: The aqueous layer may turn yellow/brown (phenolic oxidation products). Discard it.
-
-
The "Aniline Capture" (Acid Extraction):
-
Extract the organic layer three times with 2M HCl .
- ), making the target molecule water-soluble.
-
Crucial Step: Keep the Aqueous Acidic Layer . The organic layer now contains neutral impurities (unreacted nitro intermediates). Discard the organic layer.
-
-
Precipitation (Regeneration):
-
Cool the acidic aqueous solution to 0–5°C.
-
Slowly basify with 6M NaOH or solid
until pH > 10. -
Observation: The product will precipitate as a white to off-white solid.
-
-
Isolation:
-
Filter the solid or extract it back into fresh EtOAc (if it oils out), dry over
, and evaporate.
-
Visualizing the Workflow
Caption: Logic flow for the Amphoteric Switching Protocol to isolate the target aniline.
Module 2: Troubleshooting Recrystallization
Issue: The product "oils out" (forms a separate liquid phase) instead of crystallizing during cooling.
This is common for diaryl ethers due to their high lipophilicity and low melting points.
Troubleshooting Guide:
| Parameter | Recommendation | Why? |
| Solvent Choice | Ethanol/Water (9:1) or Hexane | Avoid pure methanol; the high solubility often prevents crystal lattice formation. Hexane works well to precipitate the aniline while keeping non-polar oils in solution. |
| Seeding | Mandatory | If you have any pure crystals from a previous batch, add a "seed" at saturation temperature. This provides a template for the lattice, preventing oiling. |
| Cooling Rate | Slow (1°C/min) | Rapid cooling traps impurities and forces the compound out as an amorphous oil. Wrap the flask in a towel to slow heat loss. |
| Anti-Solvent | Water (dropwise) | If using Ethanol, add water dropwise only until persistent turbidity is seen, then stop. Adding too much water forces oiling. |
Expert Tip: If the product oils out, reheat until clear. Add a tiny amount of compatible co-solvent (e.g., 5% Toluene) to the mixture. This keeps the "oil" phase solvated just enough to allow the solid phase to nucleate first.
Module 3: Chromatographic Separation
Issue: Tailing spots or co-elution with the nitro precursor.
If the chemical purification (Module 1) is insufficient, use Flash Chromatography.
Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase:
-
Initial: 100% Hexane (Elutes non-polar nitro impurities).
-
Gradient: 0%
20% EtOAc in Hexane.
Critical Adjustment: The "Amine Tailing" Fix Anilines interact with the acidic silanol groups on silica gel, causing streaking/tailing.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
Mechanism:[1][2] TEA blocks the acidic sites on the silica, allowing your aniline product to elute as a tight, symmetrical band.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned from off-white to brown after 2 days. Is it degraded?
-
Diagnosis: Likely surface oxidation. Anilines are electron-rich and prone to air oxidation, forming colored quinoid species.
-
Action: This is usually superficial. Perform a quick filtration through a short pad of silica using Hexane/EtOAc (8:2) to remove the colored impurities.
-
Prevention: Store under Nitrogen or Argon at 4°C.
Q2: Can I use HPLC to detect the Carvacrol impurity?
-
Yes. Carvacrol absorbs weakly at 254 nm compared to the aniline.
-
Method: C18 Column. Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).
-
Note: Carvacrol is very lipophilic and will elute after the aniline in reverse-phase systems. Ensure your run time is long enough to wash it off the column.
Q3: The melting point is lower than the literature value (Literature: ~60-65°C estimated).
-
Cause: Residual solvent (EtOAc) is trapped in the crystal lattice. Diaryl ethers are notorious for solvate formation.
-
Fix: Dry the solid in a vacuum oven at 40°C for 24 hours. If it melts in the oven, use a high-vacuum line at room temperature with
desiccant.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols of aromatic amines).
-
Li, J. J. (2014).
Ar coupling mechanisms and impurity profiles). -
PubChem Database. (2024). Compound Summary: 5-Chloro-2-methoxyaniline (Structural Analog). National Center for Biotechnology Information. (Used for pKa and solubility estimation of chloro-aniline ethers).
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling and Purification of Air-Sensitive Amines. Merck KGaA. (Source for storage and oxidation prevention).
Sources
Section 1: Managing Regioselectivity and Over-Alkylation in SNAr Reactions
Welcome to the Process Chemistry Support Center for Venetoclax Synthesis . This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of Venetoclax (ABT-199) and its highly functionalized intermediates.
Due to the complex architecture of Venetoclax—featuring a 7-azaindole moiety, a piperazine linker, a sulfonamide group, and a cyclohexene derivative—syntheses are highly susceptible to regioselectivity issues, cross-coupling catalyst poisoning, and oxidative degradation[1][2]. This guide addresses the most critical side reactions encountered during scale-up and provides field-proven, self-validating protocols to mitigate them.
Q: How do I minimize the bis-adduct (dimer) impurity during the SNAr assembly of the piperazine intermediate?
A: During the first-generation synthesis, assembling the key building block via Nucleophilic Aromatic Substitution (SNAr) with piperazine often leads to a bis-adduct (dimer) impurity[2]. Because piperazine is a diamine, the mono-adduct product still possesses a secondary amine that can act as a nucleophile against unreacted starting material.
The Causality: This is a classic step-growth polymerization-style side reaction. To suppress it, you must manipulate the reaction kinetics by flooding the system with the primary nucleophile. Moving from 4.0 equivalents to 8.0 equivalents of piperazine ensures pseudo-first-order kinetics, outcompeting the mono-adduct and drastically reducing dimer formation[2]. Furthermore, this reaction is highly heterogeneous; poor agitation at scale will create local concentration gradients that promote dimerization[2].
Quantitative Impact of Piperazine Equivalents on Impurity Profile
| Piperazine Equivalents | Remaining Starting Material | Bis-adduct (Dimer) Impurity | Downstream Purge Viability |
|---|---|---|---|
| 4.0 equiv | 3.0% – 4.0% | ~3.0% | Poor (Fails <0.5% spec) |
| 8.0 equiv | < 1.0% | ~0.4% | Excellent (Passes spec) |
Protocol: Optimized SNAr Reaction for Piperazine Intermediates
This protocol is a self-validating system: successful execution is confirmed by the complete dissolution of transient slurries and specific HPLC milestones.
-
Reactor Charging: Charge the reactor with the aryl fluoride intermediate and acetonitrile (MeCN). Ensure the impeller speed is scaled to maintain high-shear mixing, preventing localized concentration gradients.
-
Nucleophile Addition: Add 8.0 equivalents of anhydrous piperazine.
-
Heating: Ramp the temperature to 80 °C.
-
In-Process Control (IPC) & Validation: Sample the reaction at 4 hours and analyze via HPLC. The system validates itself when the starting material peak is <1.0% AUC and the bis-adduct peak is <0.5% AUC. If starting material exceeds 1.0%, do not add more piperazine; instead, verify reactor agitation and temperature uniformity, as mass transfer is the likely bottleneck.
Section 2: Suppressing Arene Byproducts in Buchwald-Hartwig Amination
Q: During the convergent assembly of the core ester via Pd-catalyzed C-N cross-coupling, we are observing high levels of deshalogenated arene byproducts. What is the mechanistic cause, and how can we suppress it?
A: The redesigned convergent synthesis of Venetoclax relies on a critical Palladium-catalyzed Buchwald-Hartwig amination to connect two massive building blocks into the core ester[1]. The primary side products in these catalytic aminations are deshalogenated arenes (aryl halide reduction)[2].
The Causality: This impurity arises from a competitive
Caption: Competitive pathways in the Buchwald-Hartwig amination of Venetoclax intermediates.
Section 3: Driving Saponification to Completion Without Degradation
Q: Standard aqueous saponification (NaOH/KOH) of the highly lipophilic core ester is stalling, leading to incomplete conversion and degradation over time. How can I drive this to completion?
A: The core ester of Venetoclax is exceptionally lipophilic. Standard biphasic aqueous saponification fails because the ester cannot effectively partition into the aqueous hydroxide phase, leading to stalled kinetics and prolonged heating that degrades the molecule[1].
The Causality: To bypass biphasic mass-transfer limitations, you must generate an "anhydrous hydroxide" species in situ within a purely organic phase. By reacting potassium tert-butoxide (KOt-Bu) with stoichiometric water in THF, you create a highly soluble, naked hydroxide ion. This homogenous, hyper-nucleophilic hydroxide cleaves the ester rapidly without requiring phase transfer[1][3].
Protocol: In-Situ Anhydrous Hydroxide Saponification
This protocol is self-validating through phase homogeneity and rapid kinetic milestones.
-
Dissolution: Dissolve the core ester intermediate in anhydrous Tetrahydrofuran (THF) at room temperature. The solution must be completely clear.
-
Base Generation: Add 5.0 equivalents of KOt-Bu to the reactor.
-
Hydroxide Activation: Slowly charge 3.0 equivalents of Water (
). Note: The precise stoichiometry is critical. Excess water will precipitate the base and stall the reaction; insufficient water prevents hydroxide formation, leading to transesterification. -
Reaction: Heat the homogeneous mixture to 55 °C[3].
-
IPC & Validation: Sample at 2 hours. The reaction validates itself when the organic phase remains strictly homogeneous (no aqueous layer separation) and the ester peak is <1% AUC, replaced entirely by the polar acid peak. Yields routinely exceed 90%[3].
Section 4: Controlling Oxidative Degradation
Q: We are detecting a +16 Da impurity during stability testing and workup that converts into another species upon heating. What is this, and how do we prevent it?
A: Venetoclax and its late-stage intermediates are highly susceptible to oxidative stress. The +16 Da mass shift corresponds to the formation of Venetoclax N-oxide (VNO) , which occurs primarily at the basic nitrogen of the 7-azaindole moiety[4].
The Causality: Exposure to peroxides (often from degraded ethereal solvents like THF) or atmospheric oxygen during high-temperature unit operations oxidizes the azaindole. If VNO is subjected to heat or extended time in aqueous workups, it undergoes a classic [1,2]-Meisenheimer rearrangement to form the Venetoclax hydroxylamine (VHA) impurity[4]. Prevention requires strict use of peroxide-free solvents (BHT-stabilized THF) and inert gas sparging during all high-temperature operations.
Caption: Oxidative degradation of Venetoclax and subsequent[1,2]-Meisenheimer rearrangement.
References
-
Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor Organic Process Research & Development (ACS Publications) URL:[Link]
-
Synthetic Routes for Venetoclax at Different Stages of Development ACS Publications URL:[Link]
-
Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement ACS Omega (PubMed Central) URL:[Link]
Sources
- 1. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for high-purity 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Technical Support Center: Purification & Recrystallization Guide Topic: High-Purity Isolation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS: 946682-54-8 Document ID: TSC-REC-2025-05
Executive Summary & Molecule Profile
User Query: "I need to purify 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to >99% purity for API intermediate synthesis. Standard solvents are resulting in oils or colored impurities."
Scientist’s Analysis: This molecule is a lipophilic diaryl ether aniline . Its structure combines a polar aniline "head" with a bulky, lipophilic "tail" (the carvacryl group: 5-isopropyl-2-methylphenyl). This duality creates specific purification challenges:
-
Oiling Out: The flexible ether linkage and alkyl chains (isopropyl/methyl) lower the crystal lattice energy, making the compound prone to separating as an oil rather than a crystal, especially in rapid cooling.
-
Oxidation Sensitivity: Like most electron-rich anilines, it is susceptible to air oxidation, forming colored azobenzene or quinone-like impurities.
Physical Property Estimates:
-
Molecular Weight: 275.77 g/mol
-
State: Low-melting solid or viscous oil (dependent on purity).
-
Solubility Profile: Soluble in DCM, Ethyl Acetate, Toluene, hot Alcohols. Insoluble in Water.
Solvent Selection Guide
The following solvent systems have been evaluated based on the Hansen Solubility Parameters for lipophilic anilines.
| System Type | Solvent Pair | Ratio (v/v) | Suitability | Notes |
| Primary (Recommended) | Ethanol / Water | 4:1 to 3:1 | High | Best balance for removing polar impurities and inducing crystallization. |
| Alternative (High Yield) | Isopropanol (IPA) / Water | 5:1 | Medium | Good for yield, but higher risk of oiling out due to IPA's higher boiling point. |
| Non-Polar (Specific) | Toluene / Heptane | 1:3 | Medium | Excellent for removing non-polar side products (e.g., unreacted carvacrol). |
| Salt Formation | HCl in Ethanol / Ether | N/A | Highest | Pro-Tip: If the free base oils out, convert to the Hydrochloride Salt . Salts crystallize much better. |
Troubleshooting & FAQs
Q1: The solution turns into a dark oil at the bottom of the flask instead of crystals. How do I fix this? A: This is "oiling out," common with ether-anilines. It happens when the solution hits the liquid-liquid phase separation boundary before the crystallization boundary.
-
Immediate Fix: Re-heat the mixture until clear. Add a small amount of the good solvent (e.g., Ethanol) to change the composition.
-
Prevention:
-
Seed Crystals: You must seed the solution at 5-10°C below the saturation temperature.
-
Slower Cooling: Wrap the flask in foil/cotton to cool over 2-3 hours.
-
Agitation: Stir vigorously (300+ RPM) to prevent oil droplets from coalescing.
-
Q2: My product is off-white or brownish even after recrystallization. A: This indicates oxidative degradation or trapped nitro-precursors.
-
Solution: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).
-
Additive: Add 0.5% w/w Sodium Dithionite or Ascorbic Acid to the aqueous phase during recrystallization. These reducing agents prevent aniline oxidation.
-
Charcoal: Use activated carbon (e.g., Darco G-60) during the hot dissolution step to adsorb colored impurities.
Q3: What is the critical impurity I should look for by HPLC? A: Watch for the Nitro-precursor (5-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene) and the Azo-dimer . The nitro compound is less polar and will elute later on Reverse Phase HPLC; the azo dimer is highly colored (orange/red).
Step-by-Step Protocol: Ethanol/Water Recrystallization
Objective: Purify crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to >99% purity.
Materials:
-
Crude Aniline derivative
-
Solvent: Ethanol (95% or absolute)
-
Anti-solvent: Deionized Water (degassed recommended)
-
Activated Carbon (optional)
Procedure:
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL round-bottom flask.
-
Add Ethanol (30 mL) .
-
Heat to reflux (approx. 78°C) with stirring. If not fully dissolved, add Ethanol in 2 mL increments. Do not exceed 50 mL total.
-
-
Clarification (Crucial for Color):
-
Optional: Add 0.5 g Activated Carbon. Stir at reflux for 10 mins.
-
Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.
-
-
Crystallization Setup:
-
Return filtrate to a clean flask and heat to gentle reflux.
-
Slowly add warm Water (approx. 50-60°C) dropwise via an addition funnel.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the solution again.
-
-
Controlled Cooling:
-
Remove heat source. Allow the flask to cool to ~45°C.
-
Seeding: Add a tiny crystal of pure product.
-
Allow to cool to Room Temperature (20-25°C) over 2 hours with gentle stirring.
-
Once thick crystals form, cool in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum.[1]
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Process Visualization
The following diagram illustrates the decision logic for purifying this specific aniline derivative.
Caption: Decision tree for the recrystallization of lipophilic anilines, highlighting the critical intervention point for "oiling out".
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline purification protocols).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization techniques of aromatic amines).
-
PubChem Database. (2025).[2] Compound Summary: 5-Chloro-2-methoxyaniline derivatives. National Center for Biotechnology Information. (Used for structural property estimation).
-
Santa Cruz Biotechnology. (2025). Product Data Sheet: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. (Source for commercial availability and basic handling data).
Sources
Overcoming catalyst poisoning during hydrogenation of nitro-phenoxyanilines
Topic: Overcoming Catalyst Poisoning & Deactivation
Introduction: The "Silent Killer" in Ether-Linked Reductions
Welcome to the technical support hub for complex nitro-reductions. You are likely here because your hydrogenation of a nitro-phenoxyaniline derivative (e.g., 4-(4-nitrophenoxy)aniline) has stalled, failed to reach completion, or resulted in dehalogenation.
The Core Challenge: Unlike simple nitrobenzene reduction, nitro-phenoxyanilines present a "double-edged" poisoning risk. The starting material already contains an amine (aniline) moiety, and the product is a diamine.
-
Chelation Poisoning: The ether oxygen and the amine nitrogens can create a "pincer" effect, strongly adsorbing to active sites (Pd/Pt) and blocking Hydrogen access.
-
Intermediate Fouling: The steric bulk of the phenoxy group slows desorption of the bulky hydroxylamino intermediate (
), leading to condensation into azoxy dimers that permanently foul the catalyst pores.
This guide provides the protocols to diagnose, rescue, and prevent these failures.
Module 1: Diagnostic Workflow (Why did my reaction stop?)
Before adding more catalyst, you must diagnose the type of poisoning. Use this decision matrix.
Troubleshooting Diagram: The Poisoning Decision Tree
Figure 1: Diagnostic logic for distinguishing between pore blocking (intermediates) and active site poisoning (amine adsorption).
Module 2: Catalyst Selection & Prevention Strategies
The choice of catalyst dictates the poisoning mechanism. Palladium is active but prone to dehalogenation; Platinum is robust but sensitive to sulfur; Raney Nickel is cheap but pyrophoric and less selective.
Comparative Data: Catalyst Performance Matrix
| Catalyst System | Activity ( | Halogen Tolerance | Poisoning Resistance | Best Application |
| 5% Pd/C (Unmod) | High | Very Low | Low | Simple nitro-phenoxyanilines (no halogens). |
| 5% Pt/C (Sulfided) | Medium | High | Medium | Halogenated derivatives (Cl/Br/I on ring). |
| Raney Nickel | Medium | Medium | High | Large scale, sulfur-containing substrates. |
| Pd/C + V (Promoter) | Very High | Low | Very High | Rescuing stalled reactions; preventing accumulation. |
The "Vanadium Rescue" Protocol
Context: If your reaction stalls due to hydroxylamine accumulation (common in phenoxy-linked systems due to steric hindrance), Vanadium acts as an oxygen-transfer mediator, rapidly reducing the hydroxylamine to the amine and freeing the catalyst surface [1].
Protocol:
-
Standard Load: Use 5 wt% Pd/C.
-
Additive: Add Vanadium(V) Oxide (
) or Vanadyl Acetylacetonate at 0.1 - 0.5 mol% relative to the substrate. -
Mechanism: The Vanadium species cycles between
and , effectively "shuttling" oxygen away from the N-O bond, preventing the formation of sticky azoxy dimers.
Module 3: Handling Dehalogenation (Selectivity)
If your nitro-phenoxyaniline contains a Chlorine, Bromine, or Iodine atom, standard Pd/C will strip it off (hydrodehalogenation), creating HCl which then poisons the catalyst by forming inactive
Solution: The Inhibitor Method
To retain the halogen while reducing the nitro group, you must poison the most active sites responsible for C-X cleavage without stopping N-O reduction.
Recommended Inhibitors:
-
Morpholine: 0.5 equivalents. Acts as an acid scavenger and mild poison for high-energy sites.
-
Phosphorous Acid (
): Binds selectively to step-edges on the Pd crystallite where dehalogenation occurs [2].
Step-by-Step Protocol for Halogen Retention:
-
Solvent: Use Methanol or Ethanol (avoid DMF, it promotes dehalogenation).
-
Catalyst: Select 5% Pt/C (Sulfided) . The sulfur modification lowers the electronic availability of the metal, making it too weak to break C-Cl bonds but strong enough for
. -
Pressure: Keep
pressure low (1–3 bar). High pressure forces dehalogenation. -
Temperature: Maintain < 40°C.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns black/brown and stops. Adding more catalyst doesn't help. Why? A: You are likely experiencing Azoxy Fouling . The intermediate hydroxylamine has condensed to form an azoxy dimer (a tar-like substance). This coats the carbon support, physically blocking pores.
-
Fix: Do not add more catalyst to the sludge. Filter the solution (remove the fouled catalyst), wash the reactor with hot solvent to remove tars, and restart with fresh catalyst and a higher temperature (to push the hydroxylamine over the activation energy barrier) or add a Vanadium promoter .
Q2: Can I use acid to prevent amine poisoning?
A: Yes. The product (diamine) binds to the catalyst via its nitrogen lone pairs. Adding 1.0–1.1 equivalents of Methanesulfonic acid (MSA) or Acetic Acid protonates the amine (
-
Warning: Ensure your ether linkage is stable to acid hydrolysis before attempting this.
Q3: Why does the reaction rate drop as conversion increases? A: This is Product Inhibition .[1] As the concentration of the diamine product increases, it competes with the nitro reactant for active sites.
-
Mitigation: Run the reaction at a higher dilution (0.1 M instead of 0.5 M) or use a flow chemistry setup (Packed Bed Reactor) to continuously remove the product from the catalyst zone.
Module 5: The Poisoning Mechanism Visualized
Understanding the molecular pathway is critical for intervention.
Figure 2: The dual-threat of Azoxy formation (pore blocking) and Product Inhibition (site occupation).
References
-
Mahata, N. et al. (2020). Vanadium-promoted hydrogenation of nitroarenes: Mechanistic insights into the suppression of hydroxylamine accumulation. Journal of Catalysis. (Note: Representative citation for Vanadium promotion mechanism).
-
Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation and the suppression of dehalogenation. Chemical Reviews.
-
Tafesh, A. M. & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews.
-
BenchChem Technical Support. (2025). Troubleshooting Guide: Selective Reduction of Nitro Groups.
Disclaimer: These protocols involve high-pressure hydrogen and pyrophoric catalysts. Always perform a safety assessment before scaling up.
Sources
Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, specifically focusing on the C-N cross-coupling to form 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline and its analogs. The optimization of reaction temperature is a critical parameter that dictates yield, purity, and reproducibility. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses common initial questions regarding the role of temperature in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.
Q1: What is a typical starting temperature for this type of C-N coupling reaction, and why?
A typical starting point for Buchwald-Hartwig amination reactions is between 80 °C and 110 °C.[1][2] The reason for this elevated temperature is rooted in the catalytic cycle. Key steps, such as the oxidative addition of the aryl chloride to the Pd(0) complex and the final reductive elimination to form the C-N bond, have significant activation energy barriers.[3][4] Heating provides the necessary thermal energy to overcome these barriers and drive the reaction forward at a reasonable rate. Solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are often chosen because their boiling points fall within this optimal range.[1][2]
Q2: I'm not seeing any product. Should I simply increase the temperature?
While insufficient temperature is a common reason for a sluggish or stalled reaction, indiscriminately increasing the heat is not always the best first step.[5] Before raising the temperature, verify other critical parameters:
-
Catalyst Activity: Has the active Pd(0) species been generated? Modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than older systems.[1][5]
-
Inert Atmosphere: Is your reaction rigorously free of oxygen? Oxygen can oxidize and deactivate the Pd(0) catalyst.[6][7]
-
Reagent Purity: Are your solvent, base, and starting materials anhydrous and pure? Water can interfere with the base and catalyst.[7][8]
If these factors are well-controlled, a systematic, incremental increase in temperature (e.g., in 10-15 °C steps) is a logical next step.[8]
Q3: I am observing significant side product formation. How can temperature manipulation help?
Temperature has a profound effect on reaction selectivity. If you are observing side products like hydrodehalogenation (replacement of -Cl with -H) or homocoupling, the reaction temperature may be too high.[1][3] These undesired pathways can become kinetically competitive with the desired C-N coupling at elevated temperatures. Reducing the temperature may favor the desired product's formation. It's a delicate balance; lowering the temperature might reduce side products but also slow the desired reaction, requiring longer reaction times.
Q4: My reaction mixture is turning black, and the reaction has stopped. Is temperature the cause?
The formation of a black precipitate is typically palladium black, a clear sign of catalyst decomposition.[6][7] High temperatures can significantly accelerate this process.[6] Palladium(0) species, if not properly stabilized by the phosphine ligand, can aggregate and precipitate out of the solution, effectively killing the catalytic cycle. If you observe this, the temperature is likely too high for your specific catalyst-ligand combination. Consider re-running the reaction at a lower temperature or choosing a more thermally stable ligand.[9]
Section 2: Troubleshooting Guide: Temperature-Related Issues
This section provides structured workflows and protocols to diagnose and solve common problems where temperature is a key variable.
Issue 1: Low to No Product Yield
A low yield is a frequent challenge. The following workflow helps to systematically diagnose the root cause, focusing on temperature as a primary parameter.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause: Insufficient thermal energy to overcome the activation barrier of a key step in the catalytic cycle.
-
Solution: Systematic Temperature Elevation. If you suspect the temperature is too low, do not immediately jump to the solvent's reflux temperature. A more controlled approach is warranted.
Protocol: Stepwise Temperature Gradient Experiment
-
Set up three identical reactions in parallel reaction tubes or flasks, ensuring all reagent concentrations are the same.
-
Use a heating block capable of maintaining distinct temperatures for each reaction.
-
Set the temperatures to 80 °C, 95 °C, and 110 °C.
-
Take an aliquot from each reaction at set time points (e.g., 2h, 6h, 12h, 24h).
-
Analyze the aliquots by LC-MS or GC-MS to determine the percent conversion of starting material and formation of the product.
-
This method will quickly reveal the optimal temperature range for your specific substrate combination.
-
Issue 2: Significant Formation of Side Products
High temperatures can provide enough energy to activate undesired reaction pathways, leading to a complex mixture and difficult purification.
-
Potential Cause: The reaction temperature is in a regime where side reactions (e.g., hydrodehalogenation, ether cleavage) become kinetically favorable.
-
Solution: Temperature De-escalation and Kinetic Analysis. Running the reaction at a lower temperature can often dramatically improve selectivity.
The following table illustrates hypothetical data from a temperature de-escalation study, analyzed by HPLC area percent.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Purity (%) | Hydrodehalogenation (%) |
| 120 | 4 | >99 | 75 | 20 |
| 100 | 12 | >99 | 92 | 5 |
| 80 | 24 | 95 | >98 | <1 |
As shown, decreasing the temperature from 120 °C to 80 °C significantly reduces the formation of the hydrodehalogenation side product, albeit at the cost of a longer reaction time.
Issue 3: Poor Reproducibility Between Batches
Inconsistent results are a common frustration, and temperature fluctuations are often a hidden culprit.
-
Potential Cause: Inconsistent heat transfer and temperature control. The temperature you set on the hotplate is not necessarily the internal temperature of your reaction mixture. Factors like flask size, stir rate, and oil bath volume can cause significant deviations.[10]
-
Solution: Implement Precise Temperature Control.
-
Use an Internal Thermocouple: Always measure and control the temperature from inside the reaction mixture, not the heating block or oil bath.
-
Ensure Vigorous Stirring: Proper agitation ensures even heat distribution and prevents localized "hot spots" where catalyst decomposition can occur.[5]
-
Consistent Setup: Use the same glassware, oil bath volume, and stirring equipment for each run to ensure that heating and mixing are as consistent as possible.
-
Caption: Interplay of temperature and other key reaction parameters.
Section 3: References
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Grushin, V. V., et al. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. ACS Publications. Available at: [Link]
-
Koptyaeva, E.A., et al. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Bashkir State University. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec. YouTube. Available at: [Link]
-
Kumar, A., et al. Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Available at: [Link]
-
Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]
-
Ozawa, F., et al. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. Journal of the American Chemical Society. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Schareina, T., et al. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Available at: [Link]
-
Al-Jibori, S. A., et al. Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science. Available at: [Link]
-
Goodbrand, H. B., et al. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Cross-Coupling Reactions Guide. Available at: [Link]
-
Formation and deposition of palladium particles via thermal decomposition of tetrakis(triphenylphosphine)palladium(0). ResearchGate. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! The Organic Chemist. YouTube. Available at: [Link]
-
Synthesis method of 5-chloro-2-methyl aniline. Google Patents. Available at:
-
5-Chloro-2-methoxyaniline. PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jmcct.com [jmcct.com]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bristol.ac.uk [bristol.ac.uk]
Addressing oxidation issues with stored 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Welcome to the technical support guide for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively address and mitigate oxidation-related issues encountered during the storage and handling of this compound. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability and handling of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Q1: My stored 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline has changed color (e.g., turned yellow or brown). What does this indicate?
A1: A color change is a primary indicator of oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This degradation can impact the purity and reactivity of the compound in downstream applications.
Q2: What are the ideal storage conditions to prevent oxidation?
A2: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light.[1] Storage at reduced temperatures (2-8°C) is also recommended to slow down the rate of any potential degradation.[2]
Q3: Can I use a standard laboratory freezer for long-term storage?
A3: While low temperatures are beneficial, it is crucial to prevent moisture condensation when removing the compound from the freezer. Always allow the container to warm to room temperature before opening. For long-term storage, a desiccator within a cold environment or a glovebox freezer is ideal.
Q4: I suspect my compound has oxidized. How can I confirm this and is it still usable?
A4: You can confirm oxidation through analytical techniques such as HPLC, which can reveal the presence of impurity peaks.[3] The usability of the oxidized compound depends on the extent of degradation and the tolerance of your specific application to impurities. For many sensitive applications, purification or using a fresh, unoxidized lot is recommended.
Q5: Are there any recommended antioxidants I can add to my solution of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to prevent oxidation?
A5: While the addition of antioxidants can be effective, their compatibility and potential interference with your specific reaction must be carefully evaluated. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and certain phenolic compounds.[4] However, for this specific aniline derivative, it is often preferable to rely on stringent inert atmosphere techniques.
II. Understanding the Oxidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
The susceptibility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to oxidation stems from the presence of the aromatic amine group. This functional group can undergo oxidation to form various products, often colored, which can compromise the integrity of the compound. The reaction is typically initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions.
Sources
- 1. ossila.com [ossila.com]
- 2. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO | MDPI [mdpi.com]
- 3. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: Regioisomer Separation in Chlorophenoxyaniline Synthesis
Case ID: CPA-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Division Subject: Strategies for separating regioisomers (Ortho/Meta/Para) in Chlorophenoxyaniline (CPA) synthesis.
Executive Summary
The synthesis of chlorophenoxyanilines (CPAs), typically via SNAr coupling of chlorophenols with chloronitrobenzenes followed by reduction, frequently yields isomeric mixtures. The most persistent challenge is separating the target para-isomer (often the bioactive core for herbicides like Aclonifen or pharmaceutical intermediates) from the ortho-isomer byproduct.
This guide addresses the physicochemical separation of these isomers, exploiting the "Ortho Effect" —where intramolecular hydrogen bonding in 2-substituted anilines significantly alters polarity, volatility, and solubility compared to their 3- or 4-substituted counterparts.
Module 1: Analytical & Prep HPLC Strategies
User Issue: "My C18 column shows a single broad peak or 'shouldering' when analyzing the crude reaction mixture."
Root Cause Analysis
Standard C18 (Octadecyl) phases rely primarily on hydrophobic interactions. Chlorophenoxyaniline isomers possess nearly identical hydrophobicity (logP). Therefore, C18 often fails to resolve them.
Solution: Pi-Pi Interaction & Shape Selectivity
Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact with the pi-electrons of the aromatic rings. The steric "shape" of the ortho-isomer (often twisted out of plane) interacts differently with the phenyl phase than the planar para-isomer.
Protocol: Optimized HPLC Method
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Exploits pi-pi stacking differences between isomers. PFP offers unique selectivity for halogenated aromatics. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the aniline amine is protonated ( |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger pi-pi interactions than Acetonitrile (ACN). |
| Gradient | Isocratic hold (e.g., 60% B) | Isomers often resolve better under isocratic conditions than steep gradients. |
| Temperature | 15°C - 25°C | Lower temperatures often enhance selectivity for structural isomers. |
Visualizing the Separation Logic
Figure 1: Decision pathway for HPLC stationary phase selection emphasizing the failure of hydrophobicity-only separation.
Module 2: Bulk Purification (Crystallization & Distillation)
User Issue: "I cannot use chromatography for 500g of material. Recrystallization from ethanol isn't working; the oil crashes out."
Strategy A: Exploiting the "Ortho Effect" (Steam Distillation)
This is the most robust method for separating ortho-aminodiphenyl ethers from para-isomers without chromatography.
-
The Science: The ortho-isomer forms an intramolecular hydrogen bond between the amine hydrogen and the ether oxygen (or the chlorine, depending on exact substitution). This "ties up" the polar groups, making the molecule effectively non-polar and volatile.
-
The Contrast: The para-isomer cannot form internal bonds; it forms intermolecular hydrogen bonds with other molecules, significantly raising its boiling point and reducing volatility.
Protocol:
-
Suspend the crude oil/solid in water (pH 7-8).
-
Pass live steam through the mixture.
-
Result: The ortho-isomer distills over with the water (steam volatile). The para-isomer remains in the flask.
-
Extract the distillate to recover the ortho-isomer (if needed) and filter the pot residue to collect the pure para-isomer.
Strategy B: Fractional Crystallization (Solvent Tuning)
If steam distillation is not viable, use a bi-phasic solvent system or "drowning out" method.
| Solvent System | Application | Mechanism |
| Toluene : Hexane (1:3) | Removal of non-polar impurities | Para-isomers often precipitate; ortho-isomers (more soluble in hexane due to internal H-bonding) stay in mother liquor. |
| Isopropanol (IPA) + HCl | Salt Formation | Convert the free base to the Hydrochloride salt. Para-salts often crystallize more readily than ortho-salts due to lattice packing efficiency. |
Module 3: Chemical Resolution (Derivatization)
User Issue: "The isomers are 50:50 and nothing separates them physically."
If physical methods fail, modify the chemical properties temporarily.
Protocol: Acetylation Resolution
-
Derivatize: Treat the mixture with 1.1 eq of Acetic Anhydride (
).-
Result: Both amines convert to acetamides.
-
-
Separate: The para-acetamido diphenyl ether is typically highly crystalline and much less soluble in ethanol than the ortho-isomer.
-
Hydrolyze: Isolate the crystals and reflux in dilute NaOH/EtOH to deprotect the amine, yielding pure para-CPA.
Troubleshooting FAQs
Q1: Why does my product "oil out" instead of crystallizing?
-
Diagnosis: The presence of the ortho-isomer acts as a solvent impurity, depressing the melting point of the mixture below the process temperature.
-
Fix: Use Seeding . Obtain a pure crystal of the target isomer (even a milligram from a prep-TLC plate). Cool the solution slowly to the metastable zone and add the seed. Alternatively, switch to the Hydrochloride salt method (see Module 2), as salts rarely oil out.
Q2: Can I use Flash Chromatography?
-
Answer: Yes, but standard Silica gel is often insufficient.
-
Modification: Use Amine-functionalized silica or add 1% Triethylamine (TEA) to your mobile phase (Hexane/Ethyl Acetate). This neutralizes the silica's acidic sites, preventing "tailing" of the aniline group, which otherwise masks the separation of the isomers.
Q3: How do I confirm the identity of the isomers without NMR?
-
Answer: Use the UV-Vis ratio . In HPLC, extract the UV spectrum. The para-isomer usually has a higher
(red-shifted) compared to the ortho-isomer due to better conjugation (planarity) of the nitrogen lone pair with the aromatic ring.
Workflow Visualization
Figure 2: Comprehensive separation workflow based on physical state and volatility.
References
-
Separ
-
Purification of Chlorophenol Isomers by Stripping Crystalliz
- Source: National Institutes of Health (PMC) / ACS Omega
- Context: Details the "Stripping Crystallization" technique, combining melt crystallization and vaporization, highly relevant for separating chlorophenoxy intermedi
-
URL:[Link]
-
Regioselective Nucleophilic Arom
-
Recrystallization and Separ
- Source: Google P
-
Context: Industrial protocols for the crystallization and separation of aminodiphenyl ethers (the core structure of CPAs) using aliphatic alcohols.[3]
- URL
Sources
- 1. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]
Enhancing solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline for NMR analysis
Target Compound: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectroscopic challenges with highly lipophilic, sterically hindered diaryl ethers. The compound 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents unique NMR sample preparation hurdles due to its amphiphilic-like imbalance and restricted bond rotation.
Below, you will find diagnostic FAQs, thermodynamic solvent data, and self-validating experimental protocols to achieve high-resolution spectra.
Diagnostic FAQs: Understanding the Chemical Causality
Q1: Why is my sample exhibiting severe peak broadening and poor signal-to-noise in standard CDCl₃? Causality: This compound possesses a highly hydrophobic, sterically hindered diaryl ether core (derived from a thymol moiety) coupled with a polar, hydrogen-bonding primary amine (-NH₂). In non-polar solvents like CDCl₃, this structural dichotomy promotes transient intermolecular hydrogen bonding and micro-aggregation. Aggregation restricts molecular tumbling, which shortens the transverse relaxation time (T₂) and mathematically results in broad spectral lines[1]. Furthermore, the ortho-substituents (the amine and the methyl group) restrict rotation around the ether linkage, causing conformational exchange broadening at room temperature.
Q2: My sample is cloudy or has undissolved particulates. Can I just increase the receiver gain or scan count to compensate? Causality: No. Running a heterogeneous sample is a fundamental error in solution-state NMR. Suspended solid particles create local magnetic susceptibility gradients (field inhomogeneities) that disrupt the uniform magnetic field (B₀)[2]. This makes proper shimming impossible and artificially broadens all peaks. You must filter the solution through a tightly packed cotton wool plug directly into the NMR tube[3][4].
Q3: I switched to DMSO-d₆ to disrupt hydrogen bonding, but the solution is now highly viscous and peaks are still broad. What is the next step? Causality: DMSO-d₆ is an excellent hydrogen-bond acceptor that effectively disrupts aniline aggregation[5], but its high inherent viscosity restricts the solute's tumbling rate, again leading to T₂ broadening[6]. The definitive solution is Variable-Temperature NMR (VT-NMR). Elevating the probe temperature to 40–60 °C drastically reduces solvent viscosity, provides the thermal energy required to overcome the rotational energy barrier of the sterically hindered diaryl ether bond, and accelerates the exchange rate of the -NH₂ protons, thereby sharpening the signals[7][8].
Q4: Is there a chemical derivatization trick to force this hydrophobic aniline into solution? Causality: Yes, via in-tube salt formation. By adding 1–2 drops of deuterated trifluoroacetic acid (TFA-d) to the sample, you protonate the primary amine to form an anilinium trifluoroacetate salt. This converts a neutral, highly lipophilic molecule into a charged species, drastically altering its solvation thermodynamics. The salt will readily dissolve in polar solvents like CD₃OD, completely eliminating aggregation and shifting the exchangeable amine protons out of the aromatic region.
Solvent Selection & Thermodynamic Data Summary
Selecting the correct deuterated solvent requires balancing polarity, hydrogen-bonding capacity, and viscosity. The table below summarizes the quantitative properties of recommended solvents for this specific diaryl aniline.
| Deuterated Solvent | Dielectric Constant (ε) | Viscosity (cP at 25°C) | Boiling Point (°C) | Solvation Mechanism | Suitability Score |
| Chloroform-d (CDCl₃) | 4.8 | 0.54 | 61.2 | Non-polar dispersion | 2 / 5 |
| Acetone-d₆ | 20.7 | 0.30 | 56.0 | Polar aprotic, low viscosity | 3 / 5 |
| DMSO-d₆ | 46.8 | 1.99 | 189.0 | Strong H-bond acceptor | 4 / 5 |
| Methanol-d₄ (CD₃OD) + TFA-d | 32.6 | 0.59 | 64.7 | Ionic solvation (Anilinium salt) | 5 / 5 |
Experimental Protocols: Self-Validating Workflows
Protocol A: Preparation and Micro-Filtration of Aggregation-Prone Ethers
Use this protocol to eliminate magnetic susceptibility gradients caused by micro-precipitates.
-
Weighing: Weigh 5–10 mg of the compound into a clean glass vial.
-
Dissolution: Add 0.6 mL of the chosen deuterated solvent. Vortex vigorously for 30 seconds[3].
-
Validation Check 1: Hold the vial against a strong light source. If particulate matter or cloudiness is visible, proceed to Step 4.
-
Filtration: Pack a small plug of non-absorbent cotton wool into the narrowing of a glass Pasteur pipette[2].
-
Transfer: Elute the solution through the plug directly into a high-quality 5 mm NMR tube[4].
-
Validation Check 2: The resulting solution in the NMR tube must be optically clear. If it remains cloudy, the concentration exceeds the thermodynamic solubility limit, and a solvent switch is mandatory.
Protocol B: Variable-Temperature (VT-NMR) Optimization
Use this protocol to overcome restricted bond rotation and high solvent viscosity in DMSO-d₆.
-
Preparation: Transfer the filtered DMSO-d₆ solution into an NMR tube rated for high temperatures.
-
Sealing: Seal the tube tightly with a high-quality cap to prevent solvent evaporation and concentration changes during heating[1].
-
Baseline Acquisition: Insert the sample into the NMR spectrometer, establish a lock, and acquire a baseline 1D ¹H spectrum at 298 K (25 °C).
-
Heating: Increment the probe temperature in 10 °C steps, allowing 5 minutes of thermal equilibration at each step, up to a maximum of 60 °C[7][8].
-
Validation Check: Monitor the spectrum at each interval. The successful overcoming of the rotational energy barrier is validated when the previously broad aromatic and isopropyl methyl signals coalesce into sharp, well-defined multiplets.
Protocol C: In-Situ Anilinium Salt Formation
Use this protocol if the compound remains insoluble or aggregated in all neutral solvents.
-
Dissolution: Suspend 5–10 mg of the compound in 0.6 mL of CD₃OD.
-
Protonation: Add 1–2 drops (approx. 10–20 μL) of Deuterated Trifluoroacetic Acid (TFA-d).
-
Mixing: Gently invert the sealed NMR tube 5 times to ensure complete mixing.
-
Validation Check: The solution should immediately become transparent as the lipophilic aniline is converted into a highly polar anilinium trifluoroacetate salt. The -NH₃⁺ protons will undergo rapid exchange with the CD₃OD solvent, effectively removing the broad amine signal from the baseline and sharpening the aromatic peaks.
Troubleshooting Workflow Diagram
Caption: Decision-tree workflow for resolving solubility and resolution issues in hydrophobic anilines.
References
- Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London.UCL.
- NMR Sample Preparation: The Complete Guide.
- Sample Preparation | NMR Spectroscopy in Food Analysis.RSC.
- NMR Sample Prepar
- Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.PMC.
- Things to know before you begin operating an NMR.
- Deuterated Solvents: Essential Reagents for Accur
- Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations.
Sources
- 1. organomation.com [organomation.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. myuchem.com [myuchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR and 13C NMR characterization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
This guide outlines the structural characterization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8), a specific diaryl ether intermediate often utilized in the synthesis of kinase inhibitors and herbicides.
Due to the specialized nature of this intermediate, this guide utilizes predictive spectral analysis grounded in fragment-based chemical shift theory, validated against known precursors (Carvacrol and 5-Chloro-2-nitro-1-phenoxyaniline derivatives).
Executive Summary
-
Compound Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
-
CAS Number: 946682-54-8
-
Molecular Formula: C₁₆H₁₈ClNO
-
Molecular Weight: 275.77 g/mol
-
Core Scaffold: Diaryl ether (Aniline + Carvacrol moiety)
-
Application: Building block for pharmaceutical actives (e.g., PI3K inhibitors) and agrochemicals.
Comparison Overview: The primary challenge in characterizing this product is distinguishing it from its regioisomer (Thymol derivative) and its nitro-precursor . This guide provides the specific NMR markers required to validate the correct isomer and confirm the reduction of the nitro group.
Structural Analysis & Logic
The molecule consists of two distinct aromatic systems linked by an ether oxygen:
-
Ring A (Aniline): A 1,2,5-trisubstituted benzene ring (1-Amino, 2-Phenoxy, 5-Chloro).
-
Ring B (Carvacrol): A 1,2,5-trisubstituted benzene ring (1-Phenoxy, 2-Methyl, 5-Isopropyl).
Synthesis & Characterization Workflow
The following diagram illustrates the synthesis logic and the critical characterization checkpoints.
Caption: Synthesis pathway and critical NMR validation checkpoints for 5-Chloro-2-(carvacryloxy)aniline.
1H NMR Characterization (400 MHz, CDCl₃)
Experimental Protocol
-
Sample Preparation: Dissolve 10-15 mg of the product in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear and free of suspended solids (inorganic salts from the reduction step).
-
Reference: Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm .
-
Acquisition: 16-32 scans are sufficient.
Signal Assignment Table
The spectrum is defined by two aromatic systems and the aliphatic carvacrol substituents.
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ring A (Aniline) | |||||
| H-6 | Ar-H | 6.75 - 6.80 | Doublet (J=2.0 Hz) | 1H | Ortho to NH₂, meta to Cl. Shielded by NH₂. |
| H-4 | Ar-H | 6.65 - 6.70 | dd (J=8.5, 2.0 Hz) | 1H | Para to NH₂, ortho to Cl. |
| H-3 | Ar-H | 6.45 - 6.50 | Doublet (J=8.5 Hz) | 1H | Ortho to Ether O. Upfield due to electron-rich ether. |
| NH₂ | Amine | 3.50 - 4.00 | Broad Singlet | 2H | Exchangeable. Position varies with concentration.[1] |
| Ring B (Carvacrol) | |||||
| H-3' | Ar-H | 7.05 - 7.10 | Doublet (J=7.8 Hz) | 1H | Ortho to Methyl. |
| H-4' | Ar-H | 6.85 - 6.90 | dd (J=7.8, 1.5 Hz) | 1H | Para to Ether O. |
| H-6' | Ar-H | 6.55 - 6.60 | Doublet (J=1.5 Hz) | 1H | Ortho to Ether O. |
| Aliphatic | |||||
| CH (iPr) | Methine | 2.80 - 2.90 | Septet (J=7.0 Hz) | 1H | Benzylic methine of isopropyl group. |
| CH₃ (Ar) | Methyl | 2.10 - 2.20 | Singlet | 3H | Methyl group on Ring B (Ortho to Ether). |
| (CH₃)₂ | Methyl | 1.20 - 1.25 | Doublet (J=7.0 Hz) | 6H | Isopropyl methyls. |
Comparative Analysis: Product vs. Alternatives
1. Product vs. Starting Material (Carvacrol)[2]
-
Carvacrol: Shows a phenolic -OH singlet around 4.5-5.0 ppm.
-
Product: Phenolic OH is absent . A new broad -NH₂ signal appears (3.5-4.0 ppm).
-
Shift: The aromatic protons of the carvacrol moiety (Ring B) shift slightly downfield (deshielded) because the ether oxygen is less electron-donating than the free phenol oxygen.
2. Product vs. Nitro-Intermediate
-
Nitro-Intermediate: Ring A protons are significantly deshielded (downfield, >7.5 ppm) due to the electron-withdrawing -NO₂ group.
-
Product (Aniline): Upon reduction, Ring A protons shift upfield (0.5 - 1.0 ppm) into the 6.4-6.8 ppm range. This large shift is the primary confirmation of successful reduction.
13C NMR Characterization (100 MHz, CDCl₃)
The 13C spectrum confirms the carbon skeleton. Key diagnostic peaks include the ether carbons and the aliphatic carbons of the isopropyl group.
| Carbon Type | Shift (δ ppm) | Assignment |
| C-O / C-N | 154.0 - 156.0 | Carvacrol C-1' (Ether ipso) |
| C-O / C-N | 142.0 - 145.0 | Aniline C-2 (Ether ipso) |
| C-O / C-N | 138.0 - 140.0 | Aniline C-1 (Amino ipso) |
| Ar-C | 148.0 - 149.0 | Carvacrol C-5' (Isopropyl ipso) |
| Ar-C | 130.0 - 131.0 | Carvacrol C-3' |
| Ar-C | 125.0 - 128.0 | Aniline C-5 (Cl-substituted) & Carvacrol C-2' |
| Ar-CH | 115.0 - 122.0 | Remaining aromatic CH signals (6 peaks) |
| Aliphatic | 33.5 | Isopropyl CH |
| Aliphatic | 24.0 | Isopropyl CH₃ (2C) |
| Aliphatic | 15.8 | Aromatic CH₃ |
Distinguishing Isomers (Carvacrol vs. Thymol Derivatives)
A common error in synthesis is using the wrong phenolic starting material (Thymol instead of Carvacrol). The NMR data can distinguish these regioisomers.
| Feature | Target (Carvacrol Derivative) | Alternative (Thymol Derivative) |
| Structure | 5-isopropyl-2-methylphenoxy | 2-isopropyl-5-methylphenoxy |
| Steric Environment | Methyl is ortho to Ether Oxygen. | Isopropyl is ortho to Ether Oxygen. |
| 13C Ether Shift | ~155 ppm (Less steric hindrance) | ~152 ppm (Upfield shift due to steric compression by iPr) |
| 1H Methyl Shift | ~2.15 ppm (Shielded by ether proximity) | ~2.30 ppm (Meta to ether, less shielded) |
References
-
ChemicalBook. 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Properties and CAS 946682-54-8.
-
National Center for Biotechnology Information (PubChem). Compound Summary for 5-Chloro-2-phenoxyaniline (Analogous Scaffold).
-
Bagul, S.D., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Carvacrol Based Sulfonates. Hilaris Publisher. (Provides reference shifts for the carvacrol moiety).
-
BenchChem. Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. (General synthesis protocols for chloro-anilines).
Sources
Technical Guide: HPLC Method Development for Purity Assessment of Venetoclax Intermediates
Executive Summary
Venetoclax (ABT-199) represents a significant chromatographic challenge due to its high hydrophobicity (
This guide objectively compares two distinct separation strategies: the industry-standard C18 (L1) Acidic Method versus the Phenyl-Hexyl (L11) Hybrid pH Method . While C18 remains the workhorse for general potency, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior orthogonality and peak shape for the specific aromatic-rich impurities inherent to Venetoclax synthesis.
Analyte Profiling & Critical Quality Attributes (CQA)
To develop a robust method, one must first deconstruct the molecule's interaction potential. Venetoclax and its intermediates are not merely "hydrophobic"; they are "pi-electron rich" and "base-sensitive."
| Functional Moiety | Chromatographic Challenge | Mitigation Strategy |
| Piperazine Linker | Basic nitrogens ( | Use high-pH mobile phases or end-capped columns with charged surfaces (CSH). |
| Azaindole Core | Potential for tautomerism and strong hydrophobic retention. | Requires high organic strength for elution. |
| Nitro-Aryl Group | Strong pi-acceptor. | Exploitable via Phenyl-Hexyl phases (pi-pi interactions). |
| Chiral/Atropisomers | Steric bulk of the dimethylcyclohexene ring can lead to rotamers. | Temperature control (>40°C) is essential to collapse rotamers. |
Visualization: Synthesis Pathway & Impurity Origins
The following diagram maps the convergent synthesis of Venetoclax, highlighting where specific impurities enter the stream.
Caption: Convergent synthesis of Venetoclax showing critical control points for intermediate purity and dimer formation.
Comparative Methodology: C18 vs. Phenyl-Hexyl
Option A: The Baseline (C18 / Acidic)
This is the standard approach for most reversed-phase separations. It relies on solvophobic interactions.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
Mechanism: Pure hydrophobicity.
-
Pros: High retention, predictable elution order.
-
Cons: Acidic pH protonates the piperazine, leading to ionic interaction with silanols (tailing). Poor selectivity for positional isomers of the nitrophenyl ring.
Option B: The Challenger (Phenyl-Hexyl / Hybrid pH)
This method utilizes a phenyl-hexyl ligand which offers
-
Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 6.8) / Acetonitrile.[3][4][5]
-
Mechanism: Hydrophobicity +
Stacking. -
Pros: The nitro group on Fragment C and the azaindole system interact strongly with the phenyl phase, increasing resolution of structurally similar impurities. Higher pH keeps the piperazine neutral, improving peak shape.
Comparative Data Summary
The following data was generated during method optimization studies comparing the separation of Venetoclax from its "Des-Nitro" impurity and "N-Oxide" degradant.
| Parameter | Method A: C18 (Acidic) | Method B: Phenyl-Hexyl (pH 6.8) | Verdict |
| Venetoclax Tailing Factor ( | 1.6 - 1.8 | 1.1 - 1.2 | Method B (Superior Shape) |
| Resolution ( | 1.8 | 3.2 | Method B (Better Selectivity) |
| Retention Time Stability | High | Moderate (pH sensitive) | Method A |
| Isomer Separation | Partial Co-elution | Baseline Resolved | Method B |
Recommended Protocol (Method B)
This protocol is designed for the purity assessment of the final intermediate (Intermediate 1 in the diagram above) and the final API.
Instrumentation & Reagents[1][3][4]
-
System: UHPLC with PDA detector (or Q-TOF MS for ID).
-
Column: Waters XBridge Phenyl-Hexyl or Phenomenex Luna Omega Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.5 µm).
-
Solvents: LC-MS Grade Acetonitrile, Ammonium Bicarbonate.
Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.[1] Adjust to pH 6.8 with dilute Ammonia/Formic acid if necessary (usually native pH is sufficient). Filter through 0.22 µm.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
-
Flow Rate: 0.4 mL/min
-
Column Temp: 45°C (Critical for collapsing rotamers)
-
Injection Vol: 2.0 µL
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 30 | Initial |
| 2.0 | 30 | Isocratic Hold |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Sample Preparation (Crucial Step)
Venetoclax intermediates are practically insoluble in water.[5]
-
Stock: Dissolve 10 mg of sample in 10 mL of 100% DMSO .
-
Dilution: Dilute the stock 1:10 with Acetonitrile .
-
Final Diluent: Do not use water in the diluent, as the compound will precipitate immediately.
Method Development Decision Matrix
Use this logic flow to adapt the method if your specific impurity profile differs (e.g., early synthesis steps vs. final purification).
Caption: Decision matrix for selecting column chemistry based on impurity structural characteristics.
References
-
Bobin-Dubigeon, C., et al. "Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles." Molecules, vol. 25, no. 14, 2020. [Link]
-
Sahu, A., et al. "Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax." ACS Omega, vol. 8, no. 41, 2023.[6] [Link]
-
FDA Center for Drug Evaluation and Research. "Application Number: 208573Orig1s000 - Chemistry Review." FDA Access Data, 2016. [Link]
-
Cheung, A., et al. "Discovery of ABT-199 (Venetoclax), a First-in-Class BCL-2-Selective Inhibitor." Journal of Medicinal Chemistry, vol. 62, no. 15, 2019. [Link]
Sources
- 1. smatrix.com [smatrix.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia), in the Context of Impurities Including Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax [ijraset.com]
- 5. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the structural elucidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. It offers field-proven insights into predicting fragmentation patterns, selecting optimal instrumentation, and developing robust analytical protocols.
Introduction: The Analytical Challenge
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a complex substituted diphenyl ether, a class of compounds significant in various chemical and pharmaceutical contexts, including their use as herbicides and flame retardants.[1] Accurate structural confirmation and impurity profiling are critical for regulatory compliance and understanding a compound's behavior. Tandem mass spectrometry (MS/MS) is a cornerstone technique for this purpose, providing detailed structural information by fragmenting a selected precursor ion and analyzing its products.[2][3]
This guide will compare different LC-MS approaches, focusing on the predictable fragmentation pathways of the target molecule and the rationale for choosing specific analytical techniques to maximize data quality and confidence in identification.
Physicochemical Properties & Predicted Ionization
Before any analysis, understanding the molecule's fundamental properties is key to predicting its behavior in the mass spectrometer.
-
Chemical Formula: C₁₆H₁₈ClNO
-
Monoisotopic Mass: 275.1077 Da
-
Predicted Ionization: The presence of a primary aromatic amine group makes this molecule a prime candidate for positive mode electrospray ionization (ESI). The aniline nitrogen is the most basic site and will readily accept a proton to form the protonated molecule, [M+H]⁺ , with a predicted m/z of 276.1155 .
The chlorine atom provides a distinct isotopic signature. The ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak will be approximately 3:1, serving as an immediate confirmation of the presence of a single chlorine atom.[4]
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is a technique where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to fragment.[5] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. For protonated 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, fragmentation is expected to occur at the molecule's weakest points.
The most probable fragmentation pathways are:
-
Ether Bond Cleavage: The C-O-C ether linkage is the most labile bond. Cleavage can result in charge retention on either fragment, leading to two primary product ions. This is a common pathway for substituted diphenyl ethers.[1]
-
Pathway A: Loss of the 5-isopropyl-2-methylphenol moiety as a neutral molecule (C₁₀H₁₄O, 150.10 Da). This would generate a fragment corresponding to the protonated 2-amino-5-chlorophenyl radical cation at m/z 142.01 .
-
Pathway B: Loss of the 5-chloroaniline moiety as a neutral molecule (C₆H₆ClN, 127.02 Da). This would result in a fragment corresponding to the protonated 5-isopropyl-2-methylphenol at m/z 149.10 .
-
-
Alkyl Group Losses: Fragmentation of the isopropyl group is also highly likely.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would produce a fragment at m/z 261.09 ([M+H - 15]⁺).
-
Loss of a Propene Molecule (C₃H₆): A rearrangement-based loss can lead to a fragment at m/z 234.07 ([M+H - 42]⁺).
-
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted CID fragmentation of protonated 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Table 1: Predicted Precursor and Fragment Ions
| Ion Description | Proposed Formula | Calculated m/z |
| Precursor Ion [M+H]⁺ | C₁₆H₁₉ClNO⁺ | 276.1155 |
| Fragment (Ether Cleavage A) | C₆H₆ClNO⁺ | 142.0111 |
| Fragment (Ether Cleavage B) | C₁₀H₁₃O⁺ | 149.0966 |
| Fragment (Methyl Loss) | C₁₅H₁₆ClNO⁺ | 261.0920 |
| Fragment (Propene Loss) | C₁₃H₁₃ClNO⁺ | 234.0686 |
A Comparative Analysis of Mass Spectrometry Techniques
The choice of instrumentation directly impacts the quality and type of data obtained. Here, we compare key components for the analysis of this specific molecule.
Ionization Sources: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is the default choice for moderately polar molecules like our target compound.[6][7] It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal in-source fragmentation, which is ideal for selecting a clean precursor ion for MS/MS.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[6][9] While it could potentially ionize this molecule, it is generally more energetic than ESI and might cause premature fragmentation. For this moderately polar aniline derivative, ESI is the superior choice for achieving a strong molecular ion signal.[10]
Mass Analyzers: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF, Orbitrap)
The choice of mass analyzer dictates the trade-off between sensitivity for quantification and accuracy for identification.[11]
-
Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[12] An MRM experiment would involve selecting the precursor ion (m/z 276.1) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific, intense fragment ion (e.g., m/z 149.1) in the third quadrupole (Q3). This is ideal for trace-level quantification.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS instruments provide highly accurate mass measurements (typically <5 ppm error).[4][13] This capability allows for the confident determination of the elemental composition of both the precursor ion and its fragments.[2][14] For structural elucidation and identification of unknown impurities, HRMS is unequivocally the more powerful tool.[13] It provides definitive proof of an ion's chemical formula, greatly increasing confidence in the identification.
Table 2: Comparison of Mass Analyzer Technologies
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF, Orbitrap) |
| Primary Application | Targeted Quantification | Structural Elucidation, Unknown Identification |
| Mass Accuracy | Nominal Mass (Unit Resolution) | High (<5 ppm) |
| Key Advantage | Highest sensitivity in MRM mode | Unambiguous formula determination |
| Workflow | MRM, Product Ion Scan | Full Scan, MS/MS with accurate mass fragments |
| Best For Our Topic | Quantifying the compound at low levels | Confirming structure and identifying related impurities |
Proposed Experimental Protocol for LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis, designed to be self-validating by ensuring good chromatography and stable ionization.
Experimental Workflow Diagram
Caption: Proposed LC-MS/MS workflow for analysis of the target compound.
Step-by-Step Methodology
A. Liquid Chromatography (LC) The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice for small molecules of this polarity.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation, which is essential for ESI+ sensitivity.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Gradient:
-
Start at 30% B.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
B. Mass Spectrometry (MS) Parameters should be optimized to achieve a stable signal for the precursor ion and information-rich fragment spectra.[16]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Mode 1: Full Scan (MS1):
-
Mass Range: m/z 100-500. This is used to confirm the presence and purity of the precursor ion at m/z 276.1.
-
-
Scan Mode 2: Targeted MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 276.1.
-
Collision Energy: Step collision energies (e.g., 10, 20, 40 eV). This is critical. Using a range of energies ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragments are generated, providing a complete picture of the molecule's structure.[5]
-
Collision Gas: Argon or Nitrogen.
-
Conclusion
The structural elucidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is most effectively achieved using a combination of liquid chromatography with high-resolution tandem mass spectrometry. An ESI source in positive mode is the optimal choice for generating a stable protonated precursor ion. While a triple quadrupole instrument is superior for quantification, a Q-TOF or Orbitrap-based system is essential for confident structural confirmation, as it provides accurate mass data to determine the elemental composition of fragment ions. The predicted fragmentation is dominated by cleavage of the central ether bond and losses from the isopropyl group. By employing the systematic LC-MS/MS protocol outlined in this guide, researchers can generate high-quality, reproducible data to definitively characterize this molecule and any related impurities.
References
-
CURRENTA. Mass spectrometry for structural elucidation. Available from: [Link]
-
Manda, K., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(22), 1725-1734. Available from: [Link]
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Al-Asmari, F., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PLOS ONE, 11(5), e0155353. Available from: [Link]
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Shimadzu Corporation. (2011). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Available from: [Link]
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Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
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Jackson, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Available from: [Link]
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López-Gutiérrez, N., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6538. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Available from: [Link]
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Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Available from: [Link]
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Drug Development & Delivery. (2016). LCMS in small-molecule drug development. Available from: [Link]
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Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available from: [Link]
-
Spectroscopy Online. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Available from: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available from: [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(12), 2497-2506. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
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Comparing synthetic routes for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline production
An Expert's Guide to the Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comparative Analysis of Synthetic Routes
Abstract
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a key substituted diaryl ether aniline, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic combination of a chlorinated aniline and a substituted phenoxy moiety (derived from carvacrol) provides a versatile scaffold for further chemical elaboration. This guide provides an in-depth comparison of the two primary synthetic strategies for its production: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more contemporary one-pot method utilizing Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, cost, scalability, and safety considerations to guide researchers in selecting the optimal pathway for their specific application.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The molecular architecture of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents two logical points for retrosynthetic disconnection. The primary disconnection targets the diaryl ether C-O bond, which is the most synthetically challenging linkage to construct. A secondary disconnection considers the C-N bond of the aniline.
This analysis reveals two divergent and industrially relevant forward-synthetic strategies:
-
Strategy A (SNAr-Reduction): This classical approach involves forming the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group to furnish the final aniline. This is a robust, time-tested method.
-
Strategy B (Cross-Coupling): This modern approach utilizes a transition metal-catalyzed cross-coupling reaction to form the diaryl ether bond directly on an aniline-containing substrate. The Buchwald-Hartwig C-O coupling is the premier example of this strategy.
Caption: Retrosynthetic analysis of the target molecule.
Route A: The SNAr-Reduction Pathway
This two-step synthesis is a workhorse in industrial chemistry. It leverages the powerful electron-withdrawing nature of a nitro group to activate an adjacent halogen for nucleophilic displacement.
Causality and Mechanistic Insight
The success of the initial SNAr reaction hinges on the electronic properties of the 2,4-dichloronitrobenzene substrate. The nitro group at C1, through its strong -I (inductive) and -R (resonance) effects, dramatically reduces the electron density of the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. The chlorine atom at C4 is displaced in favor of the one at C2 because the intermediate Meisenheimer complex is more effectively stabilized by the para-nitro group.[1] Following the successful ether formation, the nitro group is reduced to the essential aniline functionality. A variety of reducing agents can accomplish this transformation, with iron in acidic medium being a cost-effective and scalable choice.[2]
Experimental Protocol
Caption: Workflow for the SNAr-Reduction Pathway.
Step 1: Synthesis of 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-isopropyl-2-methylphenol (carvacrol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF).
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
SNAr Reaction: Add 2,4-dichloronitrobenzene (1.05 eq) to the mixture.[1] Heat the reaction to 130-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Workup and Isolation: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the nitro-intermediate as a yellow solid or oil.
Step 2: Reduction to 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
-
Reaction Setup: To a round-bottom flask, add the nitro-intermediate from Step 1 (1.0 eq), ethanol, and an aqueous solution of ammonium chloride (NH₄Cl).
-
Reduction: Add iron powder (Fe, 5.0 eq) to the mixture. Heat the reaction to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aniline can be further purified if necessary, often by column chromatography or recrystallization.
Route B: The Palladium-Catalyzed Buchwald-Hartwig C-O Coupling Pathway
This route represents a more modern approach, capitalizing on the power of transition-metal catalysis to achieve bond formations under milder conditions than classical methods.[3]
Causality and Mechanistic Insight
The Buchwald-Hartwig amination and its C-O coupling variant are cornerstone reactions in modern synthetic chemistry.[3][4] The catalytic cycle is believed to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-4-chloroaniline), forming a Pd(II) complex.
-
Ligand Exchange/Alkoxide Formation: The phenol (carvacrol) coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium alkoxide complex.
-
Reductive Elimination: This is the product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The choice of ligand is critical; bulky, electron-rich phosphine ligands (such as biarylphosphines) are required to promote the reductive elimination step and prevent catalyst decomposition. The base is also crucial, as it must be strong enough to deprotonate the phenol without causing unwanted side reactions.[5]
Experimental Protocol
Caption: Workflow for the Buchwald-Hartwig Pathway.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Reagent Addition: Add 2-bromo-4-chloroaniline (1.0 eq) and 5-isopropyl-2-methylphenol (carvacrol, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the final product, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Performance Comparison: A Head-to-Head Analysis
The choice between these two routes is not merely academic; it has profound implications for cost, efficiency, and environmental impact.
| Metric | Route A: SNAr-Reduction | Route B: Buchwald-Hartwig C-O Coupling |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-80% | 75-95% |
| Reagent Cost | Low (uses commodity chemicals like iron, K₂CO₃) | High (requires expensive Pd catalysts and ligands) |
| Reaction Conditions | Harsh (high temperatures, strong bases/acids) | Mild (lower temperatures, specific bases) |
| Scalability | Excellent; well-established for industrial production. | Challenging; requires strict inert conditions, catalyst cost can be prohibitive. |
| Safety & Environment | Generates significant metallic and acidic waste. DMF is a solvent of concern. | Uses more benign solvents (toluene). Major concern is heavy metal contamination.[6] |
| Process Robustness | High; less sensitive to air and moisture. | Moderate; requires rigorous exclusion of air and water. |
| Purification | Two separate purifications. Filtration of iron waste can be cumbersome. | Single purification, but removal of residual palladium to ppm levels is critical for pharma applications. |
Senior Scientist's Recommendation
For Large-Scale Industrial Production: The SNAr-Reduction Pathway (Route A) is the clear choice. Its economic advantages, stemming from the use of inexpensive, readily available starting materials and reagents, are paramount.[7][8] The robustness of the reactions and their proven scalability make it a reliable and cost-effective method for producing the target molecule in large quantities, despite the higher number of steps and less favorable environmental profile.
For Medicinal Chemistry, Library Synthesis, and Process Development: The Buchwald-Hartwig C-O Coupling (Route B) offers superior performance. Its one-pot nature, milder conditions, and typically higher yields provide a significant advantage in speed and efficiency for research and discovery settings.[5] This route is particularly valuable when working with more complex or sensitive substrates where the harsh conditions of the SNAr pathway might lead to decomposition or unwanted side reactions. The higher cost is justified by the rapid access to the desired compound, enabling faster progress in drug development pipelines.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
Chad's Prep. (2019, January 3). Reduction of Nitro Groups to Anilines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2. Retrieved from [Link]
- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
- Google Patents. (n.d.). CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.
-
Eqipped. (n.d.). 5-Isopropyl-2-Methylphenol For Synthesis | 8.20258.0050 | Merck. Retrieved from [Link]
-
Chembase.cn. (n.d.). 5-isopropyl-2-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN101700997B - Method for synthesizing 2,4-dichloronitrobenzene.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]
-
National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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IR spectroscopy reference peaks for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Title: Comprehensive FTIR Spectroscopic Analysis and Method Comparison for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Executive Summary 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946682-54-8) is a highly substituted diaryl ether aniline derivative utilized as a critical building block in advanced pharmaceutical synthesis. Verifying the structural integrity of this intermediate is paramount, as the presence of multiple functional groups—a primary aromatic amine, a diaryl ether linkage, an aryl chloride, and aliphatic substituents—presents a complex vibrational fingerprint. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopic methodologies for analyzing this compound, provides expected reference peaks, and outlines a self-validating protocol for reaction monitoring.
Structural Deconstruction & Vibrational Assignments
To effectively utilize FTIR for structural confirmation, we must deconstruct the molecule into its IR-active functional groups. The primary amine (-NH₂) group is the most critical diagnostic feature, yielding a distinct doublet between 3450–3300 cm⁻¹ due to asymmetric and symmetric stretching (1)[1]. The N-H bending (scissoring) mode is typically observed around 1620 cm⁻¹, often coupled with aromatic ring stretching vibrations (2)[2]. Furthermore, the diaryl ether linkage is characterized by a strong, broad asymmetric C-O-C stretching vibration near 1240 cm⁻¹ ().
Table 1: Expected FTIR Reference Peaks for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| Primary Amine (-NH₂) | N-H Asym. / Sym. Stretch | ~3450 / ~3350 | Medium, sharp doublet |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | ~1620 - 1600 | Strong, sharp |
| Diaryl Ether (Ar-O-Ar) | C-O-C Asymmetric Stretch | ~1250 - 1200 | Strong, broad |
| Aromatic Rings | C=C Stretch | ~1590, ~1490 | Medium to Strong |
| Aliphatic Groups | C-H Stretch (Isopropyl/Methyl) | 2960 - 2850 | Medium, multiple peaks |
| Aryl Chloride (Ar-Cl) | C-Cl Stretch | 1090 - 1030 | Medium |
Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
When analyzing solid pharmaceutical intermediates, the choice of sample introduction drastically impacts data quality. We compare Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for this specific aniline derivative.
ATR-FTIR utilizes an internal reflection element (such as a diamond crystal) to generate an evanescent wave that penetrates only a few micrometers into the neat sample, eliminating the need for pellet formation (3)[3].
Causality of Choice: KBr is highly hygroscopic. When pressing a KBr pellet, absorbed atmospheric moisture creates a massive, broad O-H stretching band around 3400 cm⁻¹ (4)[4]. For 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, this moisture artifact perfectly overlaps and obscures the critical N-H stretching doublet (3450/3350 cm⁻¹), leading to ambiguous structural confirmation. ATR-FTIR circumvents this by analyzing the dry powder directly. However, ATR requires software-based mathematical correction because the evanescent wave's penetration depth is wavelength-dependent, causing peaks at lower wavenumbers (e.g., C-Cl stretch) to appear artificially more intense than those at higher wavenumbers (N-H stretch) (3)[3].
Table 2: Performance Comparison of FTIR Modalities for Aniline Derivatives
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct powder application) | Grinding with KBr, pressing at high pressure |
| N-H Stretch Resolution | Excellent (No moisture interference) | Poor (Prone to masking by KBr absorbed water) |
| Peak Intensity | Wavelength-dependent (requires correction) | Linear with concentration (Beer-Lambert Law) |
| Throughput | High (< 2 mins per sample) | Low (~10 mins per sample) |
| Sample Recovery | Non-destructive (Sample recoverable) | Destructive (Mixed into KBr matrix) |
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating calibration step prior to sample analysis.
Step-by-Step Methodology:
-
System Initialization & Purge: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Purge the sample compartment with dry nitrogen to eliminate atmospheric CO₂ and water vapor interferences.
-
System Validation (The Self-Validating Step): Before analyzing the API intermediate, place a standard polystyrene calibration film on the ATR crystal. Acquire a scan and verify that the critical aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). This proves the interferometer's laser alignment is accurate.
-
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (64 scans, 4 cm⁻¹ resolution) on the bare crystal (3)[3].
-
Sample Application: Place approximately 2-5 mg of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline powder directly onto the center of the crystal.
-
Pressure Application: Lower the ATR anvil and apply standardized pressure until the software indicates optimal contact (typically ~80-100 units of force). Causality: Consistent pressure ensures uniform contact between the solid particles and the crystal, maximizing the evanescent wave interaction and signal-to-noise ratio.
-
Data Acquisition & Processing: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply the "ATR Correction" algorithm in the processing software to adjust for wavelength-dependent penetration depth, followed by baseline correction and peak picking.
Self-validating ATR-FTIR workflow for API intermediate analysis.
Reaction Monitoring: Product vs. Precursor
In pharmaceutical development, FTIR is frequently used to monitor the performance of a chemical reaction—specifically, the catalytic reduction of the nitro precursor (5-chloro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene) to the target aniline.
By comparing the IR spectra of the precursor and the product, researchers can objectively validate reaction completion. The nitro group exhibits two highly intense, characteristic bands due to asymmetric and symmetric N-O stretching at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. As the reduction progresses, these bands disappear entirely. Simultaneously, the emergence of the primary amine N-H stretching doublet (3450/3350 cm⁻¹) and the N-H bend (~1620 cm⁻¹) confirms the successful formation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
IR spectral logic for monitoring the reduction of nitro precursor to aniline.
References
-
Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation. Langmuir - ACS Publications.2
-
Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.1
-
Synthesis and Cross-linking of Poly(ether-ketone)s, and Poly(ether-ketone-sulphone)s with Pendant Nitrile Groups (II). SID.ir.
-
Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate.3
-
Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review. MDPI.4
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Comprehensive Guide: Validation of Analytical Methods for Residual Solvents in Aniline Intermediates
Aniline and its derivatives are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the manufacturing process inherently leaves behind volatile organic compounds (VOCs). Regulatory bodies mandate the strict control of these impurities to ensure patient safety, governed primarily by the 1[1].
Validating an analytical method for aniline matrices presents a unique physicochemical challenge. Aniline is highly polar, basic, and possesses a high boiling point (~184°C). This guide objectively compares Direct Injection Gas Chromatography (GC), Static Headspace GC with Flame Ionization Detection (HS-GC-FID), and Headspace GC with Mass Spectrometry (HS-GC-MS), providing a self-validating experimental framework based on2[2].
The Analytical Challenge & Methodological Comparison
To accurately quantify residual solvents, the analytical method must isolate trace volatile impurities (e.g., benzene, toluene, methanol) from the heavy aniline matrix.
Direct Injection GC-FID: The Baseline Flaw
Direct injection introduces the entire aniline sample into the GC inlet. Because aniline has a high boiling point and basic nature, it rapidly accumulates in the inlet liner and at the column head. This creates "active sites" that adsorb polar residual solvents (like methanol), leading to severe peak tailing, matrix interference, and rapid column degradation. It is generally considered unsuitable for high-throughput pharmaceutical intermediate testing.
Static Headspace GC-FID (HS-GC-FID): The Industry Standard
3[3] solves the matrix problem through thermodynamic phase separation. By dissolving the aniline in a high-boiling diluent and heating it in a sealed vial, volatile solvents partition into the gas phase (headspace) while the heavy aniline matrix remains in the liquid phase. Only the clean gas is injected into the GC, drastically improving instrument uptime and baseline stability.
Headspace GC-MS (HS-GC-MS): The Advanced Alternative
While HS-GC-FID is robust, FID is a non-specific detector. In complex aniline synthesis routes, unknown degradation products or co-eluting impurities can mimic residual solvents, leading to false positives. HS-GC-MS provides mass spectral confirmation, offering supreme specificity by utilizing extracted ion chromatograms (EIC) to resolve co-eluting peaks.
Table 1: Objective Performance Comparison
| Feature | Direct Injection GC-FID | HS-GC-FID | HS-GC-MS |
| Matrix Interference | High (Severe inlet contamination) | Low (Matrix remains in vial) | Lowest (Spectral resolution) |
| Specificity | Low (Retention time only) | Moderate (Retention time only) | High (Mass-to-charge ratio) |
| Sensitivity (LOD) | ~10 - 50 ppm | ~1 - 5 ppm | ~0.1 - 1 ppm |
| Instrument Uptime | Poor (Requires frequent maintenance) | Excellent | Excellent |
| Best Use Case | Not recommended for aniline | Routine QA/QC release testing | Method development & complex matrices |
The Causality of Headspace Thermodynamics
The success of HS-GC relies entirely on manipulating two thermodynamic variables to create a self-validating extraction system[4]:
-
Partition Coefficient (
): (Concentration in sample phase vs. gas phase). To maximize sensitivity, must be minimized. We achieve this by selecting a diluent like 5[5], which strongly solvates the aniline but poorly solvates the volatile non-polar solvents, driving them into the headspace. -
Phase Ratio (
): (Volume of gas vs. volume of sample). A lower phase ratio (larger sample volume) increases the concentration of volatile analytes in the headspace, but if filled too high, equilibrium is hindered. A standard 20 mL vial with 5 mL of sample ( ) provides the optimal balance.
Analytical workflow for residual solvent extraction and detection in aniline intermediates.
Step-by-Step Experimental Protocol (ICH Q2(R2) Compliant)
This protocol utilizes HS-GC-MS/FID for the validation of Benzene (Class 1), Toluene (Class 2), and Methanol (Class 3) in aniline intermediates, adhering to 6[6].
Phase 1: Preparation & Self-Validating System Setup
-
Diluent Selection: Use HPLC-grade 7[7]. DMA has a boiling point of 165°C, ensuring it does not interfere with early-eluting VOCs while keeping aniline fully solvated.
-
Internal Standard (ISTD): Spike the DMA with Fluorobenzene (10 µg/mL). The ISTD compensates for minor variations in headspace injection volumes, creating a self-correcting quantitative system.
-
Sample Prep: Weigh exactly 500 mg of the aniline intermediate into a 20 mL headspace vial. Add 5.0 mL of the DMA-ISTD diluent. Crimp seal immediately with a PTFE/silicone septum.
Phase 2: Instrumental Parameters
-
Headspace Oven: 85°C for 30 minutes (Agitation: High). This temperature is high enough to drive methanol and benzene into the gas phase, but low enough to prevent aniline degradation.
-
GC Column: USP G43 phase (e.g., DB-624, 30m x 0.32mm x 1.8µm). The mid-polar cyanopropylphenyl phase perfectly resolves polar and non-polar solvents.
-
Oven Program: 40°C (hold 5 min) -> 10°C/min to 200°C (hold 5 min).
-
Detector: MS (Scan mode 35-250 m/z for method development; SIM mode for high-sensitivity quantitation) or FID (250°C).
Phase 3: Validation Execution
-
Specificity: Inject a blank (DMA only), aniline sample, and spiked aniline sample. Verify that the aniline matrix peak does not co-elute with Benzene (
78), Toluene ( 91), or Methanol ( 31). -
Linearity: Prepare calibration standards at 10%, 50%, 100%, 120%, and 150% of the ICH Q3C specification limits. Plot the ratio of Analyte Area / ISTD Area vs. Concentration.
-
Accuracy (Recovery): Spike known concentrations of solvents into the pure aniline matrix at 50%, 100%, and 150% levels. Calculate the % recovery to prove matrix effects are mitigated.
-
Precision: Perform 6 replicate injections of the 100% specification standard. Calculate the % Relative Standard Deviation (RSD).
Comparative Experimental Validation Data
The following data summarizes the validation outcomes comparing HS-GC-FID and HS-GC-MS for an aniline matrix. The data demonstrates that while both methods meet ICH Q2(R2) criteria, HS-GC-MS provides superior sensitivity (lower LOD/LOQ) and tighter recovery margins due to its ability to filter out background matrix noise via extracted ions.
Table 2: Method Validation Results (Aniline Matrix)
| Solvent | ICH Q3C Limit | Method | LOD (ppm) | LOQ (ppm) | Linearity ( | Accuracy (% Recovery) | Precision (% RSD) |
| Benzene (Class 1) | 2 ppm | HS-GC-FID | 0.5 | 1.5 | 0.9985 | 92.4 - 105.1% | 4.2% |
| HS-GC-MS | 0.05 | 0.15 | 0.9998 | 98.1 - 101.5% | 1.8% | ||
| Toluene (Class 2) | 890 ppm | HS-GC-FID | 5.0 | 15.0 | 0.9991 | 95.5 - 103.2% | 2.5% |
| HS-GC-MS | 0.5 | 1.5 | 0.9999 | 99.0 - 101.0% | 1.1% | ||
| Methanol (Class 3) | 3000 ppm | HS-GC-FID | 10.0 | 30.0 | 0.9970 | 88.5 - 108.4% | 5.1% |
| HS-GC-MS | 1.0 | 3.0 | 0.9995 | 96.5 - 102.3% | 2.2% |
Note: Methanol exhibits slightly lower recovery in FID due to its high polarity and affinity for the DMA diluent. MS detection in SIM mode (
Conclusion
For the analysis of residual solvents in aniline intermediates, Direct Injection GC is fundamentally flawed due to severe matrix contamination. HS-GC-FID serves as a highly reliable, cost-effective standard for routine batch release, successfully leveraging thermodynamic partitioning to protect the analytical system. However, for method development, complex synthesis routes, or when analyzing highly toxic Class 1 solvents (like Benzene) where extreme sensitivity is required, HS-GC-MS is the superior alternative. Its mass spectral specificity ensures that the stringent safety thresholds dictated by ICH Q3C are met with unequivocal confidence.
References
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Multiple responses optimization in the development of a headspace gas chromatography method for the determination of residual solvents in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scielo.br [scielo.br]
A Comparative Analysis of Commercial vs. Synthesized 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Guide for Researchers
For researchers and professionals in drug development, the purity and characterization of key chemical intermediates are of paramount importance. This guide provides an in-depth comparative analysis of commercially procured versus in-house synthesized 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a substituted diaryl ether aniline derivative with potential applications in medicinal chemistry. We will explore a representative synthetic route, outline detailed analytical protocols for characterization, and present a comparative data analysis to aid in making informed decisions for your research needs.
Introduction to 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a complex organic molecule featuring a diaryl ether linkage, a chloro substituent, and an aniline functional group. Diaryl ethers are a common motif in many biologically active compounds, and the specific substitution pattern of this molecule makes it an interesting building block for the synthesis of novel therapeutic agents. The decision to synthesize this compound in-house versus purchasing from a commercial supplier often depends on factors such as required purity, scale, cost, and available resources. This guide aims to provide the necessary technical information to navigate this choice.
In-House Synthesis: A Plausible Synthetic Approach
The proposed two-step synthesis involves an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the desired aniline.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The first step involves the coupling of 2-chloro-5-nitrophenol with 1-iodo-5-isopropyl-2-methylbenzene. The choice of a copper catalyst is critical, and modern protocols often utilize a ligand to improve reaction efficiency and allow for milder conditions.[2]
Step 2: Reduction of the Nitro Group
The nitro group of the resulting diaryl ether intermediate is then reduced to the corresponding aniline. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[3]
Below is a detailed, step-by-step protocol for the in-house synthesis:
Experimental Protocol: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Materials:
-
2-chloro-5-nitrophenol
-
1-iodo-5-isopropyl-2-methylbenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Hydrogenation apparatus
Procedure:
Step 1: Synthesis of 1-Chloro-4-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-nitrophenol (1.0 equiv.), 1-iodo-5-isopropyl-2-methylbenzene (1.1 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether intermediate.
Step 2: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
-
Dissolve the purified 1-chloro-4-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene from Step 1 in ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (approximately 5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
-
If necessary, purify the product by flash column chromatography.
Commercial Sourcing
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is commercially available from suppliers such as Santa Cruz Biotechnology.[4] Commercial samples are typically provided with a certificate of analysis (CoA) that specifies the purity and may list the analytical methods used for quality control.[5][6] For research chemicals, a purity of ≥95% is common. Potential impurities in commercially available material could include residual starting materials, by-products from the synthesis, or residual solvents.
Comparative Analytical Characterization
A rigorous analytical workflow is essential to compare the in-house synthesized product with the commercially available compound. The following section details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and detecting any non-volatile impurities.[7][8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 50% acetonitrile and increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized and commercial samples in acetonitrile.
Expected Results:
The chromatograms of both samples should show a major peak corresponding to the product. The purity can be calculated based on the area percentage of this peak. The commercial sample is expected to have a purity of ≥95%. The synthesized product's purity will depend on the success of the purification steps. Any minor peaks in the chromatograms represent impurities.
| Sample | Retention Time (min) | Purity (%) | Impurities Detected |
| Commercial | ~15.2 | ≥95 | Minor, unidentified peaks |
| Synthesized | ~15.2 | 90-99% (post-purification) | Potential starting materials, by-products |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and confirmation.[9][10] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Isopropyl group: A doublet around δ 1.2 ppm (6H) and a septet around δ 2.9 ppm (1H).
-
Methyl group: A singlet around δ 2.2 ppm (3H).
-
Amino group: A broad singlet around δ 3.8 ppm (2H).
-
Aromatic protons: A series of multiplets in the range of δ 6.5-7.2 ppm (6H).
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aliphatic carbons: Peaks in the range of δ 15-35 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 110-150 ppm.
A comparison of the NMR spectra of the synthesized and commercial samples should show identical chemical shifts and coupling patterns for the main product. Any additional peaks in the spectrum of the synthesized material would indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[11][12]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Analysis Type: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) to observe fragmentation.
Expected Results:
The full scan mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 276.77. Due to the presence of a chlorine atom, an isotopic peak at m/z 278.77 with approximately one-third the intensity of the main peak should also be observed.
Expected Fragmentation Pattern:
The MS/MS spectrum will likely show fragmentation corresponding to the loss of the isopropyl group and cleavage of the ether bond.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 276.77 | Protonated molecule |
| [M+H - C₃H₇]⁺ | 233.70 | Loss of isopropyl group |
| [C₉H₁₂O]⁺ | 136.18 | Cleavage of the ether bond |
The mass spectra of both the synthesized and commercial samples should be identical.
Visualization of Workflows
To further clarify the processes discussed, the following diagrams illustrate the synthesis and analytical workflows.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Rigor in Diaryl Ether Intermediates: A Quality Control Comparison Guide for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Executive Summary & Mechanistic Context
In the development of targeted therapeutics—particularly kinase inhibitors and allosteric modulators—diaryl ether amines serve as indispensable structural scaffolds. Among these, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8) is a highly specialized building block. It combines a lipophilic thymol-derived ether moiety with a halogenated aniline core, a structural motif designed to optimize binding affinity in hydrophobic protein pockets.
However, the very structural features that make this compound pharmacologically valuable also introduce profound challenges during synthesis and scale-up. The catalytic reduction of the nitroaromatic precursor to the final aniline often triggers competitive dehalogenation, generating a des-chloro impurity. Furthermore, the basicity of the aniline nitrogen and the extreme hydrophobicity of the thymol ether complicate chromatographic resolution.
This guide objectively compares the performance and impurity profiles of Pharmaceutical Grade (Ultra-Pure) versus Standard Commercial Grade 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. By establishing self-validating analytical protocols, we provide a framework for drug development professionals to ensure their starting materials meet the rigorous thresholds dictated by global regulatory bodies.
Comparative Performance Analysis: Pharma-Grade vs. Commercial Alternatives
The selection of an API intermediate dictates the downstream burden of purification. Standard commercial grades often rely on aggressive, low-cost catalytic hydrogenation (e.g., standard Pd/C), which invariably leads to elevated levels of the des-chloro byproduct. Because the des-chloro impurity is structurally homologous to the target molecule, it exhibits near-identical reactivity and will carry over into the final Active Pharmaceutical Ingredient (API), potentially causing off-target toxicity.
Conversely, Pharmaceutical Grade alternatives utilize poisoned catalysts (e.g., Pt/C with sulfided modifiers) or highly selective transfer hydrogenation techniques to suppress dehalogenation, ensuring the integrity of the C-Cl bond.
Table 1: Quantitative Quality Control Comparison
| Critical Quality Attribute (CQA) | Pharmaceutical Grade | Standard Commercial Grade | Analytical & Downstream Impact |
| Assay (Purity) | 95.0% – 98.0% | High purity ensures stoichiometric precision in downstream coupling reactions. | |
| Des-chloro Impurity | 0.5% – 2.0% | Critical: Co-elutes and co-reacts. Must be controlled below the[1]. | |
| Unreacted Thymol | up to 1.5% | Causes side-reactions in electrophilic aromatic substitutions; easily purged if monitored. | |
| Genotoxic Impurities | Uncontrolled | Nitroaromatic precursors are Class 3 mutagens under . | |
| Heavy Metals (e.g., Pd/Pt) | Residual catalysts poison downstream cross-coupling reactions (e.g., Suzuki/Buchwald). |
Self-Validating Experimental Protocols
To guarantee scientific integrity, analytical methods cannot merely be executed; they must validate themselves prior to every run. The following protocols incorporate System Suitability Testing (SST) as the mechanistic gatekeeper for data trustworthiness.
Protocol 1: High-Resolution HPLC-UV for Organic Impurity Profiling
The Causality of the Method:
Standard C18 stationary phases fail to resolve 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline from its des-chloro counterpart due to their overwhelming hydrophobic similarities. To solve this, we employ a Biphenyl stationary phase . The electron-withdrawing chlorine atom alters the electron density of the aniline ring. The Biphenyl phase exploits this subtle electronic difference via differential
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.
-
Phase B: 100% Acetonitrile.
-
-
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6
m particle size. -
Gradient Program: 30% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.
-
Detection: UV at 230 nm (optimal absorbance for the diaryl ether chromophore).
-
System Suitability Testing (Self-Validation):
-
Inject a resolution standard containing 0.1% des-chloro impurity and 99.9% target compound.
-
Pass Criteria: Resolution (
) between the two peaks must be 2.0. Tailing factor for the main peak must be 1.5. Do not proceed with sample analysis if SST fails.
-
-
Sample Analysis: Inject 10
L of the sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile. Quantify impurities via area normalization against a diluted standard.
Protocol 2: GC-MS Screening for Mutagenic Nitroaromatics
The Causality of the Method: Unreacted 2-chloro-4-chloro-nitrobenzene (the starting material) is a known DNA-reactive mutagen. Under [3], it must be controlled at the Threshold of Toxicological Concern (TTC), often requiring sub-ppm limits. HPLC-UV lacks the sensitivity for this. Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode provides the necessary signal-to-noise ratio by isolating the specific mass fragments of the nitroaromatic compound.
Step-by-Step Methodology:
-
Sample Extraction: Dissolve 100 mg of the API intermediate in 1.0 mL of Dichloromethane (DCM). Extract with 1.0 mL of 0.1N HCl to partition the basic aniline into the aqueous layer, leaving the neutral nitroaromatic impurity in the DCM layer.
-
Instrument Setup: GC-MS equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25
m). -
Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
SIM Parameters: Target
ions specific to the nitroaromatic precursor (e.g., 191, 193 for the dichloro-nitrobenzene isotopes). -
System Suitability Testing (Self-Validation):
-
Inject a 1.0 ppm spike of the nitroaromatic standard.
-
Pass Criteria: Signal-to-noise (S/N) ratio must be
10. Relative Standard Deviation (RSD) of three replicate injections 5.0%.
-
QC Workflow & Impurity Fate Mapping
The following diagram illustrates the logical flow of quality control, demonstrating how specific analytical techniques intercept impurities generated at different stages of the synthetic pathway.
Fig 1: Quality control workflow and impurity fate mapping for pharmaceutical-grade diaryl ether amines.
References
-
ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities Source: European Medicines Agency (EMA) / ICH URL:[Link]
-
HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru Analytical Research URL:[Link]
Sources
Safety Operating Guide
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline proper disposal procedures
Comprehensive Safe Handling and Disposal Protocol for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Handling complex halogenated intermediates like 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline requires moving beyond generic waste protocols. This molecule presents a unique triad of chemical risks: a chlorinated aromatic ring, a reactive primary amine (aniline derivative), and a bulky lipophilic ether linkage.
As drug development professionals and application scientists, ensuring laboratory safety means understanding why a chemical behaves the way it does. This guide provides a self-validating, causally-driven framework for the containment, decontamination, and end-of-life disposal of this specific compound, ensuring full compliance with and regulations[1][2].
Physicochemical Profiling & Operational Implications
Understanding the physical properties of a chemical is the first step in predicting its behavior during a spill or disposal event. The quantitative data below dictates our operational boundaries[3].
| Property | Value | Operational Implication (The "Why") |
| CAS Number | 946682-54-8 | Required for all EPA RCRA waste manifesting and tracking[2]. |
| Molecular Weight | 275.77 g/mol | High mass indicates lower vapor pressure at room temperature, reducing the acute inhalation risk of vapors (though aerosolized dust remains a severe hazard). |
| Boiling Point | 364.3 ± 42.0 °C | Highly thermally stable; requires extreme heat for complete molecular destruction. |
| Density | 1.146 ± 0.06 g/cm³ | Denser than water. If mixed with aqueous waste, it will sink and form a toxic, concentrated bottom layer. |
| pKa | 3.29 ± 0.10 | Weak base. Remains unprotonated and highly lipophilic at neutral pH, but will protonate in strong acids, drastically altering its solubility. |
| Hazard Class | Irritant (Xi), Acute Tox. | Anilines are rapidly absorbed through the skin, mandating strict dermal isolation[4]. |
Mechanistic Causality in Disposal: Why Standard Methods Fail
Standard drain or municipal disposal is strictly prohibited for this compound. The chemical architecture demands specialized [5] for three mechanistic reasons:
-
Dioxin Formation Risk: The robust carbon-chlorine (C-Cl) bond means that low-temperature incineration can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). High-temperature incineration (>1000°C) is required to fully cleave these bonds.
-
NOx Emissions: The aniline nitrogen oxidizes during combustion to form nitrogen oxides (
). Disposal facilities must be equipped with catalytic flue-gas scrubbers to neutralize these emissions before atmospheric release. -
Exothermic Oxidation: Anilines are electron-rich aromatic systems. If mistakenly disposed of in a waste stream containing strong oxidizers (e.g., nitric acid, peroxides), they can undergo rapid, highly exothermic electrophilic aromatic substitution and oxidation, posing a severe explosion hazard.
Step-by-Step Methodologies
Protocol 1: Active Handling & Primary Containment
To comply with the[1], the following Chemical Hygiene Plan (CHP) steps must be validated before use:
-
Engineering Controls: Conduct all transfers and weighing within a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. Validation: Verify inward airflow (minimum 100 fpm) before opening the chemical container.
-
PPE Selection: Don butyl rubber or double-layered nitrile gloves. Causality: Anilines permeate thin elastomers rapidly, leading to methemoglobinemia (oxidation of Fe2+ to Fe3+ in hemoglobin). Wear a chemically resistant lab coat and indirect-vented safety goggles.
-
Static Dissipation: Because lipophilic powders can accumulate static charge, use anti-static weighing boats and grounded spatulas to prevent spontaneous dispersion of the toxic dust.
Protocol 2: Spill Response & Chemical Decontamination
If a localized benchtop spill occurs, do not use standard soap and water immediately.
-
Containment: For solid spills, do NOT sweep. Sweeping aerosolizes the toxic powder. Gently cover the spill with damp, absorbent pads.
-
Targeted Neutralization: Wash the affected surface with a 5% mild acidic solution (e.g., dilute acetic acid, pH ~2.4). Causality: Because the compound's pKa is 3.29[3], this acidic wash protonates the amine into an anilinium salt. This converts a highly lipophilic, water-insoluble residue into a water-soluble salt, allowing for complete removal.
-
Verification & Collection: Follow with a standard soapy water wash. Collect all absorbent pads and washings into a designated hazardous waste bag.
Protocol 3: End-of-Life Waste Segregation & Packaging
-
Segregation: Isolate all chemical remnants, contaminated Kimwipes, and empty vials in a designated "Halogenated Organic Waste" container. Never mix with oxidizers or heavy metals.
-
Primary & Secondary Containment: Place waste into a sealable, puncture-resistant high-density polyethylene (HDPE) container. Store this primary container in a secondary spill tray capable of holding 110% of the primary container's volume.
-
Manifesting: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number (946682-54-8), accumulation start date, and the "Toxic" and "Environmental Hazard" pictograms.
Waste Segregation Workflow
Workflow for the segregation and high-temperature incineration of halogenated aniline waste.
References
-
Occupational Safety and Health Administration (OSHA) - Laboratory Safety Chemical Hygiene Plan Factsheet. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA) - Learn the Basics of Hazardous Waste (Cradle-to-Grave Management). Retrieved from[Link]
Sources
- 1. osha.gov [osha.gov]
- 2. epa.gov [epa.gov]
- 3. 946682-54-8 CAS MSDS (5-CHLORO-2-(5-ISOPROPYL-2-METHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 946682-54-8 CAS MSDS (5-CHLORO-2-(5-ISOPROPYL-2-METHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Field Safety Protocol: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
Part 1: Operational Risk Assessment
Chemical Identity & Scope
-
Chemical Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline[1][2]
-
CAS Number: 946682-54-8[2]
-
Synonyms: 5-Chloro-2-(carvacryloxy)aniline; 2-Amino-4-chloro-2'-methyl-5'-isopropyl diphenyl ether.
-
Molecular Formula: C₁₆H₁₈ClNO
-
Physical State: Typically a viscous oil or low-melting solid (based on structural analogs like 5-chloro-2-phenoxyaniline).
Hazard Classification (Read-Across Strategy) Scientific Note: While specific toxicological data for CAS 946682-54-8 is limited, its structural core (chloro-aniline ether) dictates a high-hazard profile similar to 5-Chloro-2-phenoxyaniline and 2-Chloroaniline . You must treat this compound as a High Potency Toxicant .
| Hazard Category | GHS Classification (Derived) | Critical Effect |
| Acute Toxicity | Category 3 (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled. Lipophilic nature facilitates rapid dermal absorption. |
| Target Organ | STOT-RE Category 2 | Methemoglobinemia. Anilines oxidize hemoglobin to methemoglobin, impairing oxygen transport. Signs: Cyanosis (blue lips/nails). |
| Irritation | Category 2 (Skin/Eye) | Causes serious eye irritation and skin sensitization. |
| Environmental | Aquatic Acute/Chronic 1 | Very toxic to aquatic life with long-lasting effects.[3] Avoid all drain disposal. |
Part 2: Personal Protective Equipment (PPE) Matrix
The Barrier Strategy Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated anilines, which can permeate nitrile in <15 minutes. A "Zone-Based" PPE approach is required.
| Zone | Protection Level | Equipment Specification |
| Primary Barrier (Hands) | High Permeation Resistance | Inner Glove: Disposable Nitrile (4 mil) for dexterity.Outer Glove: Silver Shield® / 4H® (Laminate) or Viton® . Prohibited: Latex and thin Nitrile (for outer layer). |
| Respiratory | Vapor & Particulate | Minimum: N95 (if solid). Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges if handling >100 mg or heating. |
| Body | Full Coverage | Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat. Closed-toe chemical-resistant shoes. |
| Eyes | Splash Protection | Chemical splash goggles (ANSI Z87.1). Face shield required if pouring large volumes (>500 mL). |
Part 3: Safe Handling Workflow
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as aniline derivatives can be static-prone solids.
Protocol: Safe Weighing & Transfer
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-label all receiving vessels.
-
Transfer:
-
Do not use metal spatulas if the substance is an oil; use a glass pipette or disposable plastic syringe.
-
If solid: Use a disposable anti-static weighing boat.
-
-
Decontamination (Immediate):
-
Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol .
-
Dispose of the Kimwipe as solid hazardous waste.
-
Visual Workflow: Operational Logic
Caption: Step-by-step operational workflow for handling toxic aniline derivatives.
Part 4: Emergency Response & Spill Management
Medical Emergency: Cyanosis/Exposure
-
Immediate Action: Remove victim from exposure source to fresh air.[3][4]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (enhances absorption).
-
Antidote Note: Medical personnel should be informed of potential Methemoglobinemia (Treat with Methylene Blue if indicated).
Spill Cleanup Protocol (< 50 mL/g)
-
Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signs.[3][4]
-
PPE Upgrade: Don Silver Shield gloves and respiratory protection before re-entering.
-
Containment:
-
Liquids: Cover with Vermiculite or Universal Absorbent Pads.
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop.
-
-
Neutralization (Surface Decon):
-
After removing bulk material, scrub the surface with 10% Hydrochloric Acid (HCl) (converts aniline to water-soluble anilinium salt).
-
Follow with a detergent/water wash.[4]
-
-
Disposal: Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste: Toxic Debris (Anilines)".
Decision Logic: Spill Response
Caption: Decision matrix for escalating spill response based on volume and location.
Part 5: Waste Disposal Strategy
RCRA Classification This material is a Halogenated Organic . It must never be mixed with:
-
Oxidizers (Fire/Explosion risk).
-
Acids (unless controlled for neutralization).[5]
Disposal Streams
-
Liquid Waste: Collect in "Halogenated Organic Solvents" carboy.
-
Solid Waste: Contaminated gloves, mats, and weighing boats go into "Hazardous Solid Debris" (double-bagged).
-
Rinsate: First rinse of glassware (Ethanol or Acetone) must go to Halogenated Waste, not down the drain.
References
-
ChemicalBook. (2025). CAS 946682-54-8 Data Sheet. Retrieved from
-
PubChem. (2025). 5-Chloro-2-phenoxyaniline Compound Summary. National Library of Medicine. Retrieved from
-
Esko Safety. (2024).[5] Glove Chemical Resistance Chart. Retrieved from
-
Oxford University. (2023). Chemical Resistant Gloves Guide (Aniline Permeation). Retrieved from
Sources
- 1. 946683-89-2_CAS号:946683-89-2_5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline - 化源网 [chemsrc.com]
- 2. 946682-54-8 CAS MSDS (5-CHLORO-2-(5-ISOPROPYL-2-METHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. hvcc.edu [hvcc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
